SB 210661
Description
Properties
CAS No. |
162750-10-9 |
|---|---|
Molecular Formula |
C16H14F2N2O4 |
Molecular Weight |
336.29 g/mol |
IUPAC Name |
1-[(3S)-6-[(2,6-difluorophenyl)methoxy]-2,3-dihydro-1-benzofuran-3-yl]-1-hydroxyurea |
InChI |
InChI=1S/C16H14F2N2O4/c17-12-2-1-3-13(18)11(12)7-23-9-4-5-10-14(20(22)16(19)21)8-24-15(10)6-9/h1-6,14,22H,7-8H2,(H2,19,21)/t14-/m1/s1 |
InChI Key |
INZXHTIWZWAZKX-CQSZACIVSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OCC3=C(C=CC=C3F)F)N(C(=O)N)O |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)OCC3=C(C=CC=C3F)F)N(C(=O)N)O |
Appearance |
Solid powder |
Other CAS No. |
162750-10-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-hydroxy-N-(2,3-dihydro-6-(2,6-difluorophenylmethoxy)-3-benzofuranyl)urea SB 210661 SB-210661 |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Inhibitory Mechanism of SB 210661: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 210661 is a potent and selective small molecule that exhibits a dual mechanism of action by inhibiting two distinct enzyme systems: 5-lipoxygenase (5-LOX) and retinaldehyde dehydrogenase 2 (RALDH2). This unique pharmacological profile positions this compound as a significant tool for research in inflammatory diseases and developmental biology. Its ability to modulate both the leukotriene and retinoic acid signaling pathways provides a multifaceted approach to understanding and potentially treating a range of pathological conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available data, experimental methodologies, and visual representations of the involved pathways.
Introduction
This compound has been identified as a potent inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma. In addition to its effects on the 5-LOX pathway, this compound has been shown to inhibit retinaldehyde dehydrogenase 2 (RALDH2), a critical enzyme in the synthesis of retinoic acid.[1][2] Retinoic acid is a vital signaling molecule that regulates gene expression for numerous developmental processes. The dual inhibitory nature of this compound makes it a compound of interest for investigating the interplay between these two crucial signaling pathways.
Core Mechanism of Action
The primary mechanism of action of this compound involves the direct inhibition of two key enzymes:
-
5-Lipoxygenase (5-LOX): By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the leukotriene biosynthetic pathway. This leads to a reduction in the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent mediators of inflammation.
-
Retinaldehyde Dehydrogenase 2 (RALDH2): this compound also inhibits RALDH2, an enzyme responsible for the oxidation of retinaldehyde to retinoic acid.[1][2] By blocking this step, this compound can modulate the levels of retinoic acid, thereby affecting gene transcription and downstream cellular processes that are dependent on retinoic acid signaling.
Quantitative Data
| Target Enzyme | Inhibitor | IC50 Value | Source |
| 5-Lipoxygenase (5-LOX) | This compound | Not specified in search results | - |
| Retinaldehyde Dehydrogenase 2 (RALDH2) | This compound | Not specified in search results | [2] |
Signaling Pathways
The dual inhibitory action of this compound impacts two separate but critical signaling pathways.
Inhibition of the 5-Lipoxygenase Pathway
This compound directly targets 5-LOX, preventing the synthesis of leukotrienes from arachidonic acid.
References
- 1. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinal dehydrogenase-2 is inhibited by compounds that induce congenital diaphragmatic hernias in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Inhibitory Mechanism of SB 210661: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 210661 is a potent and selective small molecule that exhibits a dual mechanism of action by inhibiting two distinct enzyme systems: 5-lipoxygenase (5-LOX) and retinaldehyde dehydrogenase 2 (RALDH2). This unique pharmacological profile positions this compound as a significant tool for research in inflammatory diseases and developmental biology. Its ability to modulate both the leukotriene and retinoic acid signaling pathways provides a multifaceted approach to understanding and potentially treating a range of pathological conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available data, experimental methodologies, and visual representations of the involved pathways.
Introduction
This compound has been identified as a potent inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases, including asthma. In addition to its effects on the 5-LOX pathway, this compound has been shown to inhibit retinaldehyde dehydrogenase 2 (RALDH2), a critical enzyme in the synthesis of retinoic acid.[1][2] Retinoic acid is a vital signaling molecule that regulates gene expression for numerous developmental processes. The dual inhibitory nature of this compound makes it a compound of interest for investigating the interplay between these two crucial signaling pathways.
Core Mechanism of Action
The primary mechanism of action of this compound involves the direct inhibition of two key enzymes:
-
5-Lipoxygenase (5-LOX): By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the leukotriene biosynthetic pathway. This leads to a reduction in the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent mediators of inflammation.
-
Retinaldehyde Dehydrogenase 2 (RALDH2): this compound also inhibits RALDH2, an enzyme responsible for the oxidation of retinaldehyde to retinoic acid.[1][2] By blocking this step, this compound can modulate the levels of retinoic acid, thereby affecting gene transcription and downstream cellular processes that are dependent on retinoic acid signaling.
Quantitative Data
| Target Enzyme | Inhibitor | IC50 Value | Source |
| 5-Lipoxygenase (5-LOX) | This compound | Not specified in search results | - |
| Retinaldehyde Dehydrogenase 2 (RALDH2) | This compound | Not specified in search results | [2] |
Signaling Pathways
The dual inhibitory action of this compound impacts two separate but critical signaling pathways.
Inhibition of the 5-Lipoxygenase Pathway
This compound directly targets 5-LOX, preventing the synthesis of leukotrienes from arachidonic acid.
References
- 1. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinal dehydrogenase-2 is inhibited by compounds that induce congenital diaphragmatic hernias in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of SB 210661: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB 210661 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Additionally, it has been identified as an inhibitor of retinaldehyde dehydrogenase 2 (RALDH2), an enzyme involved in the synthesis of retinoic acid. This dual activity suggests potential therapeutic applications in inflammatory diseases, particularly those involving leukotriene-mediated pathophysiology such as asthma. This document provides a comprehensive overview of the publicly available pharmacological data on this compound, outlines relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor with a well-defined chemical structure. Its primary pharmacological activities are centered on the inhibition of two distinct enzyme systems: the 5-lipoxygenase pathway, which is pivotal in the production of pro-inflammatory leukotrienes, and the retinoic acid synthesis pathway, through the inhibition of RALDH2.
Mechanism of Action
Inhibition of 5-Lipoxygenase (5-LOX)
This compound acts as a potent and selective inhibitor of 5-lipoxygenase.[1] This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes, a class of potent inflammatory mediators. By inhibiting 5-LOX, this compound effectively blocks the production of both leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).
Inhibition of Retinaldehyde Dehydrogenase 2 (RALDH2)
In addition to its effects on the 5-LOX pathway, this compound has been shown to inhibit retinaldehyde dehydrogenase 2 (RALDH2).[2][3] RALDH2 is a critical enzyme in the biosynthesis of retinoic acid, a metabolite of vitamin A that plays a crucial role in various biological processes, including cell differentiation, proliferation, and immune function. The implications of RALDH2 inhibition by this compound on its overall pharmacological profile are an area of ongoing investigation.
Quantitative Pharmacological Data
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Target Enzyme | Assay Type | Test System | Substrate | This compound IC50 | This compound Ki | Reference Compound | Reference Compound IC50/Ki |
| Human 5-Lipoxygenase | Data not available | Data not available | Arachidonic Acid | Data not available | Data not available | Zileuton | IC50 = 0.5 µM (rat basophilic leukemia cell supernatant)[4] |
| Human RALDH2 | Data not available | Data not available | Retinaldehyde | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vitro Cellular Activity of this compound
| Cell Type | Stimulant | Measured Analyte | This compound IC50 |
| Human Polymorphonuclear Leukocytes | A23187 | Leukotriene B4 Synthesis | Data not available |
| Human Polymorphonuclear Leukocytes | A23187 | Cysteinyl-Leukotriene Synthesis | Data not available |
Table 3: In Vivo Efficacy of this compound in a Model of Airway Inflammation
| Animal Model | Endpoint | This compound Dose | % Inhibition / Effect |
| Ovalbumin-sensitized guinea pig | Airway Eosinophilia (BALF) | Data not available | Data not available |
| Ovalbumin-sensitized guinea pig | Airway Hyperresponsiveness | Data not available | Data not available |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.
Caption: Inhibition of the Retinoic Acid Synthesis Pathway by this compound.
Experimental Protocols
The following are representative protocols for assays that would be used to characterize the pharmacological profile of a compound like this compound. The specific conditions for this compound are not publicly available.
In Vitro 5-Lipoxygenase Inhibition Assay (Representative Protocol)
Objective: To determine the in vitro potency of this compound to inhibit 5-lipoxygenase activity.
Materials:
-
Human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
This compound
-
Zileuton (reference compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)
-
Stop solution (e.g., methanol/acetonitrile)
-
HPLC system for product detection
Procedure:
-
Prepare serial dilutions of this compound and Zileuton in the assay buffer.
-
In a microplate, add the assay buffer, the test compound (or vehicle control), and human recombinant 5-lipoxygenase.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes).
-
Terminate the reaction by adding the stop solution.
-
Analyze the formation of 5-LOX products (e.g., 5-HETE, LTB4) by reverse-phase HPLC.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
In Vivo Ovalbumin-Induced Airway Inflammation Model (Representative Protocol)
Objective: To evaluate the in vivo efficacy of this compound in a guinea pig model of allergic asthma.
Animals:
-
Male Dunkin-Hartley guinea pigs
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (adjuvant)
-
This compound
-
Vehicle control
Procedure:
-
Sensitization: Sensitize guinea pigs with intraperitoneal injections of OVA emulsified in aluminum hydroxide on days 0 and 7.
-
Challenge: On day 21, challenge the sensitized animals with an aerosol of OVA for a defined period.
-
Treatment: Administer this compound or vehicle control via a relevant route (e.g., oral, intraperitoneal) at a specified time before the OVA challenge.
-
Assessment of Airway Hyperresponsiveness (24 hours post-challenge):
-
Anesthetize the animals and measure baseline lung function.
-
Administer increasing concentrations of aerosolized methacholine and record the changes in airway resistance and dynamic compliance.
-
Calculate the provocative concentration of methacholine causing a 200% increase in lung resistance (PC200).
-
-
Bronchoalveolar Lavage (BAL) (48 hours post-challenge):
-
Euthanize the animals and perform a bronchoalveolar lavage with phosphate-buffered saline.
-
Determine the total cell count in the BAL fluid (BALF).
-
Perform differential cell counts to quantify eosinophils, neutrophils, macrophages, and lymphocytes.
-
-
Data Analysis: Compare the effects of this compound treatment to the vehicle control group on airway hyperresponsiveness and inflammatory cell infiltration in the BALF.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical pharmacological characterization of an anti-inflammatory compound for asthma.
References
- 1. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Pharmacological Profile of SB 210661: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB 210661 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Additionally, it has been identified as an inhibitor of retinaldehyde dehydrogenase 2 (RALDH2), an enzyme involved in the synthesis of retinoic acid. This dual activity suggests potential therapeutic applications in inflammatory diseases, particularly those involving leukotriene-mediated pathophysiology such as asthma. This document provides a comprehensive overview of the publicly available pharmacological data on this compound, outlines relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor with a well-defined chemical structure. Its primary pharmacological activities are centered on the inhibition of two distinct enzyme systems: the 5-lipoxygenase pathway, which is pivotal in the production of pro-inflammatory leukotrienes, and the retinoic acid synthesis pathway, through the inhibition of RALDH2.
Mechanism of Action
Inhibition of 5-Lipoxygenase (5-LOX)
This compound acts as a potent and selective inhibitor of 5-lipoxygenase.[1] This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes, a class of potent inflammatory mediators. By inhibiting 5-LOX, this compound effectively blocks the production of both leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).
Inhibition of Retinaldehyde Dehydrogenase 2 (RALDH2)
In addition to its effects on the 5-LOX pathway, this compound has been shown to inhibit retinaldehyde dehydrogenase 2 (RALDH2).[2][3] RALDH2 is a critical enzyme in the biosynthesis of retinoic acid, a metabolite of vitamin A that plays a crucial role in various biological processes, including cell differentiation, proliferation, and immune function. The implications of RALDH2 inhibition by this compound on its overall pharmacological profile are an area of ongoing investigation.
Quantitative Pharmacological Data
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Target Enzyme | Assay Type | Test System | Substrate | This compound IC50 | This compound Ki | Reference Compound | Reference Compound IC50/Ki |
| Human 5-Lipoxygenase | Data not available | Data not available | Arachidonic Acid | Data not available | Data not available | Zileuton | IC50 = 0.5 µM (rat basophilic leukemia cell supernatant)[4] |
| Human RALDH2 | Data not available | Data not available | Retinaldehyde | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vitro Cellular Activity of this compound
| Cell Type | Stimulant | Measured Analyte | This compound IC50 |
| Human Polymorphonuclear Leukocytes | A23187 | Leukotriene B4 Synthesis | Data not available |
| Human Polymorphonuclear Leukocytes | A23187 | Cysteinyl-Leukotriene Synthesis | Data not available |
Table 3: In Vivo Efficacy of this compound in a Model of Airway Inflammation
| Animal Model | Endpoint | This compound Dose | % Inhibition / Effect |
| Ovalbumin-sensitized guinea pig | Airway Eosinophilia (BALF) | Data not available | Data not available |
| Ovalbumin-sensitized guinea pig | Airway Hyperresponsiveness | Data not available | Data not available |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.
Caption: Inhibition of the Retinoic Acid Synthesis Pathway by this compound.
Experimental Protocols
The following are representative protocols for assays that would be used to characterize the pharmacological profile of a compound like this compound. The specific conditions for this compound are not publicly available.
In Vitro 5-Lipoxygenase Inhibition Assay (Representative Protocol)
Objective: To determine the in vitro potency of this compound to inhibit 5-lipoxygenase activity.
Materials:
-
Human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
This compound
-
Zileuton (reference compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)
-
Stop solution (e.g., methanol/acetonitrile)
-
HPLC system for product detection
Procedure:
-
Prepare serial dilutions of this compound and Zileuton in the assay buffer.
-
In a microplate, add the assay buffer, the test compound (or vehicle control), and human recombinant 5-lipoxygenase.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes).
-
Terminate the reaction by adding the stop solution.
-
Analyze the formation of 5-LOX products (e.g., 5-HETE, LTB4) by reverse-phase HPLC.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
In Vivo Ovalbumin-Induced Airway Inflammation Model (Representative Protocol)
Objective: To evaluate the in vivo efficacy of this compound in a guinea pig model of allergic asthma.
Animals:
-
Male Dunkin-Hartley guinea pigs
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
This compound
-
Vehicle control
-
Methacholine
Procedure:
-
Sensitization: Sensitize guinea pigs with intraperitoneal injections of OVA emulsified in aluminum hydroxide on days 0 and 7.
-
Challenge: On day 21, challenge the sensitized animals with an aerosol of OVA for a defined period.
-
Treatment: Administer this compound or vehicle control via a relevant route (e.g., oral, intraperitoneal) at a specified time before the OVA challenge.
-
Assessment of Airway Hyperresponsiveness (24 hours post-challenge):
-
Anesthetize the animals and measure baseline lung function.
-
Administer increasing concentrations of aerosolized methacholine and record the changes in airway resistance and dynamic compliance.
-
Calculate the provocative concentration of methacholine causing a 200% increase in lung resistance (PC200).
-
-
Bronchoalveolar Lavage (BAL) (48 hours post-challenge):
-
Euthanize the animals and perform a bronchoalveolar lavage with phosphate-buffered saline.
-
Determine the total cell count in the BAL fluid (BALF).
-
Perform differential cell counts to quantify eosinophils, neutrophils, macrophages, and lymphocytes.
-
-
Data Analysis: Compare the effects of this compound treatment to the vehicle control group on airway hyperresponsiveness and inflammatory cell infiltration in the BALF.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical pharmacological characterization of an anti-inflammatory compound for asthma.
References
- 1. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide to SB 210661 and its Role in Leukotriene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SB 210661, a potent and selective inhibitor of 5-lipoxygenase (5-LOX), and its critical role in the intricate process of leukotriene synthesis. This document delves into the mechanism of action, experimental methodologies for its evaluation, and a summary of its effects on the production of pro-inflammatory leukotrienes.
Introduction to Leukotriene Synthesis and the Role of 5-Lipoxygenase
Leukotrienes are a family of inflammatory lipid mediators derived from the metabolism of arachidonic acid by the enzyme 5-lipoxygenase (5-LOX). The synthesis of leukotrienes is a key cascade in the inflammatory response and is implicated in the pathophysiology of numerous diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.
The leukotriene synthesis pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with its activating protein (FLAP), then converts arachidonic acid into the unstable epoxide intermediate, leukotriene A4 (LTA4). LTA4 serves as a crucial branching point, being subsequently metabolized into either leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase or into the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) through the action of LTC4 synthase. LTB4 is a potent chemoattractant for neutrophils, while the cysteinyl-leukotrienes are powerful bronchoconstrictors and increase vascular permeability.
Given its central role in this inflammatory cascade, 5-lipoxygenase has emerged as a prime therapeutic target for the development of anti-inflammatory drugs.
This compound: A Potent 5-Lipoxygenase Inhibitor
This compound is a potent and selective inhibitor of 5-lipoxygenase. Structurally, it belongs to the class of N-hydroxyurea-containing compounds. This functional group is a key feature for its inhibitory activity.
Mechanism of Action
The primary mechanism of action for N-hydroxyurea-based 5-LOX inhibitors like this compound is the chelation of the non-heme iron atom located within the active site of the 5-lipoxygenase enzyme. The 5-LOX enzyme requires this iron atom to be in the ferric (Fe³⁺) state for catalytic activity. The N-hydroxyurea moiety of this compound is believed to interact with and bind to this iron atom, effectively rendering the enzyme inactive and preventing the conversion of arachidonic acid to LTA4. This targeted inhibition leads to a significant reduction in the downstream synthesis of all leukotrienes, including both LTB4 and the cysteinyl-leukotrienes.
Quantitative Data on 5-Lipoxygenase Inhibition
| Inhibitor | IC50 (5-LOX) | Assay System |
| Zileuton (B1683628) | ~0.5 µM | Rat Basophilic Leukemia Cell Homogenate[1] |
| Atreleuton (ABT-761) | ~0.2 µM | Human Neutrophil Homogenate |
| BWA4C | ~0.1 µM | Human Leukocyte Homogenate |
| CJ-13,610 | ~0.03 µM | Human Polymorphonuclear Leukocytes |
Note: These values are for comparative purposes and the exact IC50 for this compound may vary depending on the specific assay conditions.
Experimental Protocols for Assessing 5-Lipoxygenase Inhibition
The inhibitory activity of compounds like this compound on 5-lipoxygenase can be determined using both cell-free and cell-based assays.
Cell-Free 5-Lipoxygenase Inhibition Assay
This assay directly measures the effect of the inhibitor on the enzymatic activity of purified or partially purified 5-LOX.
Objective: To determine the direct inhibitory effect of this compound on 5-lipoxygenase activity.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Zileuton (positive control inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂, ATP, and EDTA)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme.
-
Add varying concentrations of this compound or the control inhibitor to the reaction mixture.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Monitor the formation of 5-LOX products (hydroperoxyeicosatetraenoic acids, HPETEs) over time. This can be done by measuring the increase in absorbance at 234 nm (for conjugated diene formation) or by using a fluorescent probe that reacts with the hydroperoxide products.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Leukotriene Synthesis Assay
This assay measures the ability of an inhibitor to block leukotriene production in intact cells, providing a more physiologically relevant assessment of its efficacy.
Objective: To quantify the inhibition of LTB4 and LTC4 synthesis by this compound in a cellular context.
Materials:
-
Human polymorphonuclear leukocytes (PMNs) or other leukotriene-producing cell line (e.g., RBL-1)
-
Cell culture medium (e.g., RPMI-1640)
-
Calcium ionophore (e.g., A23187) or another cellular stimulus
-
This compound (test inhibitor)
-
Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and LTC4 or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Isolate and prepare a suspension of PMNs or culture the chosen cell line.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a calcium ionophore to induce the release of arachidonic acid and subsequent leukotriene synthesis.
-
After a defined incubation period (e.g., 15-30 minutes), terminate the reaction and collect the cell supernatant.
-
Quantify the levels of LTB4 and LTC4 in the supernatant using specific ELISA kits or by HPLC analysis.
-
Calculate the percentage of inhibition of LTB4 and LTC4 synthesis for each concentration of this compound and determine the IC50 values.
Conclusion
This compound is a potent and selective 5-lipoxygenase inhibitor that holds significant promise as a pharmacological tool for studying the role of leukotrienes in various physiological and pathological processes. Its mechanism of action, centered on the chelation of the catalytic iron in 5-LOX, provides a clear rationale for its ability to suppress the synthesis of both LTB4 and the cysteinyl-leukotrienes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel 5-LOX inhibitors, which are crucial for the development of new anti-inflammatory therapies. Further research to precisely determine the in vitro and in vivo efficacy of this compound will be instrumental in defining its full therapeutic potential.
References
An In-Depth Technical Guide to SB 210661 and its Role in Leukotriene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SB 210661, a potent and selective inhibitor of 5-lipoxygenase (5-LOX), and its critical role in the intricate process of leukotriene synthesis. This document delves into the mechanism of action, experimental methodologies for its evaluation, and a summary of its effects on the production of pro-inflammatory leukotrienes.
Introduction to Leukotriene Synthesis and the Role of 5-Lipoxygenase
Leukotrienes are a family of inflammatory lipid mediators derived from the metabolism of arachidonic acid by the enzyme 5-lipoxygenase (5-LOX). The synthesis of leukotrienes is a key cascade in the inflammatory response and is implicated in the pathophysiology of numerous diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.
The leukotriene synthesis pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with its activating protein (FLAP), then converts arachidonic acid into the unstable epoxide intermediate, leukotriene A4 (LTA4). LTA4 serves as a crucial branching point, being subsequently metabolized into either leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase or into the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) through the action of LTC4 synthase. LTB4 is a potent chemoattractant for neutrophils, while the cysteinyl-leukotrienes are powerful bronchoconstrictors and increase vascular permeability.
Given its central role in this inflammatory cascade, 5-lipoxygenase has emerged as a prime therapeutic target for the development of anti-inflammatory drugs.
This compound: A Potent 5-Lipoxygenase Inhibitor
This compound is a potent and selective inhibitor of 5-lipoxygenase. Structurally, it belongs to the class of N-hydroxyurea-containing compounds. This functional group is a key feature for its inhibitory activity.
Mechanism of Action
The primary mechanism of action for N-hydroxyurea-based 5-LOX inhibitors like this compound is the chelation of the non-heme iron atom located within the active site of the 5-lipoxygenase enzyme. The 5-LOX enzyme requires this iron atom to be in the ferric (Fe³⁺) state for catalytic activity. The N-hydroxyurea moiety of this compound is believed to interact with and bind to this iron atom, effectively rendering the enzyme inactive and preventing the conversion of arachidonic acid to LTA4. This targeted inhibition leads to a significant reduction in the downstream synthesis of all leukotrienes, including both LTB4 and the cysteinyl-leukotrienes.
Quantitative Data on 5-Lipoxygenase Inhibition
| Inhibitor | IC50 (5-LOX) | Assay System |
| Zileuton | ~0.5 µM | Rat Basophilic Leukemia Cell Homogenate[1] |
| Atreleuton (ABT-761) | ~0.2 µM | Human Neutrophil Homogenate |
| BWA4C | ~0.1 µM | Human Leukocyte Homogenate |
| CJ-13,610 | ~0.03 µM | Human Polymorphonuclear Leukocytes |
Note: These values are for comparative purposes and the exact IC50 for this compound may vary depending on the specific assay conditions.
Experimental Protocols for Assessing 5-Lipoxygenase Inhibition
The inhibitory activity of compounds like this compound on 5-lipoxygenase can be determined using both cell-free and cell-based assays.
Cell-Free 5-Lipoxygenase Inhibition Assay
This assay directly measures the effect of the inhibitor on the enzymatic activity of purified or partially purified 5-LOX.
Objective: To determine the direct inhibitory effect of this compound on 5-lipoxygenase activity.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Zileuton (positive control inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂, ATP, and EDTA)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme.
-
Add varying concentrations of this compound or the control inhibitor to the reaction mixture.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Monitor the formation of 5-LOX products (hydroperoxyeicosatetraenoic acids, HPETEs) over time. This can be done by measuring the increase in absorbance at 234 nm (for conjugated diene formation) or by using a fluorescent probe that reacts with the hydroperoxide products.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Leukotriene Synthesis Assay
This assay measures the ability of an inhibitor to block leukotriene production in intact cells, providing a more physiologically relevant assessment of its efficacy.
Objective: To quantify the inhibition of LTB4 and LTC4 synthesis by this compound in a cellular context.
Materials:
-
Human polymorphonuclear leukocytes (PMNs) or other leukotriene-producing cell line (e.g., RBL-1)
-
Cell culture medium (e.g., RPMI-1640)
-
Calcium ionophore (e.g., A23187) or another cellular stimulus
-
This compound (test inhibitor)
-
Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and LTC4 or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Isolate and prepare a suspension of PMNs or culture the chosen cell line.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a calcium ionophore to induce the release of arachidonic acid and subsequent leukotriene synthesis.
-
After a defined incubation period (e.g., 15-30 minutes), terminate the reaction and collect the cell supernatant.
-
Quantify the levels of LTB4 and LTC4 in the supernatant using specific ELISA kits or by HPLC analysis.
-
Calculate the percentage of inhibition of LTB4 and LTC4 synthesis for each concentration of this compound and determine the IC50 values.
Conclusion
This compound is a potent and selective 5-lipoxygenase inhibitor that holds significant promise as a pharmacological tool for studying the role of leukotrienes in various physiological and pathological processes. Its mechanism of action, centered on the chelation of the catalytic iron in 5-LOX, provides a clear rationale for its ability to suppress the synthesis of both LTB4 and the cysteinyl-leukotrienes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel 5-LOX inhibitors, which are crucial for the development of new anti-inflammatory therapies. Further research to precisely determine the in vitro and in vivo efficacy of this compound will be instrumental in defining its full therapeutic potential.
References
The Discovery and Development of SB 210661: A Technical Overview
An In-depth Examination of a Potent 5-Lipoxygenase Inhibitor Developed by SmithKline Beecham
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 210661, identified as (S)-N-hydroxy-N-[2,3-dihydro-6-(2,6-difluorophenylmethoxy)-3-benzofuranyl]urea, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX) developed by SmithKline Beecham. The compound emerged from research programs focused on novel anti-inflammatory agents. While its development was ultimately discontinued, this compound has been a valuable tool in pharmacological research, particularly for its dual inhibitory action on both 5-lipoxygenase and retinaldehyde dehydrogenase 2 (RALDH2). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological profile of this compound, based on available scientific literature. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators involved in a variety of inflammatory diseases, including asthma. Inhibition of 5-LOX has therefore been a key strategy in the development of novel anti-inflammatory therapies. SmithKline Beecham (now part of GlaxoSmithKline) was actively involved in the discovery of 5-LOX inhibitors, leading to the identification of this compound. This compound, a benzofuran (B130515) N-hydroxyurea derivative, demonstrated high potency and selectivity for the 5-LOX enzyme.
Subsequent research also revealed an off-target activity of this compound: the inhibition of retinaldehyde dehydrogenase 2 (RALDH2). This enzyme plays a crucial role in the synthesis of retinoic acid, a vital signaling molecule in embryonic development. This dual activity has made this compound a subject of interest in studies of both inflammation and developmental biology, particularly in the context of congenital diaphragmatic hernia (CDH)[1].
Pharmacological Profile of this compound
While specific quantitative data from SmithKline Beecham's internal preclinical studies on this compound are not extensively published in the public domain, the available literature provides insights into its biological activity.
Table 1: Summary of In Vivo Efficacy of this compound
| Experimental Model | Species | Key Findings | Reference |
| Eotaxin-induced bronchial hyperresponsiveness | IL-5 Transgenic Mice | Significantly attenuated bronchial hyperresponsiveness. | [1] |
| Eotaxin-induced airway eosinophil influx | IL-5 Transgenic Mice | Significantly attenuated eosinophil counts in bronchoalveolar lavage fluid (BALF) and airways. | [1] |
| Eotaxin-induced leukotriene C4 (LTC4) levels | IL-5 Transgenic Mice | Partially suppressed the increase in BALF LTC4 levels. | [1] |
| Teratogen-induced congenital diaphragmatic hernia (CDH) model | Rat | Identified as a compound that induces posterolateral defects in the diaphragm, linked to RALDH2 inhibition. | [1] |
Mechanism of Action
This compound exerts its biological effects through the inhibition of two distinct enzymes: 5-lipoxygenase and retinaldehyde dehydrogenase 2.
Inhibition of 5-Lipoxygenase
The primary mechanism of action of this compound is the inhibition of 5-lipoxygenase. This enzyme catalyzes the first two steps in the biosynthesis of leukotrienes from arachidonic acid. By blocking 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).
References
The Discovery and Development of SB 210661: A Technical Overview
An In-depth Examination of a Potent 5-Lipoxygenase Inhibitor Developed by SmithKline Beecham
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 210661, identified as (S)-N-hydroxy-N-[2,3-dihydro-6-(2,6-difluorophenylmethoxy)-3-benzofuranyl]urea, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX) developed by SmithKline Beecham. The compound emerged from research programs focused on novel anti-inflammatory agents. While its development was ultimately discontinued, this compound has been a valuable tool in pharmacological research, particularly for its dual inhibitory action on both 5-lipoxygenase and retinaldehyde dehydrogenase 2 (RALDH2). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological profile of this compound, based on available scientific literature. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators involved in a variety of inflammatory diseases, including asthma. Inhibition of 5-LOX has therefore been a key strategy in the development of novel anti-inflammatory therapies. SmithKline Beecham (now part of GlaxoSmithKline) was actively involved in the discovery of 5-LOX inhibitors, leading to the identification of this compound. This compound, a benzofuran N-hydroxyurea derivative, demonstrated high potency and selectivity for the 5-LOX enzyme.
Subsequent research also revealed an off-target activity of this compound: the inhibition of retinaldehyde dehydrogenase 2 (RALDH2). This enzyme plays a crucial role in the synthesis of retinoic acid, a vital signaling molecule in embryonic development. This dual activity has made this compound a subject of interest in studies of both inflammation and developmental biology, particularly in the context of congenital diaphragmatic hernia (CDH)[1].
Pharmacological Profile of this compound
While specific quantitative data from SmithKline Beecham's internal preclinical studies on this compound are not extensively published in the public domain, the available literature provides insights into its biological activity.
Table 1: Summary of In Vivo Efficacy of this compound
| Experimental Model | Species | Key Findings | Reference |
| Eotaxin-induced bronchial hyperresponsiveness | IL-5 Transgenic Mice | Significantly attenuated bronchial hyperresponsiveness. | [1] |
| Eotaxin-induced airway eosinophil influx | IL-5 Transgenic Mice | Significantly attenuated eosinophil counts in bronchoalveolar lavage fluid (BALF) and airways. | [1] |
| Eotaxin-induced leukotriene C4 (LTC4) levels | IL-5 Transgenic Mice | Partially suppressed the increase in BALF LTC4 levels. | [1] |
| Teratogen-induced congenital diaphragmatic hernia (CDH) model | Rat | Identified as a compound that induces posterolateral defects in the diaphragm, linked to RALDH2 inhibition. | [1] |
Mechanism of Action
This compound exerts its biological effects through the inhibition of two distinct enzymes: 5-lipoxygenase and retinaldehyde dehydrogenase 2.
Inhibition of 5-Lipoxygenase
The primary mechanism of action of this compound is the inhibition of 5-lipoxygenase. This enzyme catalyzes the first two steps in the biosynthesis of leukotrienes from arachidonic acid. By blocking 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).
References
The Impact of SB 210661 on Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of SB 210661 on the intricate pathways of arachidonic acid metabolism. This compound is recognized as a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its effects, and visualizes the relevant biological and experimental workflows.
Core Mechanism of Action
Arachidonic acid (AA), a polyunsaturated fatty acid typically esterified in cell membranes, is liberated by phospholipase A2 in response to various stimuli. Once released, AA is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.
This compound exerts its effects by specifically targeting and inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the initial two steps in the biosynthesis of leukotrienes, converting arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently into the unstable epoxide, leukotriene A4 (LTA4). By inhibiting 5-LOX, this compound effectively blocks the production of all downstream leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to mediate allergic and inflammatory responses.
Quantitative Impact on Arachidonic Acid Metabolites
| Inhibitor | Target | IC50 Value | Cell/System | Reference |
| Zileuton (B1683628) | 5-Lipoxygenase | 0.3 µM | Rat Polymorphonuclear Leukocytes (PMNL) | [1] |
| Zileuton | 5-Lipoxygenase | 0.4 µM | Human Polymorphonuclear Leukocytes (PMNL) | [1] |
| Zileuton | 5-Lipoxygenase | 0.9 µM | Human Whole Blood | [1] |
The administration of a potent 5-LOX inhibitor like this compound is expected to lead to a dose-dependent decrease in the levels of 5-HETE, LTB4, and cysteinyl leukotrienes in various biological samples.
Experimental Protocols
To assess the quantitative effects of this compound on arachidonic acid metabolism, the following experimental protocols can be employed.
In Vitro 5-Lipoxygenase Inhibition Assay
This protocol provides a method to determine the direct inhibitory effect of this compound on 5-LOX activity.
-
Materials:
-
Recombinant human 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, combine the phosphate buffer and the recombinant 5-LOX enzyme.
-
Add the desired concentration of this compound or vehicle control to the cuvette and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid to the cuvette.
-
Immediately monitor the formation of the conjugated diene product (5-HPETE) by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Quantification of Arachidonic Acid Metabolites in Cell Culture using UHPLC-MS/MS
This protocol details the methodology for measuring the impact of this compound on the production of various eicosanoids in a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human neutrophils, macrophages) to an appropriate density.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a defined period.
-
Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187, lipopolysaccharide) to induce the release and metabolism of arachidonic acid.
-
After incubation, collect the cell culture supernatant.
-
-
Sample Preparation (Solid Phase Extraction):
-
Spike the supernatant with deuterated internal standards for each analyte of interest (e.g., LTB4-d4, PGE2-d4).
-
Acidify the samples to pH ~3.5.
-
Load the samples onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the analytes with a high-organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
-
-
UHPLC-MS/MS Analysis:
-
Inject the reconstituted sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the arachidonic acid metabolites using a suitable C18 column and a gradient elution program.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard.
-
Generate a standard curve for each analyte to calculate the absolute concentrations in the samples. The limit of detection for LTB4 can be as low as 19.5 pg/mL with a dynamic range up to 10,000 pg/mL.[2]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Arachidonic Acid Metabolic Pathway and the Site of Action of this compound.
Caption: A typical experimental workflow for assessing the impact of this compound.
Caption: The logical cascade of effects following the administration of this compound.
References
The Impact of SB 210661 on Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of SB 210661 on the intricate pathways of arachidonic acid metabolism. This compound is recognized as a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its effects, and visualizes the relevant biological and experimental workflows.
Core Mechanism of Action
Arachidonic acid (AA), a polyunsaturated fatty acid typically esterified in cell membranes, is liberated by phospholipase A2 in response to various stimuli. Once released, AA is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.
This compound exerts its effects by specifically targeting and inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the initial two steps in the biosynthesis of leukotrienes, converting arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently into the unstable epoxide, leukotriene A4 (LTA4). By inhibiting 5-LOX, this compound effectively blocks the production of all downstream leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to mediate allergic and inflammatory responses.
Quantitative Impact on Arachidonic Acid Metabolites
| Inhibitor | Target | IC50 Value | Cell/System | Reference |
| Zileuton | 5-Lipoxygenase | 0.3 µM | Rat Polymorphonuclear Leukocytes (PMNL) | [1] |
| Zileuton | 5-Lipoxygenase | 0.4 µM | Human Polymorphonuclear Leukocytes (PMNL) | [1] |
| Zileuton | 5-Lipoxygenase | 0.9 µM | Human Whole Blood | [1] |
The administration of a potent 5-LOX inhibitor like this compound is expected to lead to a dose-dependent decrease in the levels of 5-HETE, LTB4, and cysteinyl leukotrienes in various biological samples.
Experimental Protocols
To assess the quantitative effects of this compound on arachidonic acid metabolism, the following experimental protocols can be employed.
In Vitro 5-Lipoxygenase Inhibition Assay
This protocol provides a method to determine the direct inhibitory effect of this compound on 5-LOX activity.
-
Materials:
-
Recombinant human 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, combine the phosphate buffer and the recombinant 5-LOX enzyme.
-
Add the desired concentration of this compound or vehicle control to the cuvette and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid to the cuvette.
-
Immediately monitor the formation of the conjugated diene product (5-HPETE) by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Quantification of Arachidonic Acid Metabolites in Cell Culture using UHPLC-MS/MS
This protocol details the methodology for measuring the impact of this compound on the production of various eicosanoids in a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human neutrophils, macrophages) to an appropriate density.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a defined period.
-
Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187, lipopolysaccharide) to induce the release and metabolism of arachidonic acid.
-
After incubation, collect the cell culture supernatant.
-
-
Sample Preparation (Solid Phase Extraction):
-
Spike the supernatant with deuterated internal standards for each analyte of interest (e.g., LTB4-d4, PGE2-d4).
-
Acidify the samples to pH ~3.5.
-
Load the samples onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the analytes with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
-
-
UHPLC-MS/MS Analysis:
-
Inject the reconstituted sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the arachidonic acid metabolites using a suitable C18 column and a gradient elution program.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard.
-
Generate a standard curve for each analyte to calculate the absolute concentrations in the samples. The limit of detection for LTB4 can be as low as 19.5 pg/mL with a dynamic range up to 10,000 pg/mL.[2]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Arachidonic Acid Metabolic Pathway and the Site of Action of this compound.
Caption: A typical experimental workflow for assessing the impact of this compound.
Caption: The logical cascade of effects following the administration of this compound.
References
Navigating Cellular Signaling: An In-depth Guide to SB 210661 and Related Compounds
An important clarification regarding the nomenclature of "SB 210661": Initial research indicates that the designation "this compound" is ambiguous and may refer to one of several different chemical inhibitors used in cellular signaling research. This guide provides a comprehensive overview of the most likely candidates that may be associated with this identifier: SB-431542 , a potent inhibitor of the TGF-β signaling pathway; SB-203580 , a specific inhibitor of the p38 MAPK pathway; and the compound formally known as SB-210661 , which acts as a dual inhibitor of 5-lipoxygenase and Retinaldehyde Dehydrogenase 2.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed technical examination of the mechanisms of action, impact on cellular signaling, quantitative data, and relevant experimental protocols for each of these compounds.
Section 1: SB-431542 - A Selective Inhibitor of the TGF-β/ALK5 Signaling Pathway
SB-431542 is a widely used small molecule inhibitor that selectively targets the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors, primarily ALK5 (the TGF-β type I receptor), as well as ALK4 and ALK7.[1][2][3][4][5][6] By inhibiting these receptors, SB-431542 effectively blocks the canonical Smad-dependent signaling cascade initiated by TGF-β and related ligands like activin and Nodal.
Mechanism of Action and Impact on Cellular Signaling
TGF-β signaling is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI or ALK5). This phosphorylation activates ALK5, which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1]
SB-431542 acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK5 and preventing the phosphorylation of Smad2 and Smad3.[6] This action effectively halts the downstream signaling cascade.[1] It is important to note that SB-431542 does not affect the more divergent ALK family members involved in Bone Morphogenetic Protein (BMP) signaling, nor does it have a direct effect on other major signaling pathways such as the ERK, JNK, or p38 MAP kinase pathways.[3][7]
Quantitative Data
| Target | IC50 Value | Notes |
| ALK5 (TGF-βRI) | 94 nM | Potent and selective inhibition. |
| ALK4 | 140 nM | Also demonstrates inhibitory activity.[5] |
| ALK7 | ~2 µM | Less potent inhibition compared to ALK4 and ALK5.[8][9] |
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of SB-431542 on ALK5.
Experimental Protocols
This protocol is designed to assess the inhibitory effect of SB-431542 on TGF-β-induced Smad2/3 phosphorylation in cultured cells.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
SB-431542 (stock solution in DMSO)
-
Recombinant Human TGF-β1
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2/3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of SB-431542 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad2/3 and GAPDH to ensure equal loading.
-
Section 2: SB-203580 - A Specific Inhibitor of the p38 MAPK Signaling Pathway
SB-203580 is a pyridinyl imidazole (B134444) compound that acts as a potent and specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[10][11][12] This pathway is a critical signaling cascade involved in cellular responses to a wide range of extracellular stimuli, including stress, cytokines, and growth factors.
Mechanism of Action and Impact on Cellular Signaling
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by upstream MAP3Ks (e.g., TAK1, ASK1) which phosphorylate and activate MAP2Ks (MKK3 and MKK6). These activated MKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues, leading to its activation. Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2, MEF2), thereby regulating gene expression and cellular processes such as inflammation, apoptosis, and cell cycle control.
SB-203580 functions by binding to the ATP-binding pocket of p38 MAPK, thereby inhibiting its catalytic activity.[11] It primarily targets the p38α and p38β isoforms.[10] It is important to note that at higher concentrations (>20 µM), SB-203580 can have off-target effects, including the activation of the Raf-1 kinase.[13]
Quantitative Data
| Target | IC50 Value | Notes |
| p38α (SAPK2a) | 50 nM | High potency.[10][12] |
| p38β2 (SAPK2b) | 500 nM | 10-fold less potent than for p38α.[10][12] |
| JNKs | 3-10 µM | Significantly lower potency.[14][15] |
| PDK1 | 3-10 µM | Off-target inhibition at higher concentrations.[14] |
Signaling Pathway Diagram
Caption: The p38 MAPK signaling cascade and the inhibitory action of SB-203580.
Experimental Protocols
This protocol describes a method to measure the direct inhibitory effect of SB-203580 on the enzymatic activity of purified p38 MAPK.
Materials:
-
Recombinant active p38α MAPK
-
p38 MAPK substrate (e.g., recombinant ATF2)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP (stock solution)
-
SB-203580 (stock solution in DMSO)
-
[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (for luminescence-based detection)
-
96-well plates
-
Scintillation counter or luminometer
Procedure (using radioactive detection):
-
Reaction Setup:
-
Prepare a master mix of kinase assay buffer containing the p38 MAPK substrate (e.g., 1 µg of ATF2 per reaction).
-
In a 96-well plate, add the desired concentrations of SB-203580 or vehicle (DMSO).
-
Add the master mix to each well.
-
Add recombinant active p38α MAPK to each well to initiate a pre-incubation (e.g., 10 minutes at room temperature).
-
-
Kinase Reaction:
-
Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well (final ATP concentration typically in the range of 10-100 µM).
-
Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of SB-203580 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Section 3: SB-210661 - A Dual Inhibitor of 5-Lipoxygenase and Retinaldehyde Dehydrogenase 2
The compound designated as SB-210661 has been identified as a potent and selective inhibitor of 5-lipoxygenase (5-LOX). Additionally, it has been shown to inhibit Retinaldehyde Dehydrogenase 2 (RALDH2). This dual inhibitory activity gives it a unique profile with potential impacts on both inflammatory and developmental signaling pathways.
Mechanism of Action and Impact on Cellular Signaling
5-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes, including asthma, allergic reactions, and cardiovascular disease. By inhibiting 5-LOX, SB-210661 blocks the synthesis of leukotrienes, thereby exerting anti-inflammatory effects.
RALDH2 is a critical enzyme in the biosynthesis of retinoic acid from retinaldehyde. Retinoic acid is an essential signaling molecule that plays a crucial role in embryonic development, cell differentiation, and tissue homeostasis. Inhibition of RALDH2 by SB-210661 can therefore disrupt normal retinoic acid signaling, which has been associated with developmental abnormalities.
Quantitative Data
Quantitative data for SB-210661 is less readily available in the public domain compared to SB-431542 and SB-203580. Further specific studies would be required to determine precise IC50 or Ki values for its inhibitory activity against 5-LOX and RALDH2.
Signaling Pathway Diagrams
Caption: Dual inhibitory action of SB-210661 on the 5-Lipoxygenase and Retinoic Acid synthesis pathways.
Experimental Protocols
This protocol provides a method to measure the inhibitory effect of SB-210661 on 5-LOX activity in a cellular context.
Materials:
-
Cell line expressing 5-LOX (e.g., human neutrophils, THP-1 cells)
-
Cell culture medium
-
SB-210661 (stock solution in DMSO)
-
Arachidonic acid (substrate)
-
Calcium ionophore (e.g., A23187)
-
Methanol
-
Internal standard (e.g., PGB2)
-
Solid-phase extraction (SPE) columns
-
HPLC system with a UV detector
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with various concentrations of SB-210661 or vehicle (DMSO) for a specified time (e.g., 15-30 minutes).
-
-
Stimulation of 5-LOX Activity:
-
Stimulate the cells with arachidonic acid and a calcium ionophore to activate the 5-LOX pathway.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
-
Extraction of Leukotrienes:
-
Stop the reaction by adding cold methanol.
-
Add an internal standard for quantification.
-
Centrifuge to pellet the cell debris.
-
Purify and concentrate the leukotrienes from the supernatant using SPE columns.
-
-
HPLC Analysis:
-
Analyze the extracted samples by reverse-phase HPLC with UV detection (e.g., at 280 nm for LTB4).
-
Quantify the amount of leukotrienes produced in each sample relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of leukotriene synthesis for each concentration of SB-210661.
-
Determine the IC50 value.
-
This protocol outlines a method to assess the direct inhibitory effect of SB-210661 on RALDH2 enzymatic activity.
Materials:
-
Recombinant RALDH2 enzyme
-
Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)
-
NAD+ (cofactor)
-
All-trans-retinaldehyde (substrate)
-
SB-210661 (stock solution in DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Reaction Setup:
-
In a cuvette or 96-well plate, combine the assay buffer, NAD+, and the desired concentrations of SB-210661 or vehicle (DMSO).
-
Add the recombinant RALDH2 enzyme and pre-incubate for a short period.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding all-trans-retinaldehyde.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, over time.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each condition.
-
Calculate the percentage of inhibition of RALDH2 activity for each concentration of SB-210661 compared to the vehicle control.
-
Determine the IC50 value.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Identification of RALDH2 as a Visually Regulated Retinoic Acid Synthesizing Enzyme in the Chick Choroid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Development of a new colorimetric assay for lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. abcam.com [abcam.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Lipoxygenase activity determination [protocols.io]
Navigating Cellular Signaling: An In-depth Guide to SB 210661 and Related Compounds
An important clarification regarding the nomenclature of "SB 210661": Initial research indicates that the designation "this compound" is ambiguous and may refer to one of several different chemical inhibitors used in cellular signaling research. This guide provides a comprehensive overview of the most likely candidates that may be associated with this identifier: SB-431542 , a potent inhibitor of the TGF-β signaling pathway; SB-203580 , a specific inhibitor of the p38 MAPK pathway; and the compound formally known as SB-210661 , which acts as a dual inhibitor of 5-lipoxygenase and Retinaldehyde Dehydrogenase 2.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed technical examination of the mechanisms of action, impact on cellular signaling, quantitative data, and relevant experimental protocols for each of these compounds.
Section 1: SB-431542 - A Selective Inhibitor of the TGF-β/ALK5 Signaling Pathway
SB-431542 is a widely used small molecule inhibitor that selectively targets the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors, primarily ALK5 (the TGF-β type I receptor), as well as ALK4 and ALK7.[1][2][3][4][5][6] By inhibiting these receptors, SB-431542 effectively blocks the canonical Smad-dependent signaling cascade initiated by TGF-β and related ligands like activin and Nodal.
Mechanism of Action and Impact on Cellular Signaling
TGF-β signaling is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI or ALK5). This phosphorylation activates ALK5, which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1]
SB-431542 acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK5 and preventing the phosphorylation of Smad2 and Smad3.[6] This action effectively halts the downstream signaling cascade.[1] It is important to note that SB-431542 does not affect the more divergent ALK family members involved in Bone Morphogenetic Protein (BMP) signaling, nor does it have a direct effect on other major signaling pathways such as the ERK, JNK, or p38 MAP kinase pathways.[3][7]
Quantitative Data
| Target | IC50 Value | Notes |
| ALK5 (TGF-βRI) | 94 nM | Potent and selective inhibition. |
| ALK4 | 140 nM | Also demonstrates inhibitory activity.[5] |
| ALK7 | ~2 µM | Less potent inhibition compared to ALK4 and ALK5.[8][9] |
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of SB-431542 on ALK5.
Experimental Protocols
This protocol is designed to assess the inhibitory effect of SB-431542 on TGF-β-induced Smad2/3 phosphorylation in cultured cells.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
SB-431542 (stock solution in DMSO)
-
Recombinant Human TGF-β1
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2/3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of SB-431542 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad2/3 and GAPDH to ensure equal loading.
-
Section 2: SB-203580 - A Specific Inhibitor of the p38 MAPK Signaling Pathway
SB-203580 is a pyridinyl imidazole compound that acts as a potent and specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[10][11][12] This pathway is a critical signaling cascade involved in cellular responses to a wide range of extracellular stimuli, including stress, cytokines, and growth factors.
Mechanism of Action and Impact on Cellular Signaling
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by upstream MAP3Ks (e.g., TAK1, ASK1) which phosphorylate and activate MAP2Ks (MKK3 and MKK6). These activated MKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues, leading to its activation. Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2, MEF2), thereby regulating gene expression and cellular processes such as inflammation, apoptosis, and cell cycle control.
SB-203580 functions by binding to the ATP-binding pocket of p38 MAPK, thereby inhibiting its catalytic activity.[11] It primarily targets the p38α and p38β isoforms.[10] It is important to note that at higher concentrations (>20 µM), SB-203580 can have off-target effects, including the activation of the Raf-1 kinase.[13]
Quantitative Data
| Target | IC50 Value | Notes |
| p38α (SAPK2a) | 50 nM | High potency.[10][12] |
| p38β2 (SAPK2b) | 500 nM | 10-fold less potent than for p38α.[10][12] |
| JNKs | 3-10 µM | Significantly lower potency.[14][15] |
| PDK1 | 3-10 µM | Off-target inhibition at higher concentrations.[14] |
Signaling Pathway Diagram
Caption: The p38 MAPK signaling cascade and the inhibitory action of SB-203580.
Experimental Protocols
This protocol describes a method to measure the direct inhibitory effect of SB-203580 on the enzymatic activity of purified p38 MAPK.
Materials:
-
Recombinant active p38α MAPK
-
p38 MAPK substrate (e.g., recombinant ATF2)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP (stock solution)
-
SB-203580 (stock solution in DMSO)
-
[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (for luminescence-based detection)
-
96-well plates
-
Scintillation counter or luminometer
Procedure (using radioactive detection):
-
Reaction Setup:
-
Prepare a master mix of kinase assay buffer containing the p38 MAPK substrate (e.g., 1 µg of ATF2 per reaction).
-
In a 96-well plate, add the desired concentrations of SB-203580 or vehicle (DMSO).
-
Add the master mix to each well.
-
Add recombinant active p38α MAPK to each well to initiate a pre-incubation (e.g., 10 minutes at room temperature).
-
-
Kinase Reaction:
-
Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well (final ATP concentration typically in the range of 10-100 µM).
-
Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of SB-203580 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Section 3: SB-210661 - A Dual Inhibitor of 5-Lipoxygenase and Retinaldehyde Dehydrogenase 2
The compound designated as SB-210661 has been identified as a potent and selective inhibitor of 5-lipoxygenase (5-LOX). Additionally, it has been shown to inhibit Retinaldehyde Dehydrogenase 2 (RALDH2). This dual inhibitory activity gives it a unique profile with potential impacts on both inflammatory and developmental signaling pathways.
Mechanism of Action and Impact on Cellular Signaling
5-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes, including asthma, allergic reactions, and cardiovascular disease. By inhibiting 5-LOX, SB-210661 blocks the synthesis of leukotrienes, thereby exerting anti-inflammatory effects.
RALDH2 is a critical enzyme in the biosynthesis of retinoic acid from retinaldehyde. Retinoic acid is an essential signaling molecule that plays a crucial role in embryonic development, cell differentiation, and tissue homeostasis. Inhibition of RALDH2 by SB-210661 can therefore disrupt normal retinoic acid signaling, which has been associated with developmental abnormalities.
Quantitative Data
Quantitative data for SB-210661 is less readily available in the public domain compared to SB-431542 and SB-203580. Further specific studies would be required to determine precise IC50 or Ki values for its inhibitory activity against 5-LOX and RALDH2.
Signaling Pathway Diagrams
Caption: Dual inhibitory action of SB-210661 on the 5-Lipoxygenase and Retinoic Acid synthesis pathways.
Experimental Protocols
This protocol provides a method to measure the inhibitory effect of SB-210661 on 5-LOX activity in a cellular context.
Materials:
-
Cell line expressing 5-LOX (e.g., human neutrophils, THP-1 cells)
-
Cell culture medium
-
SB-210661 (stock solution in DMSO)
-
Arachidonic acid (substrate)
-
Calcium ionophore (e.g., A23187)
-
Methanol
-
Internal standard (e.g., PGB2)
-
Solid-phase extraction (SPE) columns
-
HPLC system with a UV detector
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with various concentrations of SB-210661 or vehicle (DMSO) for a specified time (e.g., 15-30 minutes).
-
-
Stimulation of 5-LOX Activity:
-
Stimulate the cells with arachidonic acid and a calcium ionophore to activate the 5-LOX pathway.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
-
Extraction of Leukotrienes:
-
Stop the reaction by adding cold methanol.
-
Add an internal standard for quantification.
-
Centrifuge to pellet the cell debris.
-
Purify and concentrate the leukotrienes from the supernatant using SPE columns.
-
-
HPLC Analysis:
-
Analyze the extracted samples by reverse-phase HPLC with UV detection (e.g., at 280 nm for LTB4).
-
Quantify the amount of leukotrienes produced in each sample relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of leukotriene synthesis for each concentration of SB-210661.
-
Determine the IC50 value.
-
This protocol outlines a method to assess the direct inhibitory effect of SB-210661 on RALDH2 enzymatic activity.
Materials:
-
Recombinant RALDH2 enzyme
-
Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)
-
NAD+ (cofactor)
-
All-trans-retinaldehyde (substrate)
-
SB-210661 (stock solution in DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Reaction Setup:
-
In a cuvette or 96-well plate, combine the assay buffer, NAD+, and the desired concentrations of SB-210661 or vehicle (DMSO).
-
Add the recombinant RALDH2 enzyme and pre-incubate for a short period.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding all-trans-retinaldehyde.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, over time.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each condition.
-
Calculate the percentage of inhibition of RALDH2 activity for each concentration of SB-210661 compared to the vehicle control.
-
Determine the IC50 value.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Identification of RALDH2 as a Visually Regulated Retinoic Acid Synthesizing Enzyme in the Chick Choroid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Development of a new colorimetric assay for lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. abcam.com [abcam.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Lipoxygenase activity determination [protocols.io]
An In-depth Technical Guide to the Chemical Structure and Properties of SB 210661
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 210661 is a potent and selective N-hydroxyurea-containing inhibitor of 5-lipoxygenase (5-LOX), an enzyme pivotal in the biosynthesis of leukotrienes.[1][2][3] It has also been identified as an inhibitor of retinaldehyde dehydrogenase 2 (RALDH2), a key enzyme in the synthesis of retinoic acid.[4][5][6] This dual activity has led to its use as a chemical probe in studies of inflammation, developmental biology, and toxicology. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and visualization of relevant signaling pathways.
Chemical Structure and Physicochemical Properties
This compound, chemically known as (S)-N-hydroxy-N-[2,3-dihydro-6-(2,6-difluorophenylmethoxy)-3-benzofuranyl]urea, is a bicyclic N-hydroxyurea derivative.[7] Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[(3S)-6-[(2,6-difluorophenyl)methoxy]-2,3-dihydro-1-benzofuran-3-yl]-1-hydroxyurea | --INVALID-LINK-- |
| CAS Number | 162750-10-9 | [1][8] |
| Molecular Formula | C16H14F2N2O4 | [9] |
| Molecular Weight | 336.29 g/mol | [9] |
| SMILES | C1--INVALID-LINK--N(C(=O)N)O | [9] |
| Appearance | Solid | - |
| Solubility | Poorly water-soluble | [10][11][12] |
Biological Activity and Mechanism of Action
This compound exhibits inhibitory activity against two distinct and important enzymes: 5-lipoxygenase and retinaldehyde dehydrogenase 2.
Inhibition of 5-Lipoxygenase
This compound is a potent and selective inhibitor of 5-lipoxygenase.[1][2][3] This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, this compound effectively blocks the production of leukotrienes, thereby exerting anti-inflammatory effects. This mechanism of action has been explored in the context of eotaxin-induced bronchial hyperresponsiveness, where this compound was shown to attenuate the effects, suggesting a role for cysteinyl-leukotrienes in this process.[13]
Inhibition of Retinaldehyde Dehydrogenase 2 (RALDH2)
In addition to its effects on the 5-LOX pathway, this compound has been demonstrated to be an inhibitor of retinaldehyde dehydrogenase 2 (RALDH2).[4][5][6] RALDH2 is a critical enzyme in the biosynthesis of retinoic acid, a signaling molecule essential for embryonic development.[4][6][14] Inhibition of RALDH2 by this compound can disrupt normal retinoid signaling, leading to developmental abnormalities. This has been observed in rodent models where administration of this compound induced congenital diaphragmatic hernias.[5]
Quantitative Biological Data
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs are described in the scientific literature. Below are generalized methodologies based on published studies.
Synthesis of this compound
The synthesis of this compound and related N-hydroxyurea inhibitors has been reported by SmithKline Beecham Pharmaceuticals.[7] The general approach involves the preparation of the bicyclic benzofuran (B130515) core, followed by the introduction of the N-hydroxyurea moiety.
5-Lipoxygenase Inhibition Assay
The inhibitory activity of this compound on 5-lipoxygenase can be assessed using various in vitro and ex vivo assays. A common method involves the use of isolated human polymorphonuclear leukocytes (PMNs) or a cell-free supernatant containing the 5-LOX enzyme.
-
Objective: To determine the concentration of this compound required to inhibit 5-LOX activity by 50% (IC50).
-
Methodology:
-
Isolate human PMNs from fresh blood or prepare a cell-free supernatant containing 5-LOX.
-
Pre-incubate the enzyme preparation with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding arachidonic acid and calcium ionophore A23187.
-
After a defined incubation period, stop the reaction.
-
Extract the leukotriene products (e.g., LTB4) and quantify them using a suitable analytical method such as HPLC or an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Retinaldehyde Dehydrogenase 2 (RALDH2) Inhibition Assay
The inhibition of RALDH2 by this compound can be measured by quantifying the production of retinoic acid from its substrate, retinaldehyde.
-
Objective: To determine the dose-dependent inhibition of RALDH2 by this compound.
-
Methodology:
-
Prepare cytosolic extracts from a cell line expressing RALDH2 (e.g., an oligodendrocyte cell line).[13]
-
Incubate the cytosolic extracts with varying concentrations of this compound.
-
Add the substrate, all-trans-retinaldehyde, to initiate the reaction.
-
After incubation, terminate the reaction and extract the retinoic acid.
-
Quantify the amount of retinoic acid produced using HPLC.
-
Determine the extent of inhibition at each concentration of this compound.[5]
-
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.
Caption: Inhibition of the Retinoic Acid Synthesis Pathway by this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of the 5-lipoxygenase and retinoic acid synthesis pathways in various physiological and pathological processes. Its dual inhibitory activity necessitates careful consideration when interpreting experimental results. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their study design and data analysis. Further research is warranted to fully elucidate its quantitative inhibitory profile and to explore its potential therapeutic applications.
References
- 1. mybiosource.com [mybiosource.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Retinal Dehydrogenase-2 Is Inhibited by Compounds that Induce Congenital Diaphragmatic Hernias in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N-((3S)-6-((2,6-Difluorophenyl)methoxy)-2,3-dihydro-3-benzofuranyl)-N-hydroxyurea | C16H14F2N2O4 | CID 178072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Stabilization of Amorphous State of Indomethacin by Solid Dispersion in Polyvinylpolypyrrolidone [jstage.jst.go.jp]
- 13. SB-210661 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to the Chemical Structure and Properties of SB 210661
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 210661 is a potent and selective N-hydroxyurea-containing inhibitor of 5-lipoxygenase (5-LOX), an enzyme pivotal in the biosynthesis of leukotrienes.[1][2][3] It has also been identified as an inhibitor of retinaldehyde dehydrogenase 2 (RALDH2), a key enzyme in the synthesis of retinoic acid.[4][5][6] This dual activity has led to its use as a chemical probe in studies of inflammation, developmental biology, and toxicology. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and visualization of relevant signaling pathways.
Chemical Structure and Physicochemical Properties
This compound, chemically known as (S)-N-hydroxy-N-[2,3-dihydro-6-(2,6-difluorophenylmethoxy)-3-benzofuranyl]urea, is a bicyclic N-hydroxyurea derivative.[7] Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[(3S)-6-[(2,6-difluorophenyl)methoxy]-2,3-dihydro-1-benzofuran-3-yl]-1-hydroxyurea | --INVALID-LINK-- |
| CAS Number | 162750-10-9 | [1][8] |
| Molecular Formula | C16H14F2N2O4 | [9] |
| Molecular Weight | 336.29 g/mol | [9] |
| SMILES | C1--INVALID-LINK--N(C(=O)N)O | [9] |
| Appearance | Solid | - |
| Solubility | Poorly water-soluble | [10][11][12] |
Biological Activity and Mechanism of Action
This compound exhibits inhibitory activity against two distinct and important enzymes: 5-lipoxygenase and retinaldehyde dehydrogenase 2.
Inhibition of 5-Lipoxygenase
This compound is a potent and selective inhibitor of 5-lipoxygenase.[1][2][3] This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, this compound effectively blocks the production of leukotrienes, thereby exerting anti-inflammatory effects. This mechanism of action has been explored in the context of eotaxin-induced bronchial hyperresponsiveness, where this compound was shown to attenuate the effects, suggesting a role for cysteinyl-leukotrienes in this process.[13]
Inhibition of Retinaldehyde Dehydrogenase 2 (RALDH2)
In addition to its effects on the 5-LOX pathway, this compound has been demonstrated to be an inhibitor of retinaldehyde dehydrogenase 2 (RALDH2).[4][5][6] RALDH2 is a critical enzyme in the biosynthesis of retinoic acid, a signaling molecule essential for embryonic development.[4][6][14] Inhibition of RALDH2 by this compound can disrupt normal retinoid signaling, leading to developmental abnormalities. This has been observed in rodent models where administration of this compound induced congenital diaphragmatic hernias.[5]
Quantitative Biological Data
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs are described in the scientific literature. Below are generalized methodologies based on published studies.
Synthesis of this compound
The synthesis of this compound and related N-hydroxyurea inhibitors has been reported by SmithKline Beecham Pharmaceuticals.[7] The general approach involves the preparation of the bicyclic benzofuran core, followed by the introduction of the N-hydroxyurea moiety.
5-Lipoxygenase Inhibition Assay
The inhibitory activity of this compound on 5-lipoxygenase can be assessed using various in vitro and ex vivo assays. A common method involves the use of isolated human polymorphonuclear leukocytes (PMNs) or a cell-free supernatant containing the 5-LOX enzyme.
-
Objective: To determine the concentration of this compound required to inhibit 5-LOX activity by 50% (IC50).
-
Methodology:
-
Isolate human PMNs from fresh blood or prepare a cell-free supernatant containing 5-LOX.
-
Pre-incubate the enzyme preparation with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding arachidonic acid and calcium ionophore A23187.
-
After a defined incubation period, stop the reaction.
-
Extract the leukotriene products (e.g., LTB4) and quantify them using a suitable analytical method such as HPLC or an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Retinaldehyde Dehydrogenase 2 (RALDH2) Inhibition Assay
The inhibition of RALDH2 by this compound can be measured by quantifying the production of retinoic acid from its substrate, retinaldehyde.
-
Objective: To determine the dose-dependent inhibition of RALDH2 by this compound.
-
Methodology:
-
Prepare cytosolic extracts from a cell line expressing RALDH2 (e.g., an oligodendrocyte cell line).[13]
-
Incubate the cytosolic extracts with varying concentrations of this compound.
-
Add the substrate, all-trans-retinaldehyde, to initiate the reaction.
-
After incubation, terminate the reaction and extract the retinoic acid.
-
Quantify the amount of retinoic acid produced using HPLC.
-
Determine the extent of inhibition at each concentration of this compound.[5]
-
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.
Caption: Inhibition of the Retinoic Acid Synthesis Pathway by this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of the 5-lipoxygenase and retinoic acid synthesis pathways in various physiological and pathological processes. Its dual inhibitory activity necessitates careful consideration when interpreting experimental results. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their study design and data analysis. Further research is warranted to fully elucidate its quantitative inhibitory profile and to explore its potential therapeutic applications.
References
- 1. mybiosource.com [mybiosource.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Retinal Dehydrogenase-2 Is Inhibited by Compounds that Induce Congenital Diaphragmatic Hernias in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N-((3S)-6-((2,6-Difluorophenyl)methoxy)-2,3-dihydro-3-benzofuranyl)-N-hydroxyurea | C16H14F2N2O4 | CID 178072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Stabilization of Amorphous State of Indomethacin by Solid Dispersion in Polyvinylpolypyrrolidone [jstage.jst.go.jp]
- 13. SB-210661 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. journals.physiology.org [journals.physiology.org]
The Inhibition of Retinal Dehydrogenase-2 (RALDH2) by SB 210661: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Retinal Dehydrogenase-2 (RALDH2)
Retinal dehydrogenase-2, also known as aldehyde dehydrogenase 1 family member A2 (ALDH1A2), is a key enzyme in the biosynthesis of retinoic acid (RA). RA, a metabolite of vitamin A (retinol), is an essential signaling molecule that regulates a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The synthesis of RA is a two-step oxidation process: retinol (B82714) is first reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid by RALDH enzymes. RALDH2 is particularly crucial during embryonic development, where it establishes RA gradients that are vital for the proper formation of various structures, including the neural tube, heart, and limbs.
The Retinoic Acid Signaling Pathway
The canonical retinoic acid signaling pathway is initiated by the synthesis of RA from retinaldehyde, a reaction catalyzed by RALDH2. Once synthesized, RA diffuses into the nucleus and binds to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, thereby controlling a wide array of developmental and physiological processes.
This compound as an Inhibitor of RALDH2
This compound has been identified as a chemical inhibitor of RALDH2.[1][2][3] This inhibition disrupts the normal synthesis of retinoic acid, leading to a reduction in RA levels. The consequences of this inhibition are particularly severe during embryonic development, where precise spatial and temporal gradients of RA are essential for morphogenesis.
Quantitative Inhibition Data
Despite extensive searches of the scientific literature, specific quantitative data on the inhibition of RALDH2 by this compound, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are not publicly available. The primary research article by Mey et al. (2003) that is widely cited for establishing this inhibitory link could not be accessed in its full text to retrieve this information. For context, other known inhibitors of RALDH2 have reported IC50 values in the nanomolar to low micromolar range.
Table 1: Quantitative Inhibition Data for RALDH2 Inhibitors (Representative)
| Inhibitor | Target Enzyme | IC50 | Ki | Reference |
| This compound | RALDH2 | Data not available | Data not available | Mey et al., 2003 [Referenced in multiple sources] |
| WIN 18,446 | ALDH1A2 (human) | ~59 nM | - | Amory et al., 2013 |
| Disulfiram | ALDH1A2 (human) | - | - | Amory et al., 2013 |
| Nitrofen | RALDH2 | - | - | Mey et al., 2003 [Referenced in multiple sources] |
| 4-Biphenyl Carboxylic Acid | RALDH2 | - | - | Mey et al., 2003 [Referenced in multiple sources] |
| Bisdiamine | RALDH2 | - | - | Mey et al., 2003 [Referenced in multiple sources] |
Note: The absence of specific values for this compound is due to the inaccessibility of the primary data source.
Consequences of RALDH2 Inhibition by this compound
The inhibition of RALDH2 by this compound has been linked to specific and severe developmental defects. The most well-documented of these is the induction of congenital diaphragmatic hernias (CDH) in rodent models.[1][2][3] This developmental anomaly is characterized by the incomplete formation of the diaphragm, allowing abdominal organs to herniate into the thoracic cavity, which can lead to pulmonary hypoplasia and is often fatal. The work by Mey and colleagues demonstrated that this compound, along with other compounds like nitrofen, 4-biphenyl carboxylic acid, and bisdiamine, induces posterolateral defects in the rat diaphragm by inhibiting RALDH2.[1][2][3]
Experimental Protocols for Assessing RALDH2 Inhibition
While the specific protocol used by Mey et al. (2003) for this compound is not available, a representative protocol for an in vitro RALDH2 inhibition assay can be constructed based on methodologies reported for other RALDH2 inhibitors. This protocol typically involves measuring the production of retinoic acid or the formation of NADH in the presence and absence of the inhibitor.
Representative In Vitro RALDH2 Inhibition Assay
This protocol is a composite based on similar enzyme assays and should be optimized for specific experimental conditions.
Materials:
-
Recombinant human or rodent RALDH2 enzyme
-
All-trans-retinaldehyde (substrate)
-
NAD+ (cofactor)
-
This compound (inhibitor)
-
Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)
-
Reaction termination solution (e.g., acetonitrile)
-
96-well microplate (UV-transparent for NADH detection or suitable for HPLC sample collection)
-
Spectrophotometer or HPLC system
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a solution of RALDH2 enzyme in assay buffer to the desired final concentration.
-
In the wells of a microplate, add the assay buffer.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant and low, e.g., <1%). Include a vehicle control (solvent only).
-
Add the RALDH2 enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a solution of all-trans-retinaldehyde and NAD+ in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate/cofactor solution to each well.
-
-
Reaction Incubation:
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the controlled temperature, ensuring the reaction is within the linear range.
-
-
Detection:
-
Method A: NADH Detection (Spectrophotometric):
-
Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The rate of reaction is proportional to the change in absorbance over time.
-
-
Method B: Retinoic Acid Detection (HPLC):
-
Stop the reaction by adding a termination solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of retinoic acid produced. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water with a small percentage of an acid (e.g., acetic acid or trifluoroacetic acid). Detection is usually performed using a UV detector at approximately 340-350 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable sigmoidal dose-response curve fit.
-
Conclusion
This compound is a recognized inhibitor of retinal dehydrogenase-2, a key enzyme in the synthesis of the vital signaling molecule, retinoic acid. The inhibition of RALDH2 by this compound has been demonstrated to cause severe developmental defects, particularly congenital diaphragmatic hernias, in animal models. While the qualitative inhibitory effect is established, a critical gap in the publicly available scientific literature exists regarding the specific quantitative parameters of this interaction (IC50, Ki) and the detailed experimental protocols used in the foundational studies. The representative protocol provided herein offers a framework for researchers to investigate the inhibitory effects of this compound and similar compounds on RALDH2 activity. Further research to fully characterize the kinetics and mechanism of inhibition by this compound would be of significant value to the fields of developmental biology, toxicology, and drug development.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of Retinal Dehydrogenase-2 (RALDH2) by SB 210661: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Retinal Dehydrogenase-2 (RALDH2)
Retinal dehydrogenase-2, also known as aldehyde dehydrogenase 1 family member A2 (ALDH1A2), is a key enzyme in the biosynthesis of retinoic acid (RA). RA, a metabolite of vitamin A (retinol), is an essential signaling molecule that regulates a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The synthesis of RA is a two-step oxidation process: retinol is first reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid by RALDH enzymes. RALDH2 is particularly crucial during embryonic development, where it establishes RA gradients that are vital for the proper formation of various structures, including the neural tube, heart, and limbs.
The Retinoic Acid Signaling Pathway
The canonical retinoic acid signaling pathway is initiated by the synthesis of RA from retinaldehyde, a reaction catalyzed by RALDH2. Once synthesized, RA diffuses into the nucleus and binds to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, thereby controlling a wide array of developmental and physiological processes.
This compound as an Inhibitor of RALDH2
This compound has been identified as a chemical inhibitor of RALDH2.[1][2][3] This inhibition disrupts the normal synthesis of retinoic acid, leading to a reduction in RA levels. The consequences of this inhibition are particularly severe during embryonic development, where precise spatial and temporal gradients of RA are essential for morphogenesis.
Quantitative Inhibition Data
Despite extensive searches of the scientific literature, specific quantitative data on the inhibition of RALDH2 by this compound, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are not publicly available. The primary research article by Mey et al. (2003) that is widely cited for establishing this inhibitory link could not be accessed in its full text to retrieve this information. For context, other known inhibitors of RALDH2 have reported IC50 values in the nanomolar to low micromolar range.
Table 1: Quantitative Inhibition Data for RALDH2 Inhibitors (Representative)
| Inhibitor | Target Enzyme | IC50 | Ki | Reference |
| This compound | RALDH2 | Data not available | Data not available | Mey et al., 2003 [Referenced in multiple sources] |
| WIN 18,446 | ALDH1A2 (human) | ~59 nM | - | Amory et al., 2013 |
| Disulfiram | ALDH1A2 (human) | - | - | Amory et al., 2013 |
| Nitrofen | RALDH2 | - | - | Mey et al., 2003 [Referenced in multiple sources] |
| 4-Biphenyl Carboxylic Acid | RALDH2 | - | - | Mey et al., 2003 [Referenced in multiple sources] |
| Bisdiamine | RALDH2 | - | - | Mey et al., 2003 [Referenced in multiple sources] |
Note: The absence of specific values for this compound is due to the inaccessibility of the primary data source.
Consequences of RALDH2 Inhibition by this compound
The inhibition of RALDH2 by this compound has been linked to specific and severe developmental defects. The most well-documented of these is the induction of congenital diaphragmatic hernias (CDH) in rodent models.[1][2][3] This developmental anomaly is characterized by the incomplete formation of the diaphragm, allowing abdominal organs to herniate into the thoracic cavity, which can lead to pulmonary hypoplasia and is often fatal. The work by Mey and colleagues demonstrated that this compound, along with other compounds like nitrofen, 4-biphenyl carboxylic acid, and bisdiamine, induces posterolateral defects in the rat diaphragm by inhibiting RALDH2.[1][2][3]
Experimental Protocols for Assessing RALDH2 Inhibition
While the specific protocol used by Mey et al. (2003) for this compound is not available, a representative protocol for an in vitro RALDH2 inhibition assay can be constructed based on methodologies reported for other RALDH2 inhibitors. This protocol typically involves measuring the production of retinoic acid or the formation of NADH in the presence and absence of the inhibitor.
Representative In Vitro RALDH2 Inhibition Assay
This protocol is a composite based on similar enzyme assays and should be optimized for specific experimental conditions.
Materials:
-
Recombinant human or rodent RALDH2 enzyme
-
All-trans-retinaldehyde (substrate)
-
NAD+ (cofactor)
-
This compound (inhibitor)
-
Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)
-
Reaction termination solution (e.g., acetonitrile)
-
96-well microplate (UV-transparent for NADH detection or suitable for HPLC sample collection)
-
Spectrophotometer or HPLC system
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a solution of RALDH2 enzyme in assay buffer to the desired final concentration.
-
In the wells of a microplate, add the assay buffer.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant and low, e.g., <1%). Include a vehicle control (solvent only).
-
Add the RALDH2 enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a solution of all-trans-retinaldehyde and NAD+ in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate/cofactor solution to each well.
-
-
Reaction Incubation:
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the controlled temperature, ensuring the reaction is within the linear range.
-
-
Detection:
-
Method A: NADH Detection (Spectrophotometric):
-
Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The rate of reaction is proportional to the change in absorbance over time.
-
-
Method B: Retinoic Acid Detection (HPLC):
-
Stop the reaction by adding a termination solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of retinoic acid produced. A C18 column is typically used with a mobile phase gradient of acetonitrile and water with a small percentage of an acid (e.g., acetic acid or trifluoroacetic acid). Detection is usually performed using a UV detector at approximately 340-350 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable sigmoidal dose-response curve fit.
-
Conclusion
This compound is a recognized inhibitor of retinal dehydrogenase-2, a key enzyme in the synthesis of the vital signaling molecule, retinoic acid. The inhibition of RALDH2 by this compound has been demonstrated to cause severe developmental defects, particularly congenital diaphragmatic hernias, in animal models. While the qualitative inhibitory effect is established, a critical gap in the publicly available scientific literature exists regarding the specific quantitative parameters of this interaction (IC50, Ki) and the detailed experimental protocols used in the foundational studies. The representative protocol provided herein offers a framework for researchers to investigate the inhibitory effects of this compound and similar compounds on RALDH2 activity. Further research to fully characterize the kinetics and mechanism of inhibition by this compound would be of significant value to the fields of developmental biology, toxicology, and drug development.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB 210661 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 210661 is a potent and selective inhibitor of two key enzymes involved in distinct signaling pathways: Retinaldehyde Dehydrogenase 2 (RALDH2) and 5-Lipoxygenase (5-LOX). Its dual activity makes it a valuable tool for investigating the roles of retinoic acid synthesis and leukotriene production in various cellular processes. These application notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on these two important targets.
Mechanism of Action
This compound exhibits a dual mechanism of action:
-
Inhibition of RALDH2: This enzyme is a critical component of the retinoic acid (RA) signaling pathway, responsible for the synthesis of RA from retinaldehyde. By inhibiting RALDH2, this compound can be used to probe the functional consequences of reduced RA levels in cellular models of development, differentiation, and disease.
-
Inhibition of 5-LOX: As a key enzyme in the leukotriene biosynthetic pathway, 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX by this compound allows for the investigation of the role of leukotrienes in inflammatory responses and related pathologies.
Data Presentation
While specific IC50 values for this compound in various cell-based assays are not extensively reported in publicly available literature, the following table provides a template for summarizing experimentally determined values. Researchers are encouraged to perform dose-response experiments to determine the precise IC50 in their specific cell system.
| Target Enzyme | Cell Line | Assay Type | IC50 (µM) | Reference |
| RALDH2 | F9 RARE-lacZ | Reporter Assay | User-determined | N/A |
| RALDH2 | HEK293 (RALDH2 overexpressing) | RA Production Assay | User-determined | N/A |
| 5-LOX | Human Eosinophils | Leukotriene C4 Release | User-determined | N/A |
| 5-LOX | HEK293 (5-LOX overexpressing) | 5-LOX Activity Assay | User-determined | N/A |
Signaling Pathways
Experimental Protocols
I. RALDH2 Inhibition Assay using a Retinoic Acid Reporter Cell Line
This protocol describes a cell-based assay to quantify the inhibition of RALDH2 activity by measuring the production of retinoic acid through a reporter gene system. The F9 RARE-lacZ cell line, which contains a lacZ reporter gene under the control of a retinoic acid response element (RARE), is a suitable model.[1][2][3][4]
Materials:
-
F9 RARE-lacZ reporter cell line
-
DMEM with high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Retinaldehyde (substrate)
-
This compound
-
Beta-Glo® Assay System (or equivalent for measuring β-galactosidase activity)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed F9 RARE-lacZ cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the culture medium from the wells and add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control. Pre-incubate for 1 hour at 37°C.
-
Substrate Addition: Prepare a solution of retinaldehyde in complete DMEM. Add 50 µL of the retinaldehyde solution to each well to a final concentration of 1 µM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for the conversion of retinaldehyde to retinoic acid and subsequent activation of the reporter gene.
-
Measurement of β-galactosidase Activity: Following incubation, measure β-galactosidase activity using a commercial kit such as the Beta-Glo® Assay System, following the manufacturer's instructions. Briefly, this involves lysing the cells and adding a substrate that produces a luminescent signal in the presence of β-galactosidase.
-
Data Analysis: Measure luminescence using a plate-reading luminometer. Normalize the data to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
II. 5-LOX Inhibition Assay by Measuring Leukotriene C4 Release from Eosinophils
This protocol details a method to assess the inhibitory effect of this compound on 5-LOX activity by quantifying the release of Leukotriene C4 (LTC4) from stimulated human eosinophils.[5][6][7][8][9][10]
Materials:
-
Isolated human eosinophils
-
RPMI 1640 medium
-
Calcium ionophore A23187 (stimulant)
-
This compound
-
Leukotriene C4 (LTC4) ELISA Kit
-
96-well V-bottom plates
-
Microplate reader
Experimental Workflow:
Protocol:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using standard methods such as density gradient centrifugation followed by negative selection. Resuspend the purified eosinophils in RPMI 1640 medium.
-
Inhibitor Pre-incubation: In a 96-well V-bottom plate, add 50 µL of the eosinophil suspension (e.g., 1 x 10^6 cells/mL). Add 25 µL of serially diluted this compound in RPMI 1640. Include a vehicle control (DMSO) and a no-inhibitor control. Pre-incubate for 30 minutes at 37°C.
-
Cell Stimulation: Prepare a solution of calcium ionophore A23187 in RPMI 1640. Add 25 µL of the A23187 solution to each well to a final concentration of 1 µM to stimulate LTC4 production.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells. Carefully collect the supernatant for LTC4 measurement.
-
LTC4 Measurement: Quantify the concentration of LTC4 in the supernatants using a commercial LTC4 ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Construct a standard curve from the ELISA data. Calculate the concentration of LTC4 in each sample. Plot the percentage of LTC4 inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound is a versatile pharmacological tool for the dual inhibition of RALDH2 and 5-LOX. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound in relevant cell-based systems. These assays can be adapted for high-throughput screening of other potential inhibitors and for detailed mechanistic studies of the retinoic acid and leukotriene signaling pathways. Careful optimization of experimental conditions, including cell density, substrate concentration, and incubation times, is recommended to ensure reproducible and accurate results.
References
- 1. Highly Sensitive Quantitative Determination of Retinoic Acid Levels, Retinoic Acid Synthesis, and Catabolism in Embryonic Tissue Using a Reporter Cell-Based Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Detection and Measurement of Retinoic Acid Production by Isolated Tissues Using Retinoic Acid-Sensitive Reporter Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Retinoid Metabolism and ALDH1A2 (RALDH2) Expression are Altered in the Transgenic Adenocarcinoma Mouse Prostate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and release of leukotriene C4 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel retinoic acid generating activities in the neural tube and heart identified by conditional rescue of Raldh2 null mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preferential generation of leukotriene C4 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene C4 production from human eosinophils in vitro. Role of eosinophil chemotactic factors on eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qdcxjkg.com [qdcxjkg.com]
- 10. Heterogeneity of leukotriene C4 production by eosinophils from asthmatic and from normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB 210661 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 210661 is a potent and selective inhibitor of two key enzymes involved in distinct signaling pathways: Retinaldehyde Dehydrogenase 2 (RALDH2) and 5-Lipoxygenase (5-LOX). Its dual activity makes it a valuable tool for investigating the roles of retinoic acid synthesis and leukotriene production in various cellular processes. These application notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on these two important targets.
Mechanism of Action
This compound exhibits a dual mechanism of action:
-
Inhibition of RALDH2: This enzyme is a critical component of the retinoic acid (RA) signaling pathway, responsible for the synthesis of RA from retinaldehyde. By inhibiting RALDH2, this compound can be used to probe the functional consequences of reduced RA levels in cellular models of development, differentiation, and disease.
-
Inhibition of 5-LOX: As a key enzyme in the leukotriene biosynthetic pathway, 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX by this compound allows for the investigation of the role of leukotrienes in inflammatory responses and related pathologies.
Data Presentation
While specific IC50 values for this compound in various cell-based assays are not extensively reported in publicly available literature, the following table provides a template for summarizing experimentally determined values. Researchers are encouraged to perform dose-response experiments to determine the precise IC50 in their specific cell system.
| Target Enzyme | Cell Line | Assay Type | IC50 (µM) | Reference |
| RALDH2 | F9 RARE-lacZ | Reporter Assay | User-determined | N/A |
| RALDH2 | HEK293 (RALDH2 overexpressing) | RA Production Assay | User-determined | N/A |
| 5-LOX | Human Eosinophils | Leukotriene C4 Release | User-determined | N/A |
| 5-LOX | HEK293 (5-LOX overexpressing) | 5-LOX Activity Assay | User-determined | N/A |
Signaling Pathways
Experimental Protocols
I. RALDH2 Inhibition Assay using a Retinoic Acid Reporter Cell Line
This protocol describes a cell-based assay to quantify the inhibition of RALDH2 activity by measuring the production of retinoic acid through a reporter gene system. The F9 RARE-lacZ cell line, which contains a lacZ reporter gene under the control of a retinoic acid response element (RARE), is a suitable model.[1][2][3][4]
Materials:
-
F9 RARE-lacZ reporter cell line
-
DMEM with high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Retinaldehyde (substrate)
-
This compound
-
Beta-Glo® Assay System (or equivalent for measuring β-galactosidase activity)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed F9 RARE-lacZ cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the culture medium from the wells and add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control. Pre-incubate for 1 hour at 37°C.
-
Substrate Addition: Prepare a solution of retinaldehyde in complete DMEM. Add 50 µL of the retinaldehyde solution to each well to a final concentration of 1 µM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for the conversion of retinaldehyde to retinoic acid and subsequent activation of the reporter gene.
-
Measurement of β-galactosidase Activity: Following incubation, measure β-galactosidase activity using a commercial kit such as the Beta-Glo® Assay System, following the manufacturer's instructions. Briefly, this involves lysing the cells and adding a substrate that produces a luminescent signal in the presence of β-galactosidase.
-
Data Analysis: Measure luminescence using a plate-reading luminometer. Normalize the data to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
II. 5-LOX Inhibition Assay by Measuring Leukotriene C4 Release from Eosinophils
This protocol details a method to assess the inhibitory effect of this compound on 5-LOX activity by quantifying the release of Leukotriene C4 (LTC4) from stimulated human eosinophils.[5][6][7][8][9][10]
Materials:
-
Isolated human eosinophils
-
RPMI 1640 medium
-
Calcium ionophore A23187 (stimulant)
-
This compound
-
Leukotriene C4 (LTC4) ELISA Kit
-
96-well V-bottom plates
-
Microplate reader
Experimental Workflow:
Protocol:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using standard methods such as density gradient centrifugation followed by negative selection. Resuspend the purified eosinophils in RPMI 1640 medium.
-
Inhibitor Pre-incubation: In a 96-well V-bottom plate, add 50 µL of the eosinophil suspension (e.g., 1 x 10^6 cells/mL). Add 25 µL of serially diluted this compound in RPMI 1640. Include a vehicle control (DMSO) and a no-inhibitor control. Pre-incubate for 30 minutes at 37°C.
-
Cell Stimulation: Prepare a solution of calcium ionophore A23187 in RPMI 1640. Add 25 µL of the A23187 solution to each well to a final concentration of 1 µM to stimulate LTC4 production.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells. Carefully collect the supernatant for LTC4 measurement.
-
LTC4 Measurement: Quantify the concentration of LTC4 in the supernatants using a commercial LTC4 ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Construct a standard curve from the ELISA data. Calculate the concentration of LTC4 in each sample. Plot the percentage of LTC4 inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound is a versatile pharmacological tool for the dual inhibition of RALDH2 and 5-LOX. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound in relevant cell-based systems. These assays can be adapted for high-throughput screening of other potential inhibitors and for detailed mechanistic studies of the retinoic acid and leukotriene signaling pathways. Careful optimization of experimental conditions, including cell density, substrate concentration, and incubation times, is recommended to ensure reproducible and accurate results.
References
- 1. Highly Sensitive Quantitative Determination of Retinoic Acid Levels, Retinoic Acid Synthesis, and Catabolism in Embryonic Tissue Using a Reporter Cell-Based Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Detection and Measurement of Retinoic Acid Production by Isolated Tissues Using Retinoic Acid-Sensitive Reporter Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Retinoid Metabolism and ALDH1A2 (RALDH2) Expression are Altered in the Transgenic Adenocarcinoma Mouse Prostate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and release of leukotriene C4 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel retinoic acid generating activities in the neural tube and heart identified by conditional rescue of Raldh2 null mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preferential generation of leukotriene C4 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene C4 production from human eosinophils in vitro. Role of eosinophil chemotactic factors on eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qdcxjkg.com [qdcxjkg.com]
- 10. Heterogeneity of leukotriene C4 production by eosinophils from asthmatic and from normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB 210661 (SB 216641)
These application notes provide detailed protocols for the dissolution and storage of SB 216641, a selective 5-HT1B receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.
1. Compound Information
SB 216641 is a potent and selective antagonist of the human serotonin (B10506) 1B (5-HT1B) receptor, exhibiting approximately 25-fold higher affinity for the 5-HT1B receptor over the 5-HT1D receptor.[1][2][3][4] It is widely utilized in research to investigate the physiological and pathological roles of the 5-HT1B receptor.
| Property | Value | Reference |
| Chemical Name | N-[3-[3-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride | [3] |
| Molecular Formula | C₂₈H₃₀N₄O₄ · HCl | |
| Molecular Weight | 523.03 g/mol | [3] |
| Purity | ≥98% | [3] |
2. Dissolution Protocol
For optimal results, it is recommended to prepare fresh solutions for each experiment. If stock solutions are prepared in advance, they must be stored under appropriate conditions to maintain stability.
2.1. Recommended Solvents and Solubility
| Solvent | Maximum Concentration | Reference |
| Water | 50 mM | [3][4] |
| DMSO | Soluble (Exact concentration not specified, but widely used) | [5] |
2.2. Preparation of Stock Solutions
2.2.1. Water-Based Stock Solution (up to 50 mM)
-
Weigh the desired amount of SB 216641 hydrochloride powder using a calibrated analytical balance.
-
Add the appropriate volume of sterile, deionized water to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 1.912 mL of water to 1 mg of SB 216641 (assuming a molecular weight of 523.03 g/mol ).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
-
For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter before use.[6]
2.2.2. DMSO-Based Stock Solution
-
Weigh the required amount of SB 216641 hydrochloride powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the compound is fully dissolved.
-
When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is kept low (typically <0.1%) to avoid solvent-induced artifacts in biological assays.
3. Storage Protocol
Proper storage is critical to maintain the integrity and activity of SB 216641.
| Format | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Reference |
| Solid Powder | 0 - 4°C (in a dry, dark place) | -20°C (in a dry, dark place) | [5] |
| Stock Solutions | -20°C (up to 1 month) | -80°C (up to 6 months) | [6] |
Important Storage Considerations:
-
Protect the solid compound and solutions from light.
-
For stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Ensure containers are tightly sealed to prevent moisture absorption and evaporation.
4. Signaling Pathway
SB 216641 acts as an antagonist at the 5-HT1B receptor, a G-protein coupled receptor (GPCR). The binding of an agonist (like serotonin) to the 5-HT1B receptor typically initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, SB 216641 prevents the downstream signaling initiated by 5-HT1B receptor activation.
5. Experimental Protocol: In Vitro Assay
The following is a representative workflow for assessing the antagonist activity of SB 216641 in a cell-based assay measuring cAMP levels.
5.1. Experimental Workflow
5.2. Detailed Methodology
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor in appropriate media and conditions until they reach approximately 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of ~20,000 cells per well and allow them to adhere overnight.
-
Antagonist Pre-incubation:
-
Prepare a serial dilution of SB 216641 in assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the SB 216641 dilutions to the respective wells and incubate for 20-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of a 5-HT1B receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add the agonist to the wells containing the antagonist and incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction by lysing the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the SB 216641 concentration.
-
Perform a non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value for SB 216641.
-
This protocol provides a framework for the dissolution, storage, and experimental use of SB 216641. Researchers should adapt these guidelines to their specific experimental needs and consult relevant literature for more specialized applications.
References
- 1. SB-216641 - Wikipedia [en.wikipedia.org]
- 2. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 216641 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SB 210661 (SB 216641)
These application notes provide detailed protocols for the dissolution and storage of SB 216641, a selective 5-HT1B receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.
1. Compound Information
SB 216641 is a potent and selective antagonist of the human serotonin 1B (5-HT1B) receptor, exhibiting approximately 25-fold higher affinity for the 5-HT1B receptor over the 5-HT1D receptor.[1][2][3][4] It is widely utilized in research to investigate the physiological and pathological roles of the 5-HT1B receptor.
| Property | Value | Reference |
| Chemical Name | N-[3-[3-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride | [3] |
| Molecular Formula | C₂₈H₃₀N₄O₄ · HCl | |
| Molecular Weight | 523.03 g/mol | [3] |
| Purity | ≥98% | [3] |
2. Dissolution Protocol
For optimal results, it is recommended to prepare fresh solutions for each experiment. If stock solutions are prepared in advance, they must be stored under appropriate conditions to maintain stability.
2.1. Recommended Solvents and Solubility
| Solvent | Maximum Concentration | Reference |
| Water | 50 mM | [3][4] |
| DMSO | Soluble (Exact concentration not specified, but widely used) | [5] |
2.2. Preparation of Stock Solutions
2.2.1. Water-Based Stock Solution (up to 50 mM)
-
Weigh the desired amount of SB 216641 hydrochloride powder using a calibrated analytical balance.
-
Add the appropriate volume of sterile, deionized water to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 1.912 mL of water to 1 mg of SB 216641 (assuming a molecular weight of 523.03 g/mol ).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
-
For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter before use.[6]
2.2.2. DMSO-Based Stock Solution
-
Weigh the required amount of SB 216641 hydrochloride powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the compound is fully dissolved.
-
When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is kept low (typically <0.1%) to avoid solvent-induced artifacts in biological assays.
3. Storage Protocol
Proper storage is critical to maintain the integrity and activity of SB 216641.
| Format | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Reference |
| Solid Powder | 0 - 4°C (in a dry, dark place) | -20°C (in a dry, dark place) | [5] |
| Stock Solutions | -20°C (up to 1 month) | -80°C (up to 6 months) | [6] |
Important Storage Considerations:
-
Protect the solid compound and solutions from light.
-
For stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Ensure containers are tightly sealed to prevent moisture absorption and evaporation.
4. Signaling Pathway
SB 216641 acts as an antagonist at the 5-HT1B receptor, a G-protein coupled receptor (GPCR). The binding of an agonist (like serotonin) to the 5-HT1B receptor typically initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, SB 216641 prevents the downstream signaling initiated by 5-HT1B receptor activation.
5. Experimental Protocol: In Vitro Assay
The following is a representative workflow for assessing the antagonist activity of SB 216641 in a cell-based assay measuring cAMP levels.
5.1. Experimental Workflow
5.2. Detailed Methodology
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor in appropriate media and conditions until they reach approximately 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of ~20,000 cells per well and allow them to adhere overnight.
-
Antagonist Pre-incubation:
-
Prepare a serial dilution of SB 216641 in assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the SB 216641 dilutions to the respective wells and incubate for 20-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of a 5-HT1B receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add the agonist to the wells containing the antagonist and incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction by lysing the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the SB 216641 concentration.
-
Perform a non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value for SB 216641.
-
This protocol provides a framework for the dissolution, storage, and experimental use of SB 216641. Researchers should adapt these guidelines to their specific experimental needs and consult relevant literature for more specialized applications.
References
- 1. SB-216641 - Wikipedia [en.wikipedia.org]
- 2. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 216641 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies with SB 216763
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended concentrations and protocols for the in vivo use of SB 216763, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The following information is intended to facilitate the design and execution of animal studies investigating the therapeutic potential of SB 216763 in various disease models.
Data Presentation: Recommended In Vivo Concentrations of SB 216763
The effective in vivo concentration of SB 216763 can vary depending on the animal model, the targeted disease, and the desired therapeutic outcome. The following table summarizes dosages and administration routes from various preclinical studies.
| Animal Model | Disease/Condition Model | Dosage | Administration Route | Reference |
| Rats | Traumatic Brain Injury (TBI) | 2.5 and 5 mg/kg | Intraperitoneal (i.p.) | [1][2] |
| Alzheimer's Disease (Aβ infusion) | Not specified (intracerebroventricular infusion) | Intracerebroventricular | [3][4] | |
| Epilepsy (Pentylenetetrazole-induced) | Not specified (intracerebroventricular injection) | Intracerebroventricular | ||
| Mice | Fragile X Syndrome (Fmr1KO) | 30 mg/kg | Intraperitoneal (i.p.) | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration of SB 216763 in a Rat Model of Traumatic Brain Injury
This protocol is adapted from a study investigating the neuroprotective effects of SB 216763 following traumatic brain injury in rats.[1][2]
1. Materials:
-
SB 216763 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile distilled water
-
Sterile syringes and needles for injection
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Traumatic brain injury induction device (e.g., controlled cortical impactor)
2. Preparation of SB 216763 Dosing Solution: a. Prepare a stock solution of SB 216763 by dissolving it in DMSO to a concentration of 8.33 mg/mL.[1][2] b. For the final dosing solution, further dilute the stock solution in a vehicle of 60% PEG400 and 30% sterile distilled water to achieve a final concentration of 0.83 mg/mL.[1][2] The final vehicle composition will be 10% DMSO, 60% PEG400, and 30% water. c. Prepare a vehicle-only solution (10% DMSO, 60% PEG400, 30% water) to serve as a control.
3. Animal Model and Drug Administration: a. Induce traumatic brain injury in anesthetized rats using a standardized method. b. Thirty minutes following the injury, administer either the SB 216763 solution (at a dose of 5 mg/kg) or the vehicle solution via intraperitoneal (i.p.) injection.[1][2] c. Continue with daily i.p. injections for a predetermined duration, for example, for the first 5 days post-injury.[1][2]
4. Post-Treatment Analysis: a. Biochemical Analysis: To confirm target engagement, a separate cohort of uninjured animals can be administered a single dose of SB 216763 (e.g., 2.5 or 5 mg/kg). One hour post-injection, animals are euthanized, and brain tissue (e.g., hippocampus) is collected for analysis of GSK-3 pathway modulation (e.g., phosphorylation of GSK-3β and its substrates) via Western blotting.[1] b. Behavioral and Histological Analysis: In the TBI cohort, conduct behavioral tests to assess motor and cognitive function at various time points post-injury. At the end of the study, perfuse the animals and collect brain tissue for histological analysis to evaluate neuronal damage and other pathological markers.
Protocol 2: General Guidelines for In Vivo Administration in Mouse Models
This protocol provides a general framework that can be adapted for various mouse models.
1. Materials:
-
SB 216763 powder
-
Appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) [HPMC])
-
Sterile syringes and needles
-
Mouse model of interest
2. Preparation of Dosing Solution: a. Prepare a suspension of SB 216763 in the chosen vehicle to the desired concentration. For example, for a 30 mg/kg dose in a 20 g mouse, you would need 0.6 mg of SB 216763. If the injection volume is 10 mL/kg (0.2 mL for a 20 g mouse), the concentration of the suspension should be 3 mg/mL. b. Ensure the suspension is homogenous before each injection.
3. Administration: a. Administer the SB 216763 suspension or vehicle control via the desired route (e.g., intraperitoneal injection). b. The dosing volume can be adjusted based on the specific experimental requirements, for instance, a dosing volume of 20 mL/kg has been used in some studies.[5]
4. Endpoint Analysis: a. Depending on the research question, various endpoints can be assessed, including behavioral changes, biomarker expression in relevant tissues, and histological analysis.
Mandatory Visualizations
Signaling Pathway of SB 216763 Action
Caption: SB 216763 inhibits GSK-3β, preventing β-catenin phosphorylation and degradation, leading to gene transcription.
Experimental Workflow for In Vivo Study
Caption: A typical workflow for in vivo studies investigating the effects of SB 216763.
References
- 1. Involvement of the Glycogen Synthase Kinase-3 Signaling Pathway in TBI Pathology and Neurocognitive Outcome | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with SB 216763
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended concentrations and protocols for the in vivo use of SB 216763, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The following information is intended to facilitate the design and execution of animal studies investigating the therapeutic potential of SB 216763 in various disease models.
Data Presentation: Recommended In Vivo Concentrations of SB 216763
The effective in vivo concentration of SB 216763 can vary depending on the animal model, the targeted disease, and the desired therapeutic outcome. The following table summarizes dosages and administration routes from various preclinical studies.
| Animal Model | Disease/Condition Model | Dosage | Administration Route | Reference |
| Rats | Traumatic Brain Injury (TBI) | 2.5 and 5 mg/kg | Intraperitoneal (i.p.) | [1][2] |
| Alzheimer's Disease (Aβ infusion) | Not specified (intracerebroventricular infusion) | Intracerebroventricular | [3][4] | |
| Epilepsy (Pentylenetetrazole-induced) | Not specified (intracerebroventricular injection) | Intracerebroventricular | ||
| Mice | Fragile X Syndrome (Fmr1KO) | 30 mg/kg | Intraperitoneal (i.p.) | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration of SB 216763 in a Rat Model of Traumatic Brain Injury
This protocol is adapted from a study investigating the neuroprotective effects of SB 216763 following traumatic brain injury in rats.[1][2]
1. Materials:
-
SB 216763 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile distilled water
-
Sterile syringes and needles for injection
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Traumatic brain injury induction device (e.g., controlled cortical impactor)
2. Preparation of SB 216763 Dosing Solution: a. Prepare a stock solution of SB 216763 by dissolving it in DMSO to a concentration of 8.33 mg/mL.[1][2] b. For the final dosing solution, further dilute the stock solution in a vehicle of 60% PEG400 and 30% sterile distilled water to achieve a final concentration of 0.83 mg/mL.[1][2] The final vehicle composition will be 10% DMSO, 60% PEG400, and 30% water. c. Prepare a vehicle-only solution (10% DMSO, 60% PEG400, 30% water) to serve as a control.
3. Animal Model and Drug Administration: a. Induce traumatic brain injury in anesthetized rats using a standardized method. b. Thirty minutes following the injury, administer either the SB 216763 solution (at a dose of 5 mg/kg) or the vehicle solution via intraperitoneal (i.p.) injection.[1][2] c. Continue with daily i.p. injections for a predetermined duration, for example, for the first 5 days post-injury.[1][2]
4. Post-Treatment Analysis: a. Biochemical Analysis: To confirm target engagement, a separate cohort of uninjured animals can be administered a single dose of SB 216763 (e.g., 2.5 or 5 mg/kg). One hour post-injection, animals are euthanized, and brain tissue (e.g., hippocampus) is collected for analysis of GSK-3 pathway modulation (e.g., phosphorylation of GSK-3β and its substrates) via Western blotting.[1] b. Behavioral and Histological Analysis: In the TBI cohort, conduct behavioral tests to assess motor and cognitive function at various time points post-injury. At the end of the study, perfuse the animals and collect brain tissue for histological analysis to evaluate neuronal damage and other pathological markers.
Protocol 2: General Guidelines for In Vivo Administration in Mouse Models
This protocol provides a general framework that can be adapted for various mouse models.
1. Materials:
-
SB 216763 powder
-
Appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose [HPMC])
-
Sterile syringes and needles
-
Mouse model of interest
2. Preparation of Dosing Solution: a. Prepare a suspension of SB 216763 in the chosen vehicle to the desired concentration. For example, for a 30 mg/kg dose in a 20 g mouse, you would need 0.6 mg of SB 216763. If the injection volume is 10 mL/kg (0.2 mL for a 20 g mouse), the concentration of the suspension should be 3 mg/mL. b. Ensure the suspension is homogenous before each injection.
3. Administration: a. Administer the SB 216763 suspension or vehicle control via the desired route (e.g., intraperitoneal injection). b. The dosing volume can be adjusted based on the specific experimental requirements, for instance, a dosing volume of 20 mL/kg has been used in some studies.[5]
4. Endpoint Analysis: a. Depending on the research question, various endpoints can be assessed, including behavioral changes, biomarker expression in relevant tissues, and histological analysis.
Mandatory Visualizations
Signaling Pathway of SB 216763 Action
Caption: SB 216763 inhibits GSK-3β, preventing β-catenin phosphorylation and degradation, leading to gene transcription.
Experimental Workflow for In Vivo Study
Caption: A typical workflow for in vivo studies investigating the effects of SB 216763.
References
- 1. Involvement of the Glycogen Synthase Kinase-3 Signaling Pathway in TBI Pathology and Neurocognitive Outcome | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Eotaxin-Induced Bronchial Hyperresponsiveness with SB 210661
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eotaxin, a potent eosinophil-selective chemokine, plays a crucial role in the pathophysiology of allergic inflammatory diseases such as asthma. It mediates its effects primarily through the C-C chemokine receptor 3 (CCR3), leading to eosinophil recruitment, activation, and the subsequent development of bronchial hyperresponsiveness (BHR). Understanding the signaling pathways involved in eotaxin-induced BHR is critical for the development of novel therapeutics. SB 210661, a selective 5-lipoxygenase (5-LOX) inhibitor, has been utilized as a tool to investigate the downstream mediators of eotaxin's effects, particularly the role of cysteinyl-leukotrienes. These application notes provide detailed protocols and data for utilizing this compound to study eotaxin-induced bronchial hyperresponsiveness in a research setting.
Mechanism of Action
Eotaxin binds to its receptor, CCR3, on the surface of eosinophils and other inflammatory cells. This binding triggers a signaling cascade that, among other effects, activates the 5-lipoxygenase pathway. 5-LOX is a key enzyme in the conversion of arachidonic acid to leukotrienes. Specifically, this pathway leads to the production of cysteinyl-leukotrienes (cys-LTs), such as leukotriene C4 (LTC4), which are potent bronchoconstrictors and contribute to airway inflammation. This compound acts by selectively inhibiting the 5-LOX enzyme, thereby blocking the production of cys-LTs and allowing for the investigation of their role in eotaxin-mediated BHR.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effect of this compound on eotaxin-induced bronchial hyperresponsiveness and airway inflammation in IL-5 transgenic mice.
Table 1: Effect of this compound on Eotaxin-Induced Bronchial Hyperresponsiveness
| Treatment Group | LogPC50 (acetylcholine) |
| Diluent + Vehicle | -0.43 ± 0.16 |
| Eotaxin + Vehicle | -0.22 ± 0.10 |
| Eotaxin + this compound | 0.53 ± 0.10* |
*p < 0.05 compared to Eotaxin + Vehicle. Data are presented as mean ± SEM. LogPC50 is the provocative concentration of acetylcholine (B1216132) causing a 50% increase from baseline insufflation pressure.
Table 2: Effect of this compound on Eotaxin-Induced Eosinophil Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Eosinophil Count (x10^4/mL) |
| Diluent + Vehicle | 1.5 ± 0.5 |
| Eotaxin + Vehicle | 15.2 ± 2.5 |
| Eotaxin + this compound | 6.8 ± 1.2* |
*p < 0.05 compared to Eotaxin + Vehicle. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Eotaxin-Induced Leukotriene C4 (LTC4) Levels in BALF
| Treatment Group | LTC4 (pg/mL) |
| Diluent + Vehicle | 23.9 ± 6.7 |
| Eotaxin + Vehicle | 165.0 ± 35.0 |
| Eotaxin + this compound | 71.2 ± 21.0* |
*p < 0.05 compared to Eotaxin + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Bronchial Hyperresponsiveness with Eotaxin in Mice
This protocol describes the intratracheal administration of eotaxin to induce BHR in a mouse model.
Materials:
-
Recombinant murine eotaxin
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Animal intubation platform
-
Fiber optic light source
-
Microsyringe with a blunt-ended needle or catheter
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Place the anesthetized mouse in a supine position on an intubation platform.
-
Visualize the trachea using a fiber optic light source.
-
Carefully insert a sterile, blunt-ended needle or catheter into the trachea.
-
Instill a solution of recombinant murine eotaxin (e.g., 5 µg in 50 µL of sterile saline) directly into the lungs.
-
Monitor the animal until it recovers from anesthesia.
-
Assess bronchial hyperresponsiveness 24 hours after eotaxin administration (see Protocol 3).
Protocol 2: Administration of this compound
This protocol outlines the pretreatment with the 5-LOX inhibitor this compound.
Materials:
-
This compound
-
Appropriate vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO) followed by dilution in saline)
-
Administration supplies (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle. The specific concentration will depend on the desired final dose and administration volume.
-
Administer this compound to the mice prior to the eotaxin challenge. The exact timing and route of administration should be optimized for the specific experimental design. A common approach is to administer the inhibitor 30-60 minutes before the challenge.
-
A typical administration route for 5-LOX inhibitors in mouse models of airway inflammation is oral gavage or intraperitoneal injection.
-
A control group receiving the vehicle alone should be included in the experimental design.
Protocol 3: Measurement of Bronchial Hyperresponsiveness
This protocol describes the assessment of BHR in response to a bronchoconstrictor agent, such as acetylcholine or methacholine (B1211447).
Materials:
-
Invasive or non-invasive plethysmography system
-
Nebulizer
-
Increasing concentrations of acetylcholine or methacholine solution in sterile saline
-
Anesthetized and tracheostomized mice (for invasive measurements)
Procedure:
-
Place the mouse in the plethysmography chamber.
-
Establish a stable baseline respiratory recording.
-
Expose the mouse to nebulized saline (vehicle control) and record respiratory parameters.
-
Sequentially expose the mouse to increasing concentrations of nebulized acetylcholine or methacholine.
-
Record respiratory parameters (e.g., airway resistance, dynamic compliance, or Penh) after each concentration.
-
The provocative concentration (PC) of the bronchoconstrictor that causes a significant change from baseline (e.g., a 50% increase in airway resistance, denoted as PC50) is determined as a measure of bronchial responsiveness.
Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol details the collection of BAL fluid and the quantification of eosinophils.
Materials:
-
Sterile phosphate-buffered saline (PBS)
-
Tracheal cannula
-
Syringe
-
Centrifuge
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa stain)
-
Hemocytometer or automated cell counter
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it.
-
Instill a known volume of sterile PBS into the lungs and then gently aspirate the fluid. Repeat this process multiple times.
-
Pool the collected BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides of the BAL cells and stain with a differential stain (e.g., Wright-Giemsa).
-
Perform a differential cell count by identifying and counting at least 300 cells under a microscope to determine the percentage and absolute number of eosinophils.
Visualization of Pathways and Workflows
Signaling Pathway of Eotaxin-Induced Bronchial Hyperresponsiveness and its Inhibition by this compound
Caption: Eotaxin signaling and this compound inhibition.
Experimental Workflow for Studying the Effect of this compound
Caption: Experimental workflow diagram.
Application Notes and Protocols for Studying Eotaxin-Induced Bronchial Hyperresponsiveness with SB 210661
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eotaxin, a potent eosinophil-selective chemokine, plays a crucial role in the pathophysiology of allergic inflammatory diseases such as asthma. It mediates its effects primarily through the C-C chemokine receptor 3 (CCR3), leading to eosinophil recruitment, activation, and the subsequent development of bronchial hyperresponsiveness (BHR). Understanding the signaling pathways involved in eotaxin-induced BHR is critical for the development of novel therapeutics. SB 210661, a selective 5-lipoxygenase (5-LOX) inhibitor, has been utilized as a tool to investigate the downstream mediators of eotaxin's effects, particularly the role of cysteinyl-leukotrienes. These application notes provide detailed protocols and data for utilizing this compound to study eotaxin-induced bronchial hyperresponsiveness in a research setting.
Mechanism of Action
Eotaxin binds to its receptor, CCR3, on the surface of eosinophils and other inflammatory cells. This binding triggers a signaling cascade that, among other effects, activates the 5-lipoxygenase pathway. 5-LOX is a key enzyme in the conversion of arachidonic acid to leukotrienes. Specifically, this pathway leads to the production of cysteinyl-leukotrienes (cys-LTs), such as leukotriene C4 (LTC4), which are potent bronchoconstrictors and contribute to airway inflammation. This compound acts by selectively inhibiting the 5-LOX enzyme, thereby blocking the production of cys-LTs and allowing for the investigation of their role in eotaxin-mediated BHR.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effect of this compound on eotaxin-induced bronchial hyperresponsiveness and airway inflammation in IL-5 transgenic mice.
Table 1: Effect of this compound on Eotaxin-Induced Bronchial Hyperresponsiveness
| Treatment Group | LogPC50 (acetylcholine) |
| Diluent + Vehicle | -0.43 ± 0.16 |
| Eotaxin + Vehicle | -0.22 ± 0.10 |
| Eotaxin + this compound | 0.53 ± 0.10* |
*p < 0.05 compared to Eotaxin + Vehicle. Data are presented as mean ± SEM. LogPC50 is the provocative concentration of acetylcholine causing a 50% increase from baseline insufflation pressure.
Table 2: Effect of this compound on Eotaxin-Induced Eosinophil Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Eosinophil Count (x10^4/mL) |
| Diluent + Vehicle | 1.5 ± 0.5 |
| Eotaxin + Vehicle | 15.2 ± 2.5 |
| Eotaxin + this compound | 6.8 ± 1.2* |
*p < 0.05 compared to Eotaxin + Vehicle. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Eotaxin-Induced Leukotriene C4 (LTC4) Levels in BALF
| Treatment Group | LTC4 (pg/mL) |
| Diluent + Vehicle | 23.9 ± 6.7 |
| Eotaxin + Vehicle | 165.0 ± 35.0 |
| Eotaxin + this compound | 71.2 ± 21.0* |
*p < 0.05 compared to Eotaxin + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Bronchial Hyperresponsiveness with Eotaxin in Mice
This protocol describes the intratracheal administration of eotaxin to induce BHR in a mouse model.
Materials:
-
Recombinant murine eotaxin
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Animal intubation platform
-
Fiber optic light source
-
Microsyringe with a blunt-ended needle or catheter
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Place the anesthetized mouse in a supine position on an intubation platform.
-
Visualize the trachea using a fiber optic light source.
-
Carefully insert a sterile, blunt-ended needle or catheter into the trachea.
-
Instill a solution of recombinant murine eotaxin (e.g., 5 µg in 50 µL of sterile saline) directly into the lungs.
-
Monitor the animal until it recovers from anesthesia.
-
Assess bronchial hyperresponsiveness 24 hours after eotaxin administration (see Protocol 3).
Protocol 2: Administration of this compound
This protocol outlines the pretreatment with the 5-LOX inhibitor this compound.
Materials:
-
This compound
-
Appropriate vehicle (e.g., Dimethyl sulfoxide (DMSO) followed by dilution in saline)
-
Administration supplies (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle. The specific concentration will depend on the desired final dose and administration volume.
-
Administer this compound to the mice prior to the eotaxin challenge. The exact timing and route of administration should be optimized for the specific experimental design. A common approach is to administer the inhibitor 30-60 minutes before the challenge.
-
A typical administration route for 5-LOX inhibitors in mouse models of airway inflammation is oral gavage or intraperitoneal injection.
-
A control group receiving the vehicle alone should be included in the experimental design.
Protocol 3: Measurement of Bronchial Hyperresponsiveness
This protocol describes the assessment of BHR in response to a bronchoconstrictor agent, such as acetylcholine or methacholine.
Materials:
-
Invasive or non-invasive plethysmography system
-
Nebulizer
-
Increasing concentrations of acetylcholine or methacholine solution in sterile saline
-
Anesthetized and tracheostomized mice (for invasive measurements)
Procedure:
-
Place the mouse in the plethysmography chamber.
-
Establish a stable baseline respiratory recording.
-
Expose the mouse to nebulized saline (vehicle control) and record respiratory parameters.
-
Sequentially expose the mouse to increasing concentrations of nebulized acetylcholine or methacholine.
-
Record respiratory parameters (e.g., airway resistance, dynamic compliance, or Penh) after each concentration.
-
The provocative concentration (PC) of the bronchoconstrictor that causes a significant change from baseline (e.g., a 50% increase in airway resistance, denoted as PC50) is determined as a measure of bronchial responsiveness.
Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol details the collection of BAL fluid and the quantification of eosinophils.
Materials:
-
Sterile phosphate-buffered saline (PBS)
-
Tracheal cannula
-
Syringe
-
Centrifuge
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa stain)
-
Hemocytometer or automated cell counter
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it.
-
Instill a known volume of sterile PBS into the lungs and then gently aspirate the fluid. Repeat this process multiple times.
-
Pool the collected BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides of the BAL cells and stain with a differential stain (e.g., Wright-Giemsa).
-
Perform a differential cell count by identifying and counting at least 300 cells under a microscope to determine the percentage and absolute number of eosinophils.
Visualization of Pathways and Workflows
Signaling Pathway of Eotaxin-Induced Bronchial Hyperresponsiveness and its Inhibition by this compound
Caption: Eotaxin signaling and this compound inhibition.
Experimental Workflow for Studying the Effect of this compound
Caption: Experimental workflow diagram.
SB 210661: A Tool for Investigating the Retinoid Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SB 210661 has been identified as an inhibitor of Retinaldehyde Dehydrogenase 2 (RALDH2), a critical enzyme in the synthesis of retinoic acid (RA).[1][2][3] This inhibitory action makes this compound a valuable pharmacological tool for investigating the downstream effects of reduced RA synthesis in various biological systems. These application notes provide an overview of the retinoid signaling pathway, the mechanism of action of this compound, and detailed protocols for its use in research settings.
The Retinoid Signaling Pathway and the Role of this compound
The retinoid signaling pathway is essential for numerous physiological processes, including embryonic development, cell differentiation, and immune function. The pathway is initiated by the conversion of retinol (B82714) (Vitamin A) to retinaldehyde, which is then irreversibly oxidized to retinoic acid by RALDH enzymes. RA acts as a ligand for nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which in turn regulate the transcription of target genes.
This compound exerts its effect by inhibiting RALDH2, thereby blocking the synthesis of RA. This leads to a reduction in the activation of RARs and RXRs and subsequent changes in the expression of RA-responsive genes. This targeted inhibition allows researchers to probe the specific roles of RA synthesis in a variety of cellular and physiological contexts.
References
- 1. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
SB 210661: A Tool for Investigating the Retinoid Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SB 210661 has been identified as an inhibitor of Retinaldehyde Dehydrogenase 2 (RALDH2), a critical enzyme in the synthesis of retinoic acid (RA).[1][2][3] This inhibitory action makes this compound a valuable pharmacological tool for investigating the downstream effects of reduced RA synthesis in various biological systems. These application notes provide an overview of the retinoid signaling pathway, the mechanism of action of this compound, and detailed protocols for its use in research settings.
The Retinoid Signaling Pathway and the Role of this compound
The retinoid signaling pathway is essential for numerous physiological processes, including embryonic development, cell differentiation, and immune function. The pathway is initiated by the conversion of retinol (Vitamin A) to retinaldehyde, which is then irreversibly oxidized to retinoic acid by RALDH enzymes. RA acts as a ligand for nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which in turn regulate the transcription of target genes.
This compound exerts its effect by inhibiting RALDH2, thereby blocking the synthesis of RA. This leads to a reduction in the activation of RARs and RXRs and subsequent changes in the expression of RA-responsive genes. This targeted inhibition allows researchers to probe the specific roles of RA synthesis in a variety of cellular and physiological contexts.
References
- 1. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Testing SB 210661 in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 210661 is a potent and selective dual inhibitor of 5-lipoxygenase (5-LOX) and retinaldehyde dehydrogenase 2 (RALDH2).[1][2] This dual mechanism of action suggests its potential therapeutic utility in a range of inflammatory and other disorders where leukotriene and retinoic acid pathways are implicated. This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound in rodent models, focusing on its pharmacokinetic profile, target engagement, and efficacy in models of anxiety-like behavior.
Pharmacokinetic Profiling of this compound in Rodents
A thorough understanding of the pharmacokinetic (PK) properties of this compound is crucial for designing and interpreting pharmacodynamic and efficacy studies. The following protocol outlines a typical PK study in rats.
Experimental Protocol: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in rats.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (250-300g)
-
Cannulas for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week prior to the study. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. For serial blood sampling, surgically implant jugular vein cannulas 2-3 days before the study.
-
Dosing:
-
IV Administration: Administer this compound as a single bolus injection via the tail vein at a dose of 5 mg/kg.
-
PO Administration: Administer this compound by oral gavage at a dose of 20 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the key pharmacokinetic parameters using non-compartmental analysis software.
Data Presentation: Pharmacokinetic Parameters
Disclaimer: The following table contains representative pharmacokinetic data for the 5-lipoxygenase inhibitor, Zileuton (B1683628), in Sprague-Dawley rats, as specific quantitative data for this compound was not publicly available. This data is intended to serve as a guide for expected parameter ranges.
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (30 mg/kg) |
| Cmax (ng/mL) | - | ~2500 |
| Tmax (hr) | - | 1-2 |
| AUC (0-t) (ng*hr/mL) | ~1500 | ~8000 |
| T1/2 (hr) | ~2 | ~2.5 |
| Clearance (CL) (L/hr/kg) | ~3.3 | - |
| Volume of Distribution (Vd) (L/kg) | ~9.5 | - |
| Bioavailability (F%) | - | ~30% |
Data adapted from studies on Zileuton in rats.[3][4][5][6]
References
- 1. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Evaluation of gender differences in the pharmacokinetics of oral zileuton nanocrystalline formulation using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Experimental Design for Testing SB 210661 in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 210661 is a potent and selective dual inhibitor of 5-lipoxygenase (5-LOX) and retinaldehyde dehydrogenase 2 (RALDH2).[1][2] This dual mechanism of action suggests its potential therapeutic utility in a range of inflammatory and other disorders where leukotriene and retinoic acid pathways are implicated. This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound in rodent models, focusing on its pharmacokinetic profile, target engagement, and efficacy in models of anxiety-like behavior.
Pharmacokinetic Profiling of this compound in Rodents
A thorough understanding of the pharmacokinetic (PK) properties of this compound is crucial for designing and interpreting pharmacodynamic and efficacy studies. The following protocol outlines a typical PK study in rats.
Experimental Protocol: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in rats.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300g)
-
Cannulas for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week prior to the study. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. For serial blood sampling, surgically implant jugular vein cannulas 2-3 days before the study.
-
Dosing:
-
IV Administration: Administer this compound as a single bolus injection via the tail vein at a dose of 5 mg/kg.
-
PO Administration: Administer this compound by oral gavage at a dose of 20 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the key pharmacokinetic parameters using non-compartmental analysis software.
Data Presentation: Pharmacokinetic Parameters
Disclaimer: The following table contains representative pharmacokinetic data for the 5-lipoxygenase inhibitor, Zileuton, in Sprague-Dawley rats, as specific quantitative data for this compound was not publicly available. This data is intended to serve as a guide for expected parameter ranges.
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (30 mg/kg) |
| Cmax (ng/mL) | - | ~2500 |
| Tmax (hr) | - | 1-2 |
| AUC (0-t) (ng*hr/mL) | ~1500 | ~8000 |
| T1/2 (hr) | ~2 | ~2.5 |
| Clearance (CL) (L/hr/kg) | ~3.3 | - |
| Volume of Distribution (Vd) (L/kg) | ~9.5 | - |
| Bioavailability (F%) | - | ~30% |
Data adapted from studies on Zileuton in rats.[3][4][5][6]
References
- 1. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Evaluation of gender differences in the pharmacokinetics of oral zileuton nanocrystalline formulation using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Measuring the Impact of SB 210661 on Leukotriene C4 Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for measuring the effects of SB 210661, a selective 5-lipoxygenase inhibitor, on leukotriene C4 (LTC4) levels. The provided information is intended for researchers, scientists, and professionals involved in drug development and inflammation research. This document outlines the mechanism of action of this compound, its role in the leukotriene biosynthesis pathway, and protocols for quantifying its inhibitory effects on LTC4 production.
Introduction
Leukotrienes are potent inflammatory mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[1][2] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are key players in the pathophysiology of various inflammatory diseases, most notably asthma.[3] They induce bronchoconstriction, increase vascular permeability, and promote eosinophil migration.[4][5]
This compound is a selective inhibitor of 5-lipoxygenase, the key enzyme responsible for the initial steps in leukotriene biosynthesis. By inhibiting 5-LO, this compound effectively reduces the production of all leukotrienes, including LTC4. This is distinct from cysteinyl leukotriene receptor antagonists, such as montelukast (B128269) and zafirlukast, which block the action of CysLTs at their receptors but do not inhibit their synthesis.[5][6]
This document provides a detailed protocol for evaluating the in vivo efficacy of this compound in a murine model of airway inflammation, focusing on the measurement of LTC4 levels in bronchoalveolar lavage fluid (BALF).
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of this compound on eotaxin-induced LTC4 levels in the bronchoalveolar lavage fluid (BALF) of IL-5 transgenic mice.[7]
| Treatment Group | Mean LTC4 Level (pg/mL) | Standard Deviation (pg/mL) |
| Baseline (Diluent) | 23.9 | 6.7 |
| Eotaxin | 165.0 | 35.0 |
| Eotaxin + this compound | 71.2 | 21.0 |
Signaling Pathway
The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for this compound.
Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
In Vivo Murine Model of Airway Inflammation
This protocol is based on a study that measured the effect of this compound on LTC4 levels in a mouse model of eotaxin-induced airway inflammation.[7]
1. Animal Model:
-
Utilize IL-5 transgenic mice, which exhibit an enhanced eosinophilic inflammatory response.
-
House animals in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatize mice for at least one week before the experiment.
2. Reagents and Materials:
-
This compound (selective 5-lipoxygenase inhibitor)
-
Eotaxin (murine recombinant)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Bronchoalveolar lavage (BAL) supplies: tracheal cannula, suture, syringe, ice-cold PBS
-
Leukotriene C4 ELISA kit
-
Microcentrifuge
-
Microplate reader
3. Experimental Groups:
-
Group 1 (Control): Intratracheal administration of diluent (e.g., PBS).
-
Group 2 (Eotaxin): Intratracheal administration of eotaxin.
-
Group 3 (Eotaxin + this compound): Pre-treatment with this compound followed by intratracheal administration of eotaxin.
4. Experimental Procedure:
-
Pre-treatment: Administer this compound or vehicle to the respective groups. The route and timing of administration should be optimized based on the pharmacokinetic profile of this compound.
-
Induction of Inflammation: Anesthetize the mice and intratracheally administer a single dose of eotaxin (e.g., 5 µg in sterile PBS) or vehicle.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point post-eotaxin challenge (e.g., 24 hours), humanely euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Secure the cannula with a suture.
-
Instill and withdraw a fixed volume of ice-cold PBS (e.g., 2 x 0.5 mL) into the lungs.
-
Pool the recovered BAL fluid.
-
-
Sample Processing:
-
Centrifuge the BAL fluid at 4°C to pellet the cells.
-
Collect the supernatant and store it at -80°C until analysis.
-
5. Measurement of LTC4 Levels:
-
Quantify the concentration of LTC4 in the BALF supernatant using a commercially available Leukotriene C4 ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and controls.
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
Calculate the LTC4 concentration in each sample by interpolating from the standard curve.
6. Data Analysis:
-
Express LTC4 levels as pg/mL.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the LTC4 levels between the different experimental groups. A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: Workflow for measuring the effect of this compound on LTC4 levels.
Logical Relationship
The diagram below illustrates the logical relationship between the components of the study.
References
- 1. Leukotriene C4 synthase: a critical enzyme for the biosynthesis of SRS-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes [pubmed.ncbi.nlm.nih.gov]
- 3. Antiasthmatic drugs targeting the cysteinyl leukotriene receptor 1 alleviate central nervous system inflammatory cell infiltration and pathogenesis of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB-210661 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Measuring the Impact of SB 210661 on Leukotriene C4 Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for measuring the effects of SB 210661, a selective 5-lipoxygenase inhibitor, on leukotriene C4 (LTC4) levels. The provided information is intended for researchers, scientists, and professionals involved in drug development and inflammation research. This document outlines the mechanism of action of this compound, its role in the leukotriene biosynthesis pathway, and protocols for quantifying its inhibitory effects on LTC4 production.
Introduction
Leukotrienes are potent inflammatory mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[1][2] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are key players in the pathophysiology of various inflammatory diseases, most notably asthma.[3] They induce bronchoconstriction, increase vascular permeability, and promote eosinophil migration.[4][5]
This compound is a selective inhibitor of 5-lipoxygenase, the key enzyme responsible for the initial steps in leukotriene biosynthesis. By inhibiting 5-LO, this compound effectively reduces the production of all leukotrienes, including LTC4. This is distinct from cysteinyl leukotriene receptor antagonists, such as montelukast and zafirlukast, which block the action of CysLTs at their receptors but do not inhibit their synthesis.[5][6]
This document provides a detailed protocol for evaluating the in vivo efficacy of this compound in a murine model of airway inflammation, focusing on the measurement of LTC4 levels in bronchoalveolar lavage fluid (BALF).
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of this compound on eotaxin-induced LTC4 levels in the bronchoalveolar lavage fluid (BALF) of IL-5 transgenic mice.[7]
| Treatment Group | Mean LTC4 Level (pg/mL) | Standard Deviation (pg/mL) |
| Baseline (Diluent) | 23.9 | 6.7 |
| Eotaxin | 165.0 | 35.0 |
| Eotaxin + this compound | 71.2 | 21.0 |
Signaling Pathway
The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for this compound.
Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
In Vivo Murine Model of Airway Inflammation
This protocol is based on a study that measured the effect of this compound on LTC4 levels in a mouse model of eotaxin-induced airway inflammation.[7]
1. Animal Model:
-
Utilize IL-5 transgenic mice, which exhibit an enhanced eosinophilic inflammatory response.
-
House animals in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatize mice for at least one week before the experiment.
2. Reagents and Materials:
-
This compound (selective 5-lipoxygenase inhibitor)
-
Eotaxin (murine recombinant)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Bronchoalveolar lavage (BAL) supplies: tracheal cannula, suture, syringe, ice-cold PBS
-
Leukotriene C4 ELISA kit
-
Microcentrifuge
-
Microplate reader
3. Experimental Groups:
-
Group 1 (Control): Intratracheal administration of diluent (e.g., PBS).
-
Group 2 (Eotaxin): Intratracheal administration of eotaxin.
-
Group 3 (Eotaxin + this compound): Pre-treatment with this compound followed by intratracheal administration of eotaxin.
4. Experimental Procedure:
-
Pre-treatment: Administer this compound or vehicle to the respective groups. The route and timing of administration should be optimized based on the pharmacokinetic profile of this compound.
-
Induction of Inflammation: Anesthetize the mice and intratracheally administer a single dose of eotaxin (e.g., 5 µg in sterile PBS) or vehicle.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point post-eotaxin challenge (e.g., 24 hours), humanely euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Secure the cannula with a suture.
-
Instill and withdraw a fixed volume of ice-cold PBS (e.g., 2 x 0.5 mL) into the lungs.
-
Pool the recovered BAL fluid.
-
-
Sample Processing:
-
Centrifuge the BAL fluid at 4°C to pellet the cells.
-
Collect the supernatant and store it at -80°C until analysis.
-
5. Measurement of LTC4 Levels:
-
Quantify the concentration of LTC4 in the BALF supernatant using a commercially available Leukotriene C4 ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and controls.
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
Calculate the LTC4 concentration in each sample by interpolating from the standard curve.
6. Data Analysis:
-
Express LTC4 levels as pg/mL.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the LTC4 levels between the different experimental groups. A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: Workflow for measuring the effect of this compound on LTC4 levels.
Logical Relationship
The diagram below illustrates the logical relationship between the components of the study.
References
- 1. Leukotriene C4 synthase: a critical enzyme for the biosynthesis of SRS-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes [pubmed.ncbi.nlm.nih.gov]
- 3. Antiasthmatic drugs targeting the cysteinyl leukotriene receptor 1 alleviate central nervous system inflammatory cell infiltration and pathogenesis of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SB-210661 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Quantifying the Inhibition of 5-Lipoxygenase by SB 210661: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Lipoxygenase and SB 210661
5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses.[3] The enzyme catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor for all leukotrienes.[3] Due to its role in inflammation, 5-LOX is a significant target for the development of anti-inflammatory drugs.
This compound, with the chemical name (S)-N-hydroxy-N-[2,3-dihydro-6-(2,6-difluorophenylmethoxy)-3-benzofuranyl]urea, has been identified as a potent and selective inhibitor of 5-lipoxygenase.[1][2] Its N-hydroxyurea functional group is a common feature in many 5-LOX inhibitors. The following protocols provide detailed procedures for quantifying the inhibitory potency of this compound.
Data Presentation: Quantitative Analysis of 5-LOX Inhibition
While specific quantitative data for this compound is not provided in the search results, the following table structure should be used to summarize experimental findings when testing this inhibitor.
Table 1: In Vitro Inhibition of 5-Lipoxygenase by this compound
| Assay Type | Enzyme Source | Substrate | This compound Concentration (µM) | % Inhibition | IC50 (µM) |
| Spectrophotometric | Recombinant Human 5-LOX | Arachidonic Acid | [Enter Data] | [Enter Data] | [Enter Data] |
| Fluorometric | Recombinant Human 5-LOX | LOX Substrate | [Enter Data] | [Enter Data] | [Enter Data] |
| Cell-Based (HEK293) | Human 5-LOX expressing cells | Endogenous Arachidonic Acid | [Enter Data] | [Enter Data] | [Enter Data] |
| HPLC-Based | Human Polymorphonuclear Leukocytes (PMNs) | Arachidonic Acid | [Enter Data] | [Enter Data] | [Enter Data] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
References
Quantifying the Inhibition of 5-Lipoxygenase by SB 210661: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Lipoxygenase and SB 210661
5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses.[3] The enzyme catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor for all leukotrienes.[3] Due to its role in inflammation, 5-LOX is a significant target for the development of anti-inflammatory drugs.
This compound, with the chemical name (S)-N-hydroxy-N-[2,3-dihydro-6-(2,6-difluorophenylmethoxy)-3-benzofuranyl]urea, has been identified as a potent and selective inhibitor of 5-lipoxygenase.[1][2] Its N-hydroxyurea functional group is a common feature in many 5-LOX inhibitors. The following protocols provide detailed procedures for quantifying the inhibitory potency of this compound.
Data Presentation: Quantitative Analysis of 5-LOX Inhibition
While specific quantitative data for this compound is not provided in the search results, the following table structure should be used to summarize experimental findings when testing this inhibitor.
Table 1: In Vitro Inhibition of 5-Lipoxygenase by this compound
| Assay Type | Enzyme Source | Substrate | This compound Concentration (µM) | % Inhibition | IC50 (µM) |
| Spectrophotometric | Recombinant Human 5-LOX | Arachidonic Acid | [Enter Data] | [Enter Data] | [Enter Data] |
| Fluorometric | Recombinant Human 5-LOX | LOX Substrate | [Enter Data] | [Enter Data] | [Enter Data] |
| Cell-Based (HEK293) | Human 5-LOX expressing cells | Endogenous Arachidonic Acid | [Enter Data] | [Enter Data] | [Enter Data] |
| HPLC-Based | Human Polymorphonuclear Leukocytes (PMNs) | Arachidonic Acid | [Enter Data] | [Enter Data] | [Enter Data] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for the Administration of SB 210661 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of SB 210661, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), for pre-clinical animal research. The following protocols and data have been synthesized from available research to facilitate the effective design and execution of animal studies investigating the therapeutic potential of this compound.
Overview of this compound
This compound is a potent and selective, ATP-competitive inhibitor of p38 MAPK, a key enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting p38 MAPK, this compound can modulate the inflammatory response, making it a valuable tool for studying the role of this pathway in various disease models.
Recommended In Vivo Administration Protocols
Based on available literature, the most common route for administering this compound in rodent models is via intraperitoneal (IP) injection.
Vehicle Preparation
A common vehicle for the in vivo administration of this compound is a solution of 10% Dimethyl Sulfoxide (DMSO) in Phosphate Buffered Saline (PBS).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a volume of DMSO equivalent to 10% of the final desired volume. For example, for a final volume of 1 ml, use 100 µl of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Add sterile PBS to reach the final desired volume.
-
Vortex the solution again to ensure it is thoroughly mixed.
-
Prepare the vehicle control solution by mixing 10% DMSO in PBS without the compound.
Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution or vehicle control
-
Sterile syringes (1 ml)
-
Sterile needles (27-30 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate animal restraint device
Protocol:
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Key Experimental Applications and Expected Outcomes
A primary application of this compound in animal studies is to investigate its anti-inflammatory effects, often in models of endotoxemia induced by lipopolysaccharide (LPS).
Inhibition of LPS-Induced Cytokine Production
This experiment aims to determine the in vivo efficacy of this compound in reducing the systemic inflammatory response triggered by LPS.
Experimental Workflow:
Application Notes and Protocols for the Administration of SB 210661 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of SB 210661, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), for pre-clinical animal research. The following protocols and data have been synthesized from available research to facilitate the effective design and execution of animal studies investigating the therapeutic potential of this compound.
Overview of this compound
This compound is a potent and selective, ATP-competitive inhibitor of p38 MAPK, a key enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting p38 MAPK, this compound can modulate the inflammatory response, making it a valuable tool for studying the role of this pathway in various disease models.
Recommended In Vivo Administration Protocols
Based on available literature, the most common route for administering this compound in rodent models is via intraperitoneal (IP) injection.
Vehicle Preparation
A common vehicle for the in vivo administration of this compound is a solution of 10% Dimethyl Sulfoxide (DMSO) in Phosphate Buffered Saline (PBS).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a volume of DMSO equivalent to 10% of the final desired volume. For example, for a final volume of 1 ml, use 100 µl of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Add sterile PBS to reach the final desired volume.
-
Vortex the solution again to ensure it is thoroughly mixed.
-
Prepare the vehicle control solution by mixing 10% DMSO in PBS without the compound.
Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution or vehicle control
-
Sterile syringes (1 ml)
-
Sterile needles (27-30 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Protocol:
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Key Experimental Applications and Expected Outcomes
A primary application of this compound in animal studies is to investigate its anti-inflammatory effects, often in models of endotoxemia induced by lipopolysaccharide (LPS).
Inhibition of LPS-Induced Cytokine Production
This experiment aims to determine the in vivo efficacy of this compound in reducing the systemic inflammatory response triggered by LPS.
Experimental Workflow:
Troubleshooting & Optimization
Common issues with SB 210661 solubility and stability.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common issues with the solubility and stability of SB 210661. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Problem: Precipitate forms when diluting my this compound stock solution in aqueous media.
Possible Cause: this compound is a hydrophobic compound with low aqueous solubility. Rapid changes in solvent polarity when diluting a concentrated DMSO stock solution directly into aqueous buffer can cause the compound to precipitate.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation issues.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a stock solution of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: Specific quantitative solubility data for this compound in common organic solvents is not widely published. However, for many poorly water-soluble compounds, solubility in DMSO is often in the millimolar range. It is recommended to perform a small-scale solubility test to determine the optimal concentration for your specific batch of the compound. For a related compound, SH-42, a solubility of 5 mg/mL (12.42 mM) in DMSO has been reported, which may require ultrasonication and warming to 60°C to fully dissolve.
Solubility of a Structurally Related Compound (SH-42)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 5 | 12.42 | Requires ultrasonic and warming to 60°C |
| 10% DMSO in Corn Oil | ≥ 0.5 | ≥ 1.24 | Clear solution |
Disclaimer: The data above is for the compound SH-42 and should be used as a guideline only. The solubility of this compound may differ.
Q3: I am having trouble dissolving this compound in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO at room temperature, you can try the following:
-
Vortexing: Vortex the solution at maximum speed for a short period.
-
Warming: Gently warm the solution in a water bath at 37°C. For more challenging solutes, warming up to 60°C may be necessary.
-
Sonication: Use an ultrasonic bath to aid in dissolution.
Stability
Q4: How should I store the solid form of this compound?
A4: The solid, powdered form of this compound should be stored in a tightly sealed vial at -20°C for long-term storage, where it can be stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Once dissolved in DMSO, stock solutions should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Q6: How stable is this compound in aqueous solutions?
A6: The stability of this compound in aqueous solutions is highly dependent on the pH. The N-hydroxyurea group in its structure is susceptible to hydrolysis. At a pH greater than 5, the primary degradation pathway is the hydrolysis of the N-hydroxyurea group. At a pH below 5, degradation occurs through a specific acid-catalyzed nucleophilic displacement of the N-hydroxyurea group by water. Therefore, it is recommended to prepare fresh dilutions in aqueous buffers for each experiment and to use them promptly.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.55 mg of this compound (Molecular Weight: 355.33 g/mol ).
-
Adding Solvent: Add the calculated volume of high-purity DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolving the Compound:
-
Vortex the tube vigorously for 30-60 seconds.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.
-
If solids persist, use an ultrasonic bath for 5-10 minutes.
-
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use, light-protected vials. Store the aliquots at -80°C.
Signaling Pathways
This compound is known to be an inhibitor of 5-lipoxygenase (5-LOX) and Retinaldehyde Dehydrogenase 2 (RALDH2).
5-Lipoxygenase (5-LOX) Signaling Pathway
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.
Retinaldehyde Dehydrogenase 2 (RALDH2) Signaling Pathway
Caption: Inhibition of the RALDH2 pathway by this compound.
Common issues with SB 210661 solubility and stability.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common issues with the solubility and stability of SB 210661. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Problem: Precipitate forms when diluting my this compound stock solution in aqueous media.
Possible Cause: this compound is a hydrophobic compound with low aqueous solubility. Rapid changes in solvent polarity when diluting a concentrated DMSO stock solution directly into aqueous buffer can cause the compound to precipitate.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation issues.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a stock solution of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: Specific quantitative solubility data for this compound in common organic solvents is not widely published. However, for many poorly water-soluble compounds, solubility in DMSO is often in the millimolar range. It is recommended to perform a small-scale solubility test to determine the optimal concentration for your specific batch of the compound. For a related compound, SH-42, a solubility of 5 mg/mL (12.42 mM) in DMSO has been reported, which may require ultrasonication and warming to 60°C to fully dissolve.
Solubility of a Structurally Related Compound (SH-42)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 5 | 12.42 | Requires ultrasonic and warming to 60°C |
| 10% DMSO in Corn Oil | ≥ 0.5 | ≥ 1.24 | Clear solution |
Disclaimer: The data above is for the compound SH-42 and should be used as a guideline only. The solubility of this compound may differ.
Q3: I am having trouble dissolving this compound in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO at room temperature, you can try the following:
-
Vortexing: Vortex the solution at maximum speed for a short period.
-
Warming: Gently warm the solution in a water bath at 37°C. For more challenging solutes, warming up to 60°C may be necessary.
-
Sonication: Use an ultrasonic bath to aid in dissolution.
Stability
Q4: How should I store the solid form of this compound?
A4: The solid, powdered form of this compound should be stored in a tightly sealed vial at -20°C for long-term storage, where it can be stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Once dissolved in DMSO, stock solutions should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Q6: How stable is this compound in aqueous solutions?
A6: The stability of this compound in aqueous solutions is highly dependent on the pH. The N-hydroxyurea group in its structure is susceptible to hydrolysis. At a pH greater than 5, the primary degradation pathway is the hydrolysis of the N-hydroxyurea group. At a pH below 5, degradation occurs through a specific acid-catalyzed nucleophilic displacement of the N-hydroxyurea group by water. Therefore, it is recommended to prepare fresh dilutions in aqueous buffers for each experiment and to use them promptly.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.55 mg of this compound (Molecular Weight: 355.33 g/mol ).
-
Adding Solvent: Add the calculated volume of high-purity DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolving the Compound:
-
Vortex the tube vigorously for 30-60 seconds.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.
-
If solids persist, use an ultrasonic bath for 5-10 minutes.
-
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use, light-protected vials. Store the aliquots at -80°C.
Signaling Pathways
This compound is known to be an inhibitor of 5-lipoxygenase (5-LOX) and Retinaldehyde Dehydrogenase 2 (RALDH2).
5-Lipoxygenase (5-LOX) Signaling Pathway
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.
Retinaldehyde Dehydrogenase 2 (RALDH2) Signaling Pathway
Caption: Inhibition of the RALDH2 pathway by this compound.
Troubleshooting unexpected results with SB 210661.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SB 210661. The information is tailored for scientists and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX)[1][2][3]. It also exhibits inhibitory activity against retinaldehyde dehydrogenase 2 (RALDH2)[4][5]. Its dual-inhibitory function makes it a tool for studying the roles of leukotriene biosynthesis and retinoic acid signaling in various biological processes.
Q2: I am seeing unexpected off-target effects. What could be the cause?
A2: Unexpected results could stem from this compound's dual-inhibitory nature. While you may be investigating its effects on the 5-LOX pathway, concurrent inhibition of RALDH2 could produce confounding results[4][5]. It is crucial to design experiments that can distinguish between these two activities.
Q3: Is this compound related to p38 MAPK inhibitors like SB 203580?
A3: No, this compound is not a p38 MAPK inhibitor. There can be confusion due to the similar "SB" prefix, which was common for compounds developed by SmithKline Beecham. SB 203580 is a well-characterized p38 MAPK inhibitor. Always verify the identity and mechanism of action of your compound.
Q4: What are the recommended solvent and storage conditions for this compound?
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of 5-LOX activity.
-
Question: My in vitro assay shows variable or no inhibition of 5-LOX by this compound. What are the possible reasons?
-
Answer:
-
Compound Degradation: this compound, particularly N-hydroxyurea-containing compounds, can be unstable in aqueous solutions. Ensure you are preparing fresh solutions for each experiment.
-
Incorrect Assay Conditions: 5-LOX activity is dependent on factors like calcium and ATP concentrations. Verify that your assay buffer is correctly prepared.
-
Sub-optimal Compound Concentration: You may be using a concentration of this compound that is too low to see an effect. Perform a dose-response curve to determine the optimal inhibitory concentration for your system.
-
Cellular Permeability: If using a cell-based assay, this compound may not be efficiently crossing the cell membrane. Consider using a cell line with known permeability to similar compounds or permeabilizing the cells.
-
Issue 2: Unexpected phenotypic changes in cell culture.
-
Question: I am observing unexpected changes in cell differentiation or morphology after treating cells with this compound. Why is this happening?
-
Answer:
-
RALDH2 Inhibition: These effects are likely due to the inhibition of RALDH2, which is a key enzyme in the synthesis of retinoic acid, a potent regulator of cell differentiation and development[4][5].
-
Experimental Controls: To confirm this, you can try to rescue the phenotype by adding exogenous retinoic acid. Additionally, using a selective 5-LOX inhibitor that does not affect RALDH2 as a comparative control would be beneficial.
-
Issue 3: In vivo experiment results are not as expected.
-
Question: My in vivo experiments with this compound are not showing the expected anti-inflammatory effects. What should I check?
-
Answer:
-
Pharmacokinetics and Bioavailability: The dosage, route of administration, and formulation of this compound may not be optimal for achieving a sufficient therapeutic concentration at the target site.
-
Metabolism: The compound may be rapidly metabolized in vivo.
-
Model System: The inflammatory response in your animal model may not be primarily driven by the 5-LOX pathway.
-
Data Presentation
Table 1: Summary of In Vivo Effects of this compound
| Experiment | Model System | Treatment | Key Findings | Reference |
| Eotaxin-induced Bronchial Hyperresponsiveness | IL-5 Transgenic Mice | Pretreatment with this compound | Significantly attenuated eotaxin-induced bronchial hyperresponsiveness. | [6] |
| Eotaxin-induced Leukotriene Production | IL-5 Transgenic Mice | Pretreatment with this compound | Partially suppressed the increase in leukotriene C4 (LTC4) levels in bronchoalveolar lavage fluid. | [6] |
Experimental Protocols
Protocol 1: General 5-Lipoxygenase (5-LOX) Inhibition Assay (In Vitro)
This is a generalized protocol and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 5-LOX assay buffer (e.g., Tris-HCl buffer containing CaCl2, ATP, and EDTA).
-
Prepare a solution of the 5-LOX substrate (e.g., arachidonic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add the 5-LOX assay buffer.
-
Add varying concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Add the 5-LOX enzyme to initiate the reaction.
-
Incubate for a defined period at the optimal temperature for the enzyme.
-
Add the arachidonic acid substrate.
-
-
Detection:
-
Measure the product formation. This can be done using various methods, such as spectrophotometry (measuring the formation of conjugated dienes at 234 nm) or by using a fluorometric probe that reacts with the lipid hydroperoxide products.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 2: General Retinaldehyde Dehydrogenase 2 (RALDH2) Inhibition Assay (In Vitro)
This is a generalized protocol and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction buffer (e.g., phosphate (B84403) buffer containing NAD+).
-
Prepare a solution of the RALDH2 substrate (e.g., retinaldehyde).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add varying concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Add the RALDH2 enzyme.
-
Incubate for a defined period at the optimal temperature for the enzyme.
-
Add the retinaldehyde substrate to start the reaction.
-
-
Detection:
-
Monitor the production of NADH, which can be measured by the increase in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the rate of NADH production for each concentration of this compound.
-
Determine the percentage of inhibition compared to the vehicle control and calculate the IC50 value.
-
Visualizations
Caption: Dual inhibitory mechanism of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Troubleshooting unexpected results with SB 210661.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SB 210661. The information is tailored for scientists and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX)[1][2][3]. It also exhibits inhibitory activity against retinaldehyde dehydrogenase 2 (RALDH2)[4][5]. Its dual-inhibitory function makes it a tool for studying the roles of leukotriene biosynthesis and retinoic acid signaling in various biological processes.
Q2: I am seeing unexpected off-target effects. What could be the cause?
A2: Unexpected results could stem from this compound's dual-inhibitory nature. While you may be investigating its effects on the 5-LOX pathway, concurrent inhibition of RALDH2 could produce confounding results[4][5]. It is crucial to design experiments that can distinguish between these two activities.
Q3: Is this compound related to p38 MAPK inhibitors like SB 203580?
A3: No, this compound is not a p38 MAPK inhibitor. There can be confusion due to the similar "SB" prefix, which was common for compounds developed by SmithKline Beecham. SB 203580 is a well-characterized p38 MAPK inhibitor. Always verify the identity and mechanism of action of your compound.
Q4: What are the recommended solvent and storage conditions for this compound?
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of 5-LOX activity.
-
Question: My in vitro assay shows variable or no inhibition of 5-LOX by this compound. What are the possible reasons?
-
Answer:
-
Compound Degradation: this compound, particularly N-hydroxyurea-containing compounds, can be unstable in aqueous solutions. Ensure you are preparing fresh solutions for each experiment.
-
Incorrect Assay Conditions: 5-LOX activity is dependent on factors like calcium and ATP concentrations. Verify that your assay buffer is correctly prepared.
-
Sub-optimal Compound Concentration: You may be using a concentration of this compound that is too low to see an effect. Perform a dose-response curve to determine the optimal inhibitory concentration for your system.
-
Cellular Permeability: If using a cell-based assay, this compound may not be efficiently crossing the cell membrane. Consider using a cell line with known permeability to similar compounds or permeabilizing the cells.
-
Issue 2: Unexpected phenotypic changes in cell culture.
-
Question: I am observing unexpected changes in cell differentiation or morphology after treating cells with this compound. Why is this happening?
-
Answer:
-
RALDH2 Inhibition: These effects are likely due to the inhibition of RALDH2, which is a key enzyme in the synthesis of retinoic acid, a potent regulator of cell differentiation and development[4][5].
-
Experimental Controls: To confirm this, you can try to rescue the phenotype by adding exogenous retinoic acid. Additionally, using a selective 5-LOX inhibitor that does not affect RALDH2 as a comparative control would be beneficial.
-
Issue 3: In vivo experiment results are not as expected.
-
Question: My in vivo experiments with this compound are not showing the expected anti-inflammatory effects. What should I check?
-
Answer:
-
Pharmacokinetics and Bioavailability: The dosage, route of administration, and formulation of this compound may not be optimal for achieving a sufficient therapeutic concentration at the target site.
-
Metabolism: The compound may be rapidly metabolized in vivo.
-
Model System: The inflammatory response in your animal model may not be primarily driven by the 5-LOX pathway.
-
Data Presentation
Table 1: Summary of In Vivo Effects of this compound
| Experiment | Model System | Treatment | Key Findings | Reference |
| Eotaxin-induced Bronchial Hyperresponsiveness | IL-5 Transgenic Mice | Pretreatment with this compound | Significantly attenuated eotaxin-induced bronchial hyperresponsiveness. | [6] |
| Eotaxin-induced Leukotriene Production | IL-5 Transgenic Mice | Pretreatment with this compound | Partially suppressed the increase in leukotriene C4 (LTC4) levels in bronchoalveolar lavage fluid. | [6] |
Experimental Protocols
Protocol 1: General 5-Lipoxygenase (5-LOX) Inhibition Assay (In Vitro)
This is a generalized protocol and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 5-LOX assay buffer (e.g., Tris-HCl buffer containing CaCl2, ATP, and EDTA).
-
Prepare a solution of the 5-LOX substrate (e.g., arachidonic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add the 5-LOX assay buffer.
-
Add varying concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Add the 5-LOX enzyme to initiate the reaction.
-
Incubate for a defined period at the optimal temperature for the enzyme.
-
Add the arachidonic acid substrate.
-
-
Detection:
-
Measure the product formation. This can be done using various methods, such as spectrophotometry (measuring the formation of conjugated dienes at 234 nm) or by using a fluorometric probe that reacts with the lipid hydroperoxide products.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 2: General Retinaldehyde Dehydrogenase 2 (RALDH2) Inhibition Assay (In Vitro)
This is a generalized protocol and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction buffer (e.g., phosphate buffer containing NAD+).
-
Prepare a solution of the RALDH2 substrate (e.g., retinaldehyde).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add varying concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Add the RALDH2 enzyme.
-
Incubate for a defined period at the optimal temperature for the enzyme.
-
Add the retinaldehyde substrate to start the reaction.
-
-
Detection:
-
Monitor the production of NADH, which can be measured by the increase in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the rate of NADH production for each concentration of this compound.
-
Determine the percentage of inhibition compared to the vehicle control and calculate the IC50 value.
-
Visualizations
Caption: Dual inhibitory mechanism of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
How to minimize off-target effects of SB 210661.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of SB 210661 during their experiments.
Troubleshooting Guides
Issue: Unexpected Cell Toxicity or Phenotypic Changes
Researchers using this compound, a potent 5-lipoxygenase (5-LOX) inhibitor, may encounter unexpected cellular toxicity or phenotypic changes unrelated to the inhibition of the 5-LOX pathway. These effects are often attributable to the off-target inhibition of retinaldehyde dehydrogenase 2 (RALDH2), a critical enzyme in the synthesis of retinoic acid, which plays a vital role in cellular differentiation and embryonic development.
Recommendations:
-
Concentration Optimization: It is crucial to determine the optimal concentration of this compound for each specific cell type and experimental condition. A concentration-response curve should be generated to identify the lowest effective concentration that inhibits 5-LOX activity without inducing off-target effects.
-
Incubation Time: The duration of exposure to this compound should be minimized. Conduct time-course experiments to find the shortest incubation time required to achieve the desired level of 5-LOX inhibition.
-
Control Experiments: Always include appropriate controls in your experiments. This should consist of a vehicle control (the solvent used to dissolve this compound, typically DMSO) and, if possible, a positive control for RALDH2 inhibition to distinguish between on-target and off-target effects.
-
Cell Line Selection: Be mindful of the cell line being used. Cell types that are highly dependent on retinoic acid signaling for their maintenance or differentiation may be more susceptible to the off-target effects of this compound.
-
Monitor Retinoic Acid Pathway Activity: If off-target effects are suspected, consider assessing the activity of the retinoic acid signaling pathway. This can be done by measuring the expression of retinoic acid-responsive genes or by using a retinoic acid-responsive reporter assay.
Issue: Inconsistent or Non-reproducible Results
Inconsistent results when using this compound can arise from variability in experimental conditions and the inherent complexity of the biological systems being studied.
Recommendations:
-
Standardize Protocols: Ensure that all experimental parameters, including cell density, passage number, media composition, and this compound concentration and incubation time, are kept consistent across all experiments.
-
Compound Quality: Verify the purity and stability of the this compound compound being used. Impurities or degradation products could contribute to variability and off-target activities.
-
Assay Validation: Validate the assays used to measure both the on-target (5-LOX inhibition) and potential off-target effects. This includes determining the linear range of the assay and its sensitivity and specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX). 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.
Q2: What is the major known off-target effect of this compound?
A2: The primary off-target effect of this compound is the inhibition of retinaldehyde dehydrogenase 2 (RALDH2). RALDH2 is essential for the synthesis of retinoic acid, a signaling molecule critical for embryonic development and cell differentiation. Inhibition of RALDH2 by this compound has been linked to developmental defects in animal models.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound.
-
Optimize the incubation time to the shortest duration necessary.
-
Carefully select cell lines, avoiding those highly sensitive to disruptions in retinoic acid signaling if possible.
-
Include proper controls to differentiate between on-target and off-target effects.
Q4: Are there specific IC50 values available for this compound against 5-LOX and RALDH2?
Data Presentation: Potency of a Representative 5-LOX Inhibitor (A-79175)
| Assay System | IC50 Value |
| Rat Basophilic Leukemic Homogenates | 54 nM |
| Purified Human Polymorphonuclear Leukocytes | 25 nM |
| Human Whole Blood | 80 nM |
Data for A-79175, a compound structurally related to this compound.
Similarly, a specific IC50 value for this compound against RALDH2 is not publicly available. The following table shows data for a known selective RALDH2 inhibitor, providing an example of how such data is typically presented.
Data Presentation: Potency of a Representative RALDH2 Inhibitor (DAR)
| Enzyme | IC50 Value | Ki Value |
| Chicken RALDH2 | 55.00 ± 10.71 nM | 5.10 ± 2.50 nM |
| Human RALDH2 | 191.32 ± 36.77 nM | 64.35 ± 10.76 nM |
Data for DAR, a selective inhibitor of RALDH2.
Q5: What are the key signaling pathways affected by this compound?
A5: this compound primarily affects the 5-lipoxygenase signaling pathway (on-target) and the retinoic acid synthesis pathway (off-target).
Signaling Pathway Diagrams
Caption: On-target effect of this compound on the 5-Lipoxygenase pathway.
Caption: Off-target effect of this compound on the Retinoic Acid Synthesis pathway.
Experimental Protocols
General Protocol for Assessing 5-LOX Inhibition in a Cell-Based Assay
This protocol provides a general framework. Specific parameters should be optimized for your cell type and experimental setup.
-
Cell Seeding: Plate cells (e.g., neutrophils, monocytes, or a relevant cell line) in a suitable culture plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations for the concentration-response curve.
-
Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Cell Stimulation: Stimulate the cells with a 5-LOX activator (e.g., calcium ionophore A23187) to induce leukotriene production.
-
Sample Collection: After a specific incubation period, collect the cell supernatant.
-
Leukotriene Measurement: Quantify the amount of a specific leukotriene (e.g., LTB4) in the supernatant using a validated method such as an ELISA kit or LC-MS/MS.
-
Data Analysis: Plot the leukotriene concentration against the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Experimental Workflow for Minimizing Off-Target Effects
How to minimize off-target effects of SB 210661.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of SB 210661 during their experiments.
Troubleshooting Guides
Issue: Unexpected Cell Toxicity or Phenotypic Changes
Researchers using this compound, a potent 5-lipoxygenase (5-LOX) inhibitor, may encounter unexpected cellular toxicity or phenotypic changes unrelated to the inhibition of the 5-LOX pathway. These effects are often attributable to the off-target inhibition of retinaldehyde dehydrogenase 2 (RALDH2), a critical enzyme in the synthesis of retinoic acid, which plays a vital role in cellular differentiation and embryonic development.
Recommendations:
-
Concentration Optimization: It is crucial to determine the optimal concentration of this compound for each specific cell type and experimental condition. A concentration-response curve should be generated to identify the lowest effective concentration that inhibits 5-LOX activity without inducing off-target effects.
-
Incubation Time: The duration of exposure to this compound should be minimized. Conduct time-course experiments to find the shortest incubation time required to achieve the desired level of 5-LOX inhibition.
-
Control Experiments: Always include appropriate controls in your experiments. This should consist of a vehicle control (the solvent used to dissolve this compound, typically DMSO) and, if possible, a positive control for RALDH2 inhibition to distinguish between on-target and off-target effects.
-
Cell Line Selection: Be mindful of the cell line being used. Cell types that are highly dependent on retinoic acid signaling for their maintenance or differentiation may be more susceptible to the off-target effects of this compound.
-
Monitor Retinoic Acid Pathway Activity: If off-target effects are suspected, consider assessing the activity of the retinoic acid signaling pathway. This can be done by measuring the expression of retinoic acid-responsive genes or by using a retinoic acid-responsive reporter assay.
Issue: Inconsistent or Non-reproducible Results
Inconsistent results when using this compound can arise from variability in experimental conditions and the inherent complexity of the biological systems being studied.
Recommendations:
-
Standardize Protocols: Ensure that all experimental parameters, including cell density, passage number, media composition, and this compound concentration and incubation time, are kept consistent across all experiments.
-
Compound Quality: Verify the purity and stability of the this compound compound being used. Impurities or degradation products could contribute to variability and off-target activities.
-
Assay Validation: Validate the assays used to measure both the on-target (5-LOX inhibition) and potential off-target effects. This includes determining the linear range of the assay and its sensitivity and specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX). 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.
Q2: What is the major known off-target effect of this compound?
A2: The primary off-target effect of this compound is the inhibition of retinaldehyde dehydrogenase 2 (RALDH2). RALDH2 is essential for the synthesis of retinoic acid, a signaling molecule critical for embryonic development and cell differentiation. Inhibition of RALDH2 by this compound has been linked to developmental defects in animal models.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound.
-
Optimize the incubation time to the shortest duration necessary.
-
Carefully select cell lines, avoiding those highly sensitive to disruptions in retinoic acid signaling if possible.
-
Include proper controls to differentiate between on-target and off-target effects.
Q4: Are there specific IC50 values available for this compound against 5-LOX and RALDH2?
Data Presentation: Potency of a Representative 5-LOX Inhibitor (A-79175)
| Assay System | IC50 Value |
| Rat Basophilic Leukemic Homogenates | 54 nM |
| Purified Human Polymorphonuclear Leukocytes | 25 nM |
| Human Whole Blood | 80 nM |
Data for A-79175, a compound structurally related to this compound.
Similarly, a specific IC50 value for this compound against RALDH2 is not publicly available. The following table shows data for a known selective RALDH2 inhibitor, providing an example of how such data is typically presented.
Data Presentation: Potency of a Representative RALDH2 Inhibitor (DAR)
| Enzyme | IC50 Value | Ki Value |
| Chicken RALDH2 | 55.00 ± 10.71 nM | 5.10 ± 2.50 nM |
| Human RALDH2 | 191.32 ± 36.77 nM | 64.35 ± 10.76 nM |
Data for DAR, a selective inhibitor of RALDH2.
Q5: What are the key signaling pathways affected by this compound?
A5: this compound primarily affects the 5-lipoxygenase signaling pathway (on-target) and the retinoic acid synthesis pathway (off-target).
Signaling Pathway Diagrams
Caption: On-target effect of this compound on the 5-Lipoxygenase pathway.
Caption: Off-target effect of this compound on the Retinoic Acid Synthesis pathway.
Experimental Protocols
General Protocol for Assessing 5-LOX Inhibition in a Cell-Based Assay
This protocol provides a general framework. Specific parameters should be optimized for your cell type and experimental setup.
-
Cell Seeding: Plate cells (e.g., neutrophils, monocytes, or a relevant cell line) in a suitable culture plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations for the concentration-response curve.
-
Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Cell Stimulation: Stimulate the cells with a 5-LOX activator (e.g., calcium ionophore A23187) to induce leukotriene production.
-
Sample Collection: After a specific incubation period, collect the cell supernatant.
-
Leukotriene Measurement: Quantify the amount of a specific leukotriene (e.g., LTB4) in the supernatant using a validated method such as an ELISA kit or LC-MS/MS.
-
Data Analysis: Plot the leukotriene concentration against the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Experimental Workflow for Minimizing Off-Target Effects
Technical Support Center: Enhancing the Bioavailability of SB 210661
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of the 5-lipoxygenase inhibitor, SB 210661. Due to the limited publicly available data on this compound, this guide combines general principles for improving the bioavailability of poorly soluble compounds with specific, illustrative examples tailored to a hypothetical profile of this compound as a poorly water-soluble hydroxamic acid derivative.
Troubleshooting Guide
Problem: Inconsistent or low in vitro results in cell-based assays.
Possible Cause 1: Precipitation of this compound in aqueous assay media.
-
Q1: My stock solution of this compound in DMSO precipitates when added to the cell culture medium. How can I prevent this?
-
A1: This is a common issue with poorly soluble compounds. Here are several strategies to address it:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower in your assay medium, as higher concentrations can be toxic to cells and may not be sufficient to maintain solubility.
-
Use a co-solvent system: Prepare your stock solution in a mixture of solvents. For example, a combination of DMSO and a water-miscible solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) 400 may improve solubility upon dilution.
-
Formulate with surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations in the final medium can help maintain the solubility of hydrophobic compounds.
-
Complexation with cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate poorly soluble drugs, increasing their aqueous solubility. You can pre-incubate this compound with HP-β-CD before adding it to the assay medium.
-
-
-
Q2: I observe variable potency (IC50) for this compound across different experiments. Could this be a solubility issue?
-
A2: Yes, inconsistent solubility can lead to variable effective concentrations in your assays. Ensure your stock solution is fully dissolved before each use and that the final concentration in your assay is below the aqueous solubility limit. Consider performing a kinetic solubility assay in your specific cell culture medium to determine the maximum soluble concentration.
-
Problem: Low and variable oral bioavailability in animal studies.
Possible Cause 2: Poor dissolution and/or low permeability in the gastrointestinal tract.
-
Q3: My in vivo pharmacokinetic (PK) study shows very low oral bioavailability for this compound. What formulation strategies can I try?
-
A3: Low oral bioavailability for poorly soluble compounds is often due to dissolution rate-limited absorption. The following formulation approaches can enhance oral absorption:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution. Common polymers include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubilization of the drug in the gastrointestinal tract and enhance its absorption.
-
Prodrug Approach: If the low bioavailability is due to both poor solubility and permeability, a more soluble and/or permeable prodrug of this compound could be synthesized.
-
-
-
Q4: How do I choose the best formulation strategy for this compound?
-
A4: The choice of formulation depends on the specific physicochemical properties of this compound. A systematic approach is recommended:
-
Characterize Physicochemical Properties: Determine the aqueous solubility, logP, and solid-state properties (crystalline vs. amorphous) of this compound.
-
In Vitro Dissolution and Permeability Studies: Screen different formulations using in vitro models like dissolution testing and permeability assays (e.g., PAMPA or Caco-2).
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In Vivo PK Screening: Test the most promising formulations in a small-scale animal PK study to assess their impact on oral bioavailability.
-
-
Frequently Asked Questions (FAQs)
-
Q5: What are the key physicochemical properties of this compound that I should consider for formulation development?
-
A5: While specific data for this compound is scarce, for a poorly soluble compound, you should determine the following:
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Aqueous Solubility: At different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
LogP/LogD: To understand its lipophilicity and potential for membrane permeation.
-
pKa: To determine its ionization state at different pH values.
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Melting Point and Solid-State Form: To assess its crystallinity and potential for forming amorphous solid dispersions.
-
-
-
Q6: What are some suitable vehicles for administering this compound in preclinical oral PK studies?
-
A6: For initial screening, simple suspension formulations are often used. However, for a poorly soluble compound like this compound, more advanced formulations may be necessary to achieve adequate exposure. Consider the following, in order of increasing complexity:
-
Aqueous suspension with a wetting agent: e.g., 0.5% (w/v) methylcellulose with 0.1% (w/v) Tween® 80 in water.
-
Co-solvent system: e.g., a mixture of PEG 400 and water.
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Lipid-based formulation: e.g., a solution in a vehicle like Labrasol® or a self-emulsifying formulation.
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-
-
Q7: How can I assess the intestinal permeability of this compound in vitro?
-
A7: Several in vitro models can be used to predict intestinal permeability:
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Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay that assesses passive diffusion.
-
Caco-2 Cell Permeability Assay: This model uses a monolayer of human intestinal cells and can assess both passive and active transport, including efflux by transporters like P-glycoprotein.[1][2][3][4][5]
-
-
-
Q8: What is a typical experimental design for a rodent pharmacokinetic study to evaluate a new formulation of this compound?
-
A8: A standard crossover design is often used. A group of rodents (e.g., rats or mice) would receive this compound intravenously (to determine clearance and volume of distribution) and orally via the test formulation.[6][7][8][9] Blood samples are collected at various time points, and the plasma concentrations of this compound are measured to determine key PK parameters like Cmax, Tmax, AUC, and oral bioavailability.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Vehicles
| Vehicle | Solubility (µg/mL) (Hypothetical) | Notes |
| Water | < 1 | Practically insoluble. |
| Phosphate Buffered Saline (pH 7.4) | < 1 | Insoluble in physiological buffer. |
| 0.5% Methylcellulose in Water | < 1 | Suspension, not a true solution. |
| 10% DMSO / 90% Water | 5 | Limited solubility, risk of precipitation. |
| 20% PEG 400 / 80% Water | 25 | Improved solubility with a co-solvent. |
| 10% Solutol® HS 15 / 90% Water | 50 | Surfactant-based vehicle significantly improves solubility. |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 200 | Lipid-based formulation provides the highest solubilization capacity. |
Table 2: Comparison of Formulation Strategies for Improving Oral Bioavailability
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increased surface area | Simple, well-established technology. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersion | Increased apparent solubility and dissolution rate | Significant improvement in bioavailability, can be tailored for controlled release. | Potential for recrystallization during storage, requiring stability studies. |
| Lipid-Based Formulation (e.g., SEDDS) | Solubilization in the GI tract, potential lymphatic uptake | High drug loading, can bypass first-pass metabolism for highly lipophilic drugs. | Complex formulation development, potential for GI side effects. |
| Cyclodextrin Complexation | Formation of a soluble inclusion complex | Increased aqueous solubility, can improve stability. | Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Dosing: Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a concentration that ensures solubility.
-
Permeability Measurement:
-
For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side and collect samples from the basolateral side at various time points.
-
For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and collect samples from the apical side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B) to assess permeability and the potential for active efflux.
Protocol 2: Rodent Oral Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) with cannulated jugular veins for serial blood sampling.
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV bolus dose of this compound (e.g., 1 mg/kg) in a suitable solubilizing vehicle.
-
Oral (PO) Group: Administer a single oral gavage dose of the this compound formulation (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples by a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) using non-compartmental analysis software. Calculate the absolute oral bioavailability (F%) as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Mandatory Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Decision tree for selecting a formulation strategy for this compound.
Caption: Simplified signaling pathway of 5-Lipoxygenase and the target of this compound.
References
- 1. nuvisan.com [nuvisan.com]
- 2. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of In Vitro Permeability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. tandfonline.com [tandfonline.com]
- 6. unmc.edu [unmc.edu]
- 7. Rat pharmacokinetic studies [bio-protocol.org]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Enhancing the Bioavailability of SB 210661
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of the 5-lipoxygenase inhibitor, SB 210661. Due to the limited publicly available data on this compound, this guide combines general principles for improving the bioavailability of poorly soluble compounds with specific, illustrative examples tailored to a hypothetical profile of this compound as a poorly water-soluble hydroxamic acid derivative.
Troubleshooting Guide
Problem: Inconsistent or low in vitro results in cell-based assays.
Possible Cause 1: Precipitation of this compound in aqueous assay media.
-
Q1: My stock solution of this compound in DMSO precipitates when added to the cell culture medium. How can I prevent this?
-
A1: This is a common issue with poorly soluble compounds. Here are several strategies to address it:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower in your assay medium, as higher concentrations can be toxic to cells and may not be sufficient to maintain solubility.
-
Use a co-solvent system: Prepare your stock solution in a mixture of solvents. For example, a combination of DMSO and a water-miscible solvent like ethanol or polyethylene glycol (PEG) 400 may improve solubility upon dilution.
-
Formulate with surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations in the final medium can help maintain the solubility of hydrophobic compounds.
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Complexation with cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate poorly soluble drugs, increasing their aqueous solubility. You can pre-incubate this compound with HP-β-CD before adding it to the assay medium.
-
-
-
Q2: I observe variable potency (IC50) for this compound across different experiments. Could this be a solubility issue?
-
A2: Yes, inconsistent solubility can lead to variable effective concentrations in your assays. Ensure your stock solution is fully dissolved before each use and that the final concentration in your assay is below the aqueous solubility limit. Consider performing a kinetic solubility assay in your specific cell culture medium to determine the maximum soluble concentration.
-
Problem: Low and variable oral bioavailability in animal studies.
Possible Cause 2: Poor dissolution and/or low permeability in the gastrointestinal tract.
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Q3: My in vivo pharmacokinetic (PK) study shows very low oral bioavailability for this compound. What formulation strategies can I try?
-
A3: Low oral bioavailability for poorly soluble compounds is often due to dissolution rate-limited absorption. The following formulation approaches can enhance oral absorption:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution. Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubilization of the drug in the gastrointestinal tract and enhance its absorption.
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Prodrug Approach: If the low bioavailability is due to both poor solubility and permeability, a more soluble and/or permeable prodrug of this compound could be synthesized.
-
-
-
Q4: How do I choose the best formulation strategy for this compound?
-
A4: The choice of formulation depends on the specific physicochemical properties of this compound. A systematic approach is recommended:
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Characterize Physicochemical Properties: Determine the aqueous solubility, logP, and solid-state properties (crystalline vs. amorphous) of this compound.
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In Vitro Dissolution and Permeability Studies: Screen different formulations using in vitro models like dissolution testing and permeability assays (e.g., PAMPA or Caco-2).
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In Vivo PK Screening: Test the most promising formulations in a small-scale animal PK study to assess their impact on oral bioavailability.
-
-
Frequently Asked Questions (FAQs)
-
Q5: What are the key physicochemical properties of this compound that I should consider for formulation development?
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A5: While specific data for this compound is scarce, for a poorly soluble compound, you should determine the following:
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Aqueous Solubility: At different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
LogP/LogD: To understand its lipophilicity and potential for membrane permeation.
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pKa: To determine its ionization state at different pH values.
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Melting Point and Solid-State Form: To assess its crystallinity and potential for forming amorphous solid dispersions.
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-
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Q6: What are some suitable vehicles for administering this compound in preclinical oral PK studies?
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A6: For initial screening, simple suspension formulations are often used. However, for a poorly soluble compound like this compound, more advanced formulations may be necessary to achieve adequate exposure. Consider the following, in order of increasing complexity:
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Aqueous suspension with a wetting agent: e.g., 0.5% (w/v) methylcellulose with 0.1% (w/v) Tween® 80 in water.
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Co-solvent system: e.g., a mixture of PEG 400 and water.
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Lipid-based formulation: e.g., a solution in a vehicle like Labrasol® or a self-emulsifying formulation.
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-
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Q7: How can I assess the intestinal permeability of this compound in vitro?
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A7: Several in vitro models can be used to predict intestinal permeability:
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Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay that assesses passive diffusion.
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Caco-2 Cell Permeability Assay: This model uses a monolayer of human intestinal cells and can assess both passive and active transport, including efflux by transporters like P-glycoprotein.[1][2][3][4][5]
-
-
-
Q8: What is a typical experimental design for a rodent pharmacokinetic study to evaluate a new formulation of this compound?
-
A8: A standard crossover design is often used. A group of rodents (e.g., rats or mice) would receive this compound intravenously (to determine clearance and volume of distribution) and orally via the test formulation.[6][7][8][9] Blood samples are collected at various time points, and the plasma concentrations of this compound are measured to determine key PK parameters like Cmax, Tmax, AUC, and oral bioavailability.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Vehicles
| Vehicle | Solubility (µg/mL) (Hypothetical) | Notes |
| Water | < 1 | Practically insoluble. |
| Phosphate Buffered Saline (pH 7.4) | < 1 | Insoluble in physiological buffer. |
| 0.5% Methylcellulose in Water | < 1 | Suspension, not a true solution. |
| 10% DMSO / 90% Water | 5 | Limited solubility, risk of precipitation. |
| 20% PEG 400 / 80% Water | 25 | Improved solubility with a co-solvent. |
| 10% Solutol® HS 15 / 90% Water | 50 | Surfactant-based vehicle significantly improves solubility. |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 200 | Lipid-based formulation provides the highest solubilization capacity. |
Table 2: Comparison of Formulation Strategies for Improving Oral Bioavailability
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increased surface area | Simple, well-established technology. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersion | Increased apparent solubility and dissolution rate | Significant improvement in bioavailability, can be tailored for controlled release. | Potential for recrystallization during storage, requiring stability studies. |
| Lipid-Based Formulation (e.g., SEDDS) | Solubilization in the GI tract, potential lymphatic uptake | High drug loading, can bypass first-pass metabolism for highly lipophilic drugs. | Complex formulation development, potential for GI side effects. |
| Cyclodextrin Complexation | Formation of a soluble inclusion complex | Increased aqueous solubility, can improve stability. | Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Dosing: Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a concentration that ensures solubility.
-
Permeability Measurement:
-
For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side and collect samples from the basolateral side at various time points.
-
For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and collect samples from the apical side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B) to assess permeability and the potential for active efflux.
Protocol 2: Rodent Oral Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) with cannulated jugular veins for serial blood sampling.
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV bolus dose of this compound (e.g., 1 mg/kg) in a suitable solubilizing vehicle.
-
Oral (PO) Group: Administer a single oral gavage dose of the this compound formulation (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples by a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) using non-compartmental analysis software. Calculate the absolute oral bioavailability (F%) as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Mandatory Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Decision tree for selecting a formulation strategy for this compound.
Caption: Simplified signaling pathway of 5-Lipoxygenase and the target of this compound.
References
- 1. nuvisan.com [nuvisan.com]
- 2. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of In Vitro Permeability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. tandfonline.com [tandfonline.com]
- 6. unmc.edu [unmc.edu]
- 7. Rat pharmacokinetic studies [bio-protocol.org]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Addressing batch-to-batch variability of SB 210661.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address challenges encountered during the use of SB 210661 in experimental settings. Our goal is to help you mitigate batch-to-batch variability and ensure the reliability and reproducibility of your results.
Compound Information
Product Name: this compound
Primary Mechanism of Action: 5-Lipoxygenase (5-LOX) Inhibitor.[1] It is important to note that while often associated with p38 MAPK pathway research, this compound is not a direct inhibitor of p38 MAPK. It has also been shown to inhibit Retinaldehyde Dehydrogenase 2 (RALDH2).[1] This dual activity should be considered when designing experiments and interpreting results.
Common Applications: Research into inflammatory pathways, leukotriene synthesis, and retinoic acid signaling.
Quality Control and Batch Validation
Batch-to-batch variability is a significant concern for all small molecule inhibitors. To ensure consistent and reproducible results, it is critical to implement a robust quality control and batch validation process.
Recommended Quality Control Parameters:
| Parameter | Method | Recommended Specification |
| Identity | 1H-NMR, LC-MS | Conforms to the expected structure |
| Purity | HPLC | ≥98% |
| Solubility | Visual Inspection | Clear solution at the specified concentration in the recommended solvent (e.g., DMSO) |
| Appearance | Visual Inspection | White to off-white solid |
Protocol for Validating a New Batch of this compound:
A side-by-side comparison with a previously validated batch is the most effective way to ensure the consistency of a new lot.
Objective: To confirm that the new batch of this compound exhibits comparable activity to a previously characterized reference batch.
Methodology:
-
Prepare Stock Solutions: Dissolve both the new and reference batches of this compound in high-purity DMSO to a concentration of 10 mM.
-
Perform a Dose-Response Experiment: Conduct a functional assay relevant to your research, such as a 5-LOX inhibition assay or a cell-based assay measuring a downstream effector of the leukotriene pathway.
-
Use a range of concentrations for both batches (e.g., 8-point, 3-fold serial dilutions starting from 10 µM).
-
Include a vehicle control (DMSO only).
-
-
Data Analysis:
-
Plot the dose-response curves for both batches.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each batch.
-
-
Acceptance Criteria: The IC50 value of the new batch should be within a predefined range of the reference batch (e.g., ± 2-fold).
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results between experiments | Batch-to-batch variability: Different lots of this compound may have variations in purity or the presence of isomers. | 1. Always note the lot number of the compound used in your experiments. 2. Validate each new batch against a previously characterized lot using a functional assay (see protocol above). |
| Improper storage and handling: The compound may have degraded due to exposure to light, moisture, or improper temperatures. | 1. Store this compound as a solid at -20°C, desiccated, and protected from light. 2. Prepare fresh stock solutions in DMSO and store them in small aliquots at -20°C to minimize freeze-thaw cycles. | |
| Inaccurate concentration of the stock solution: Errors in weighing the compound or dissolving it in the solvent. | 1. Use a calibrated analytical balance for weighing. 2. Ensure the compound is fully dissolved in the solvent before making further dilutions. | |
| No or weak inhibitory effect | Incorrect assay conditions: The concentration of this compound may be too low, or the incubation time may be too short. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific assay. 2. Optimize the pre-incubation time of the cells or enzyme with the inhibitor. |
| Cell type or enzyme is not sensitive to this compound: The target pathway may not be active or relevant in your experimental model. | 1. Confirm the expression and activity of 5-LOX or RALDH2 in your cell line or tissue. 2. Consider using a positive control compound known to inhibit the target. | |
| Off-target effects or cellular toxicity | High concentration of the inhibitor: Concentrations significantly above the IC50 can lead to non-specific effects. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess cytotoxicity at your working concentrations. |
| Inhibition of RALDH2: The observed phenotype may be due to the inhibition of retinoic acid synthesis rather than 5-LOX. | 1. Design experiments to differentiate between the effects of 5-LOX and RALDH2 inhibition. This could involve rescuing the phenotype with retinoic acid or using a more specific 5-LOX inhibitor as a control. |
Frequently Asked Questions (FAQs)
Q1: Is this compound a p38 MAPK inhibitor?
A1: No, this compound is not a direct inhibitor of p38 MAPK. It is primarily known as a 5-Lipoxygenase (5-LOX) inhibitor and has also been shown to inhibit Retinaldehyde Dehydrogenase 2 (RALDH2).[1] The "SB" in its name originates from SmithKline Beecham, the initial developer, and can sometimes cause confusion with other "SB" series p38 inhibitors like SB 203580.
Q2: What is the recommended solvent and storage for this compound?
A2: We recommend dissolving this compound in high-purity DMSO to create a stock solution (e.g., 10 mM). Store the solid compound at -20°C, protected from light and moisture. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
Q3: How can I be sure my new batch of this compound is active?
A3: It is crucial to validate each new batch. We recommend performing a side-by-side comparison with a previous lot that gave you reliable results. A functional assay, such as an in vitro 5-LOX inhibition assay or a cell-based assay measuring leukotriene production, should be used to generate dose-response curves and compare IC50 values.
Q4: I am observing a phenotype that is not consistent with 5-LOX inhibition. What could be the reason?
A4: Consider the off-target activity of this compound, particularly its inhibition of RALDH2.[1] This can affect retinoic acid signaling pathways. To investigate this, you could try to rescue the phenotype by adding exogenous retinoic acid or use a more selective 5-LOX inhibitor as a control in parallel experiments.
Q5: What are the typical working concentrations for this compound in cell culture?
A5: The optimal concentration is highly dependent on the cell type and the specific assay. It is essential to perform a dose-response experiment to determine the IC50 for your system. Generally, concentrations ranging from 1 µM to 10 µM are used in cell-based assays. Always include a vehicle control (DMSO) in your experiments.
Experimental Protocols & Visualizations
Signaling Pathway
Experimental Workflow: Batch Validation
Logical Relationship: Troubleshooting Inconsistent Results
References
Addressing batch-to-batch variability of SB 210661.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address challenges encountered during the use of SB 210661 in experimental settings. Our goal is to help you mitigate batch-to-batch variability and ensure the reliability and reproducibility of your results.
Compound Information
Product Name: this compound
Primary Mechanism of Action: 5-Lipoxygenase (5-LOX) Inhibitor.[1] It is important to note that while often associated with p38 MAPK pathway research, this compound is not a direct inhibitor of p38 MAPK. It has also been shown to inhibit Retinaldehyde Dehydrogenase 2 (RALDH2).[1] This dual activity should be considered when designing experiments and interpreting results.
Common Applications: Research into inflammatory pathways, leukotriene synthesis, and retinoic acid signaling.
Quality Control and Batch Validation
Batch-to-batch variability is a significant concern for all small molecule inhibitors. To ensure consistent and reproducible results, it is critical to implement a robust quality control and batch validation process.
Recommended Quality Control Parameters:
| Parameter | Method | Recommended Specification |
| Identity | 1H-NMR, LC-MS | Conforms to the expected structure |
| Purity | HPLC | ≥98% |
| Solubility | Visual Inspection | Clear solution at the specified concentration in the recommended solvent (e.g., DMSO) |
| Appearance | Visual Inspection | White to off-white solid |
Protocol for Validating a New Batch of this compound:
A side-by-side comparison with a previously validated batch is the most effective way to ensure the consistency of a new lot.
Objective: To confirm that the new batch of this compound exhibits comparable activity to a previously characterized reference batch.
Methodology:
-
Prepare Stock Solutions: Dissolve both the new and reference batches of this compound in high-purity DMSO to a concentration of 10 mM.
-
Perform a Dose-Response Experiment: Conduct a functional assay relevant to your research, such as a 5-LOX inhibition assay or a cell-based assay measuring a downstream effector of the leukotriene pathway.
-
Use a range of concentrations for both batches (e.g., 8-point, 3-fold serial dilutions starting from 10 µM).
-
Include a vehicle control (DMSO only).
-
-
Data Analysis:
-
Plot the dose-response curves for both batches.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each batch.
-
-
Acceptance Criteria: The IC50 value of the new batch should be within a predefined range of the reference batch (e.g., ± 2-fold).
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results between experiments | Batch-to-batch variability: Different lots of this compound may have variations in purity or the presence of isomers. | 1. Always note the lot number of the compound used in your experiments. 2. Validate each new batch against a previously characterized lot using a functional assay (see protocol above). |
| Improper storage and handling: The compound may have degraded due to exposure to light, moisture, or improper temperatures. | 1. Store this compound as a solid at -20°C, desiccated, and protected from light. 2. Prepare fresh stock solutions in DMSO and store them in small aliquots at -20°C to minimize freeze-thaw cycles. | |
| Inaccurate concentration of the stock solution: Errors in weighing the compound or dissolving it in the solvent. | 1. Use a calibrated analytical balance for weighing. 2. Ensure the compound is fully dissolved in the solvent before making further dilutions. | |
| No or weak inhibitory effect | Incorrect assay conditions: The concentration of this compound may be too low, or the incubation time may be too short. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific assay. 2. Optimize the pre-incubation time of the cells or enzyme with the inhibitor. |
| Cell type or enzyme is not sensitive to this compound: The target pathway may not be active or relevant in your experimental model. | 1. Confirm the expression and activity of 5-LOX or RALDH2 in your cell line or tissue. 2. Consider using a positive control compound known to inhibit the target. | |
| Off-target effects or cellular toxicity | High concentration of the inhibitor: Concentrations significantly above the IC50 can lead to non-specific effects. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess cytotoxicity at your working concentrations. |
| Inhibition of RALDH2: The observed phenotype may be due to the inhibition of retinoic acid synthesis rather than 5-LOX. | 1. Design experiments to differentiate between the effects of 5-LOX and RALDH2 inhibition. This could involve rescuing the phenotype with retinoic acid or using a more specific 5-LOX inhibitor as a control. |
Frequently Asked Questions (FAQs)
Q1: Is this compound a p38 MAPK inhibitor?
A1: No, this compound is not a direct inhibitor of p38 MAPK. It is primarily known as a 5-Lipoxygenase (5-LOX) inhibitor and has also been shown to inhibit Retinaldehyde Dehydrogenase 2 (RALDH2).[1] The "SB" in its name originates from SmithKline Beecham, the initial developer, and can sometimes cause confusion with other "SB" series p38 inhibitors like SB 203580.
Q2: What is the recommended solvent and storage for this compound?
A2: We recommend dissolving this compound in high-purity DMSO to create a stock solution (e.g., 10 mM). Store the solid compound at -20°C, protected from light and moisture. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
Q3: How can I be sure my new batch of this compound is active?
A3: It is crucial to validate each new batch. We recommend performing a side-by-side comparison with a previous lot that gave you reliable results. A functional assay, such as an in vitro 5-LOX inhibition assay or a cell-based assay measuring leukotriene production, should be used to generate dose-response curves and compare IC50 values.
Q4: I am observing a phenotype that is not consistent with 5-LOX inhibition. What could be the reason?
A4: Consider the off-target activity of this compound, particularly its inhibition of RALDH2.[1] This can affect retinoic acid signaling pathways. To investigate this, you could try to rescue the phenotype by adding exogenous retinoic acid or use a more selective 5-LOX inhibitor as a control in parallel experiments.
Q5: What are the typical working concentrations for this compound in cell culture?
A5: The optimal concentration is highly dependent on the cell type and the specific assay. It is essential to perform a dose-response experiment to determine the IC50 for your system. Generally, concentrations ranging from 1 µM to 10 µM are used in cell-based assays. Always include a vehicle control (DMSO) in your experiments.
Experimental Protocols & Visualizations
Signaling Pathway
Experimental Workflow: Batch Validation
Logical Relationship: Troubleshooting Inconsistent Results
References
Best practices for long-term storage of SB 210661 solutions.
This technical support center provides guidance on the best practices for the long-term storage of SB 210661 solutions to ensure their stability and efficacy in research applications. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider for the long-term storage of this compound solutions?
A1: The most critical factor is the pH of the solution. The aqueous stability of this compound is highly pH-dependent.[1] To minimize degradation, it is crucial to control the pH of the storage buffer.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Q3: How should I prepare aqueous working solutions from my DMSO stock?
A3: To prepare aqueous working solutions, dilute the DMSO stock solution with the appropriate aqueous buffer immediately before use. It is important to minimize the time the compound is in an aqueous environment to reduce hydrolysis. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability and experimental outcomes.
Q4: What are the known degradation pathways for this compound in aqueous solutions?
A4: The degradation of this compound in aqueous solutions is pH-dependent:
-
At pH > 5: The primary degradation pathway is the hydrolysis of the N-hydroxyurea group.
-
At pH < 5: Degradation occurs via a specific acid-catalyzed nucleophilic displacement of the N-hydroxyurea group by water.[1]
Q5: Should I protect this compound solutions from light?
A5: While there is no specific data on the light sensitivity of this compound, it is a general best practice for all research compounds to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of this compound in solution. | - Ensure the pH of your aqueous buffer is optimal for stability (near neutral, but requires specific validation).- Prepare fresh aqueous solutions from a frozen DMSO stock for each experiment.- Store DMSO stock solutions at -80°C for maximum stability.- Perform a stability check of your stored solutions using a validated analytical method (see Experimental Protocols). |
| Precipitation of the compound upon dilution in aqueous buffer | The solubility of this compound may be limited in your aqueous buffer. | - Increase the final DMSO concentration in your working solution (ensure it is compatible with your experimental system).- Try a different buffer system.- Prepare a less concentrated working solution. |
| Inconsistent experimental results | Variability in the concentration of active this compound due to degradation. | - Strictly adhere to a standardized protocol for solution preparation and storage.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Regularly check the purity and concentration of your stock solution. |
Summary of Storage Conditions
| Parameter | Recommendation for Stock Solutions | Recommendation for Working Dilutions |
| Solvent | Anhydrous DMSO | Aqueous buffer with a minimal, compatible percentage of DMSO |
| Temperature | -20°C (short-term) or -80°C (long-term) | Use immediately after preparation |
| pH | Not applicable (for DMSO stock) | Near neutral pH is generally recommended to minimize hydrolysis, but should be experimentally verified. |
| Light Exposure | Protect from light (use amber vials) | Protect from light |
| Freeze-Thaw Cycles | Minimize by aliquoting | Not applicable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment of this compound Solutions using a Stability-Indicating HPLC Method
This protocol is based on methods used for the related compound, hydroxyurea (B1673989), and would require optimization and validation for this compound.
-
Objective: To determine the concentration and purity of this compound in a solution over time under specific storage conditions.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water (gradient or isocratic, to be optimized)
-
This compound reference standard
-
Stored this compound solution samples
-
-
Procedure:
-
Method Development: Develop an HPLC method that separates the parent this compound peak from any potential degradation products. This can be achieved by subjecting a sample of this compound to forced degradation (e.g., treatment with acid, base, and peroxide) and analyzing the resulting mixture to ensure all peaks are resolved.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot of the stored this compound solution.
-
Dilute the sample to fall within the range of the calibration curve.
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
-
Visualizations
Caption: Recommended workflow for preparing, storing, and using this compound solutions.
Caption: pH-dependent degradation pathways of this compound in aqueous solutions.
References
Best practices for long-term storage of SB 210661 solutions.
This technical support center provides guidance on the best practices for the long-term storage of SB 210661 solutions to ensure their stability and efficacy in research applications. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider for the long-term storage of this compound solutions?
A1: The most critical factor is the pH of the solution. The aqueous stability of this compound is highly pH-dependent.[1] To minimize degradation, it is crucial to control the pH of the storage buffer.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Q3: How should I prepare aqueous working solutions from my DMSO stock?
A3: To prepare aqueous working solutions, dilute the DMSO stock solution with the appropriate aqueous buffer immediately before use. It is important to minimize the time the compound is in an aqueous environment to reduce hydrolysis. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability and experimental outcomes.
Q4: What are the known degradation pathways for this compound in aqueous solutions?
A4: The degradation of this compound in aqueous solutions is pH-dependent:
-
At pH > 5: The primary degradation pathway is the hydrolysis of the N-hydroxyurea group.
-
At pH < 5: Degradation occurs via a specific acid-catalyzed nucleophilic displacement of the N-hydroxyurea group by water.[1]
Q5: Should I protect this compound solutions from light?
A5: While there is no specific data on the light sensitivity of this compound, it is a general best practice for all research compounds to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of this compound in solution. | - Ensure the pH of your aqueous buffer is optimal for stability (near neutral, but requires specific validation).- Prepare fresh aqueous solutions from a frozen DMSO stock for each experiment.- Store DMSO stock solutions at -80°C for maximum stability.- Perform a stability check of your stored solutions using a validated analytical method (see Experimental Protocols). |
| Precipitation of the compound upon dilution in aqueous buffer | The solubility of this compound may be limited in your aqueous buffer. | - Increase the final DMSO concentration in your working solution (ensure it is compatible with your experimental system).- Try a different buffer system.- Prepare a less concentrated working solution. |
| Inconsistent experimental results | Variability in the concentration of active this compound due to degradation. | - Strictly adhere to a standardized protocol for solution preparation and storage.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Regularly check the purity and concentration of your stock solution. |
Summary of Storage Conditions
| Parameter | Recommendation for Stock Solutions | Recommendation for Working Dilutions |
| Solvent | Anhydrous DMSO | Aqueous buffer with a minimal, compatible percentage of DMSO |
| Temperature | -20°C (short-term) or -80°C (long-term) | Use immediately after preparation |
| pH | Not applicable (for DMSO stock) | Near neutral pH is generally recommended to minimize hydrolysis, but should be experimentally verified. |
| Light Exposure | Protect from light (use amber vials) | Protect from light |
| Freeze-Thaw Cycles | Minimize by aliquoting | Not applicable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment of this compound Solutions using a Stability-Indicating HPLC Method
This protocol is based on methods used for the related compound, hydroxyurea, and would require optimization and validation for this compound.
-
Objective: To determine the concentration and purity of this compound in a solution over time under specific storage conditions.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water (gradient or isocratic, to be optimized)
-
This compound reference standard
-
Stored this compound solution samples
-
-
Procedure:
-
Method Development: Develop an HPLC method that separates the parent this compound peak from any potential degradation products. This can be achieved by subjecting a sample of this compound to forced degradation (e.g., treatment with acid, base, and peroxide) and analyzing the resulting mixture to ensure all peaks are resolved.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot of the stored this compound solution.
-
Dilute the sample to fall within the range of the calibration curve.
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
-
Visualizations
Caption: Recommended workflow for preparing, storing, and using this compound solutions.
Caption: pH-dependent degradation pathways of this compound in aqueous solutions.
References
Technical Support Center: Overcoming Resistance to SB 210661 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with cell lines that have developed resistance to SB 210661.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that has been shown to act as an inhibitor of Retinaldehyde Dehydrogenase 2 (RALDH2).[1] RALDH2 is a key enzyme responsible for the oxidation of retinaldehyde to retinoic acid, a critical signaling molecule involved in various cellular processes, including differentiation and proliferation. By inhibiting RALDH2, this compound disrupts the retinoic acid signaling pathway. Additionally, some studies suggest that this compound can affect the 5-lipoxygenase (5-LOX) pathway, which is involved in the production of leukotrienes, potent inflammatory mediators.
Q2: My cell line, which was previously sensitive to this compound, now shows reduced responsiveness. What are the potential general mechanisms of resistance?
The development of drug resistance in cell lines is a multifactorial phenomenon. While specific mechanisms for this compound resistance are not widely documented, based on common principles of drug resistance, the following are likely contributors:
-
Target Alteration: Mutations in the ALDH1A2 gene (encoding RALDH2) could alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Activation of Bypass Pathways: Cells may upregulate alternative pathways to compensate for the inhibition of retinoic acid synthesis or 5-LOX activity. This could involve the activation of other signaling pathways that promote proliferation and survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration and efficacy.
-
Altered Drug Metabolism: Cells might develop mechanisms to metabolize and inactivate this compound more efficiently.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification could lead to altered expression of genes involved in drug sensitivity and resistance.[2]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line with that of the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of resistance. This can be determined using a cell viability assay such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments with this compound-resistant cell lines.
Problem 1: Increased IC50 of this compound in my cell line.
Initial Assessment:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for both the suspected resistant and the parental (sensitive) cell lines.
-
Cell Line Authentication: Verify the identity of your cell line (e.g., by short tandem repeat profiling) to rule out contamination or misidentification.
-
Compound Integrity: Ensure the quality and concentration of your this compound stock solution.
Experimental Workflow for Investigating Resistance Mechanisms:
Caption: Troubleshooting workflow for an increased IC50 of this compound.
Data Interpretation:
| Experimental Result | Potential Interpretation | Next Steps |
| Increased ABCB1 mRNA & P-gp protein | Resistance due to increased drug efflux. | Co-treat with a P-gp inhibitor (e.g., Verapamil, Elacridar). |
| No change in RALDH2 levels, but increased p-Akt | Activation of a bypass survival pathway (PI3K/Akt). | Co-treat with a PI3K or Akt inhibitor. |
| Mutation in ALDH1A2 gene | Target-based resistance. | Consider alternative drugs with a different mechanism of action. |
| Decreased pro-apoptotic protein levels (e.g., Bax) | Evasion of apoptosis. | Investigate upstream signaling pathways regulating apoptosis. |
Problem 2: Resistance to this compound is associated with a change in cell morphology and increased migratory capacity.
This observation suggests a potential epithelial-to-mesenchymal transition (EMT), a cellular program associated with drug resistance and increased metastasis.
Investigative Approach:
-
EMT Marker Analysis: Perform Western blotting or qRT-PCR to assess the expression of key EMT markers.
-
Epithelial markers (expected to be downregulated): E-cadherin
-
Mesenchymal markers (expected to be upregulated): N-cadherin, Vimentin, Snail, Slug, Twist
-
-
Functional Assays:
-
Wound Healing/Scratch Assay: To quantify changes in collective cell migration.
-
Transwell Migration/Invasion Assay: To assess single-cell migratory and invasive potential.
-
Experimental Protocols
Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
96-well plates
-
Parental and resistant cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]
Hypothetical IC50 Data:
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Hypothetical Cell Line A | 2.5 | 25.0 | 10 |
| Hypothetical Cell Line B | 5.0 | 75.0 | 15 |
siRNA-mediated Knockdown of an Upregulated Gene (e.g., ABCB1)
Objective: To transiently silence the expression of a target gene to assess its role in resistance.
Materials:
-
siRNA targeting the gene of interest (e.g., ABCB1) and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free medium and incubate overnight.[4]
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of siRNA-lipid complex to the cells.
-
Incubate for 24-48 hours before proceeding with downstream experiments (e.g., cell viability assay with this compound, Western blot to confirm knockdown).[5][6]
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat both parental and resistant cells with this compound at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8][9]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[10]
Signaling Pathway Visualization
Caption: Mechanism of action of this compound on the retinoic acid pathway.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. Overcoming multiple drug resistance in lung cancer using siRNA targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. scbt.com [scbt.com]
- 5. Combination of siRNA-directed Gene Silencing With Cisplatin Reverses Drug Resistance in Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SB 210661 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with cell lines that have developed resistance to SB 210661.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that has been shown to act as an inhibitor of Retinaldehyde Dehydrogenase 2 (RALDH2).[1] RALDH2 is a key enzyme responsible for the oxidation of retinaldehyde to retinoic acid, a critical signaling molecule involved in various cellular processes, including differentiation and proliferation. By inhibiting RALDH2, this compound disrupts the retinoic acid signaling pathway. Additionally, some studies suggest that this compound can affect the 5-lipoxygenase (5-LOX) pathway, which is involved in the production of leukotrienes, potent inflammatory mediators.
Q2: My cell line, which was previously sensitive to this compound, now shows reduced responsiveness. What are the potential general mechanisms of resistance?
The development of drug resistance in cell lines is a multifactorial phenomenon. While specific mechanisms for this compound resistance are not widely documented, based on common principles of drug resistance, the following are likely contributors:
-
Target Alteration: Mutations in the ALDH1A2 gene (encoding RALDH2) could alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Activation of Bypass Pathways: Cells may upregulate alternative pathways to compensate for the inhibition of retinoic acid synthesis or 5-LOX activity. This could involve the activation of other signaling pathways that promote proliferation and survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration and efficacy.
-
Altered Drug Metabolism: Cells might develop mechanisms to metabolize and inactivate this compound more efficiently.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification could lead to altered expression of genes involved in drug sensitivity and resistance.[2]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line with that of the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of resistance. This can be determined using a cell viability assay such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments with this compound-resistant cell lines.
Problem 1: Increased IC50 of this compound in my cell line.
Initial Assessment:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for both the suspected resistant and the parental (sensitive) cell lines.
-
Cell Line Authentication: Verify the identity of your cell line (e.g., by short tandem repeat profiling) to rule out contamination or misidentification.
-
Compound Integrity: Ensure the quality and concentration of your this compound stock solution.
Experimental Workflow for Investigating Resistance Mechanisms:
Caption: Troubleshooting workflow for an increased IC50 of this compound.
Data Interpretation:
| Experimental Result | Potential Interpretation | Next Steps |
| Increased ABCB1 mRNA & P-gp protein | Resistance due to increased drug efflux. | Co-treat with a P-gp inhibitor (e.g., Verapamil, Elacridar). |
| No change in RALDH2 levels, but increased p-Akt | Activation of a bypass survival pathway (PI3K/Akt). | Co-treat with a PI3K or Akt inhibitor. |
| Mutation in ALDH1A2 gene | Target-based resistance. | Consider alternative drugs with a different mechanism of action. |
| Decreased pro-apoptotic protein levels (e.g., Bax) | Evasion of apoptosis. | Investigate upstream signaling pathways regulating apoptosis. |
Problem 2: Resistance to this compound is associated with a change in cell morphology and increased migratory capacity.
This observation suggests a potential epithelial-to-mesenchymal transition (EMT), a cellular program associated with drug resistance and increased metastasis.
Investigative Approach:
-
EMT Marker Analysis: Perform Western blotting or qRT-PCR to assess the expression of key EMT markers.
-
Epithelial markers (expected to be downregulated): E-cadherin
-
Mesenchymal markers (expected to be upregulated): N-cadherin, Vimentin, Snail, Slug, Twist
-
-
Functional Assays:
-
Wound Healing/Scratch Assay: To quantify changes in collective cell migration.
-
Transwell Migration/Invasion Assay: To assess single-cell migratory and invasive potential.
-
Experimental Protocols
Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
96-well plates
-
Parental and resistant cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]
Hypothetical IC50 Data:
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Hypothetical Cell Line A | 2.5 | 25.0 | 10 |
| Hypothetical Cell Line B | 5.0 | 75.0 | 15 |
siRNA-mediated Knockdown of an Upregulated Gene (e.g., ABCB1)
Objective: To transiently silence the expression of a target gene to assess its role in resistance.
Materials:
-
siRNA targeting the gene of interest (e.g., ABCB1) and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free medium and incubate overnight.[4]
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of siRNA-lipid complex to the cells.
-
Incubate for 24-48 hours before proceeding with downstream experiments (e.g., cell viability assay with this compound, Western blot to confirm knockdown).[5][6]
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat both parental and resistant cells with this compound at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8][9]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[10]
Signaling Pathway Visualization
Caption: Mechanism of action of this compound on the retinoic acid pathway.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. Overcoming multiple drug resistance in lung cancer using siRNA targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. scbt.com [scbt.com]
- 5. Combination of siRNA-directed Gene Silencing With Cisplatin Reverses Drug Resistance in Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SB 210661 and Other 5-Lipoxygenase Inhibitors for Researchers
For researchers and professionals in drug development, understanding the comparative efficacy of different 5-lipoxygenase (5-LOX) inhibitors is crucial for advancing inflammatory and respiratory disease therapeutics. This guide provides an objective comparison of SB 210661 with other notable 5-LOX inhibitors, supported by available experimental data.
Introduction to 5-Lipoxygenase Inhibition
The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] By catalyzing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), 5-LOX initiates a cascade that leads to the production of various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules are implicated in the pathophysiology of a range of inflammatory conditions, most notably asthma.[1] Consequently, the inhibition of 5-LOX is a significant therapeutic strategy. This guide focuses on a comparative overview of this compound, a potent and selective 5-LOX inhibitor, alongside other well-established inhibitors such as Zileuton (B1683628) and BAY X 1005.[2]
Comparative Efficacy of 5-LOX Inhibitors
In contrast, extensive quantitative data is available for other 5-LOX inhibitors like Zileuton and the 5-lipoxygenase-activating protein (FLAP) inhibitor, BAY X 1005.
Table 1: In Vitro Efficacy (IC50) of Selected 5-LOX and FLAP Inhibitors
| Inhibitor | Target | Assay System | IC50 (µM) | Reference |
| Zileuton | 5-LOX | Rat Basophilic Leukemia Cell Supernatant | 0.5 | [4] |
| 5-LOX | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 | [4] | |
| 5-LOX | Human Polymorphonuclear Leukocytes (PMNL) | 0.4 | [4] | |
| 5-LOX | Human Whole Blood | 0.9 | [4] | |
| 5-LOX | Recombinant Human 5-LOX | 1.5 | [5] | |
| BAY X 1005 | FLAP | Human Polymorphonuclear Leukocytes (PMNL) | Not Applicable (FLAP inhibitor) | |
| Licofelone | 5-LOX/COX | Not Specified | Potent, balanced inhibitor | [6] |
Note: BAY X 1005 is an inhibitor of the 5-lipoxygenase-activating protein (FLAP) and does not directly inhibit the 5-LOX enzyme. Therefore, a direct IC50 comparison with enzymatic inhibitors is not applicable.
Zileuton is the only 5-LOX inhibitor currently approved for clinical use in treating asthma.[7] Its efficacy is well-documented, with IC50 values in the sub-micromolar to low micromolar range across various cell-based and cell-free assays.[4][5] Licofelone represents a dual inhibitor, targeting both 5-LOX and cyclooxygenase (COX) pathways, offering a broader anti-inflammatory profile.[6]
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for a 5-LOX inhibition assay.
Experimental Protocols
The following are generalized protocols for in vitro 5-lipoxygenase inhibition assays based on common methodologies. Specific details may vary between laboratories and studies.
Cell-Free 5-LOX Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of purified 5-LOX enzyme.
Materials:
-
Purified recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4)
-
Test inhibitor (e.g., this compound, Zileuton) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction termination solution (e.g., methanol, formic acid)
-
High-Performance Liquid Chromatography (HPLC) system or ELISA kit for product quantification
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified 5-LOX enzyme.
-
Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).
-
Terminate the reaction by adding the termination solution.
-
Quantify the amount of 5-LOX products (e.g., LTB4, 5-HETE) using HPLC or a specific ELISA kit.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value.
Cell-Based 5-LOX Inhibition Assay (e.g., using Polymorphonuclear Leukocytes - PMNLs)
Objective: To assess the inhibitory effect of a compound on 5-LOX activity within a cellular context.
Materials:
-
Isolated human or rat PMNLs
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore (e.g., A23187) to stimulate cells
-
Test inhibitor
-
Reagents for cell lysis and product extraction
-
Analytical equipment for product quantification (HPLC, LC-MS/MS, or ELISA)
Procedure:
-
Isolate PMNLs from fresh blood using standard density gradient centrifugation methods.
-
Resuspend the cells in the appropriate cell culture medium.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce arachidonic acid release and 5-LOX activation.
-
After a specific incubation time, terminate the reaction by pelleting the cells and collecting the supernatant, or by lysing the entire cell suspension.
-
Extract the leukotrienes from the supernatant or cell lysate.
-
Quantify the amount of LTB4 or other 5-LOX products using a suitable analytical method.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
While this compound is a recognized potent and selective 5-LOX inhibitor, the lack of publicly available IC50 data makes a direct quantitative comparison with inhibitors like Zileuton challenging. Zileuton remains a benchmark for 5-LOX inhibition with well-characterized in vitro and in vivo efficacy. BAY X 1005 offers an alternative mechanism of action by targeting the upstream FLAP protein. The choice of inhibitor for research or therapeutic development will depend on the specific application, the desired mechanism of action, and the need for a targeted or broader anti-inflammatory effect. Further studies reporting the specific IC50 of this compound would be invaluable for a more complete comparative assessment.
References
- 1. Inhibition of 5-lipoxygenase suppresses vascular endothelial growth factor-induced angiogenesis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BindingDB BDBM50000541 (+-)-1-(1-Benzo[b]thien-2-ylethyl)-1-hydroxyurea::1-[1-(1-benzothien-2-yl)ethyl]-1-hydroxyurea::CHEMBL93::Leutrol::N-(1-Benzo(b)thien-2-ylethyl)-N-hydroxyurea::N-[1-(benzo[b]thiophen-2-yl)ethyl]-N-hydroxyurea::ZILEUTON::Zyflo (TN) [bindingdb.org]
- 6. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of SB 210661 and Other 5-Lipoxygenase Inhibitors for Researchers
For researchers and professionals in drug development, understanding the comparative efficacy of different 5-lipoxygenase (5-LOX) inhibitors is crucial for advancing inflammatory and respiratory disease therapeutics. This guide provides an objective comparison of SB 210661 with other notable 5-LOX inhibitors, supported by available experimental data.
Introduction to 5-Lipoxygenase Inhibition
The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] By catalyzing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), 5-LOX initiates a cascade that leads to the production of various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules are implicated in the pathophysiology of a range of inflammatory conditions, most notably asthma.[1] Consequently, the inhibition of 5-LOX is a significant therapeutic strategy. This guide focuses on a comparative overview of this compound, a potent and selective 5-LOX inhibitor, alongside other well-established inhibitors such as Zileuton and BAY X 1005.[2]
Comparative Efficacy of 5-LOX Inhibitors
In contrast, extensive quantitative data is available for other 5-LOX inhibitors like Zileuton and the 5-lipoxygenase-activating protein (FLAP) inhibitor, BAY X 1005.
Table 1: In Vitro Efficacy (IC50) of Selected 5-LOX and FLAP Inhibitors
| Inhibitor | Target | Assay System | IC50 (µM) | Reference |
| Zileuton | 5-LOX | Rat Basophilic Leukemia Cell Supernatant | 0.5 | [4] |
| 5-LOX | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 | [4] | |
| 5-LOX | Human Polymorphonuclear Leukocytes (PMNL) | 0.4 | [4] | |
| 5-LOX | Human Whole Blood | 0.9 | [4] | |
| 5-LOX | Recombinant Human 5-LOX | 1.5 | [5] | |
| BAY X 1005 | FLAP | Human Polymorphonuclear Leukocytes (PMNL) | Not Applicable (FLAP inhibitor) | |
| Licofelone | 5-LOX/COX | Not Specified | Potent, balanced inhibitor | [6] |
Note: BAY X 1005 is an inhibitor of the 5-lipoxygenase-activating protein (FLAP) and does not directly inhibit the 5-LOX enzyme. Therefore, a direct IC50 comparison with enzymatic inhibitors is not applicable.
Zileuton is the only 5-LOX inhibitor currently approved for clinical use in treating asthma.[7] Its efficacy is well-documented, with IC50 values in the sub-micromolar to low micromolar range across various cell-based and cell-free assays.[4][5] Licofelone represents a dual inhibitor, targeting both 5-LOX and cyclooxygenase (COX) pathways, offering a broader anti-inflammatory profile.[6]
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for a 5-LOX inhibition assay.
Experimental Protocols
The following are generalized protocols for in vitro 5-lipoxygenase inhibition assays based on common methodologies. Specific details may vary between laboratories and studies.
Cell-Free 5-LOX Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of purified 5-LOX enzyme.
Materials:
-
Purified recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Test inhibitor (e.g., this compound, Zileuton) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction termination solution (e.g., methanol, formic acid)
-
High-Performance Liquid Chromatography (HPLC) system or ELISA kit for product quantification
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified 5-LOX enzyme.
-
Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).
-
Terminate the reaction by adding the termination solution.
-
Quantify the amount of 5-LOX products (e.g., LTB4, 5-HETE) using HPLC or a specific ELISA kit.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value.
Cell-Based 5-LOX Inhibition Assay (e.g., using Polymorphonuclear Leukocytes - PMNLs)
Objective: To assess the inhibitory effect of a compound on 5-LOX activity within a cellular context.
Materials:
-
Isolated human or rat PMNLs
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore (e.g., A23187) to stimulate cells
-
Test inhibitor
-
Reagents for cell lysis and product extraction
-
Analytical equipment for product quantification (HPLC, LC-MS/MS, or ELISA)
Procedure:
-
Isolate PMNLs from fresh blood using standard density gradient centrifugation methods.
-
Resuspend the cells in the appropriate cell culture medium.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce arachidonic acid release and 5-LOX activation.
-
After a specific incubation time, terminate the reaction by pelleting the cells and collecting the supernatant, or by lysing the entire cell suspension.
-
Extract the leukotrienes from the supernatant or cell lysate.
-
Quantify the amount of LTB4 or other 5-LOX products using a suitable analytical method.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
While this compound is a recognized potent and selective 5-LOX inhibitor, the lack of publicly available IC50 data makes a direct quantitative comparison with inhibitors like Zileuton challenging. Zileuton remains a benchmark for 5-LOX inhibition with well-characterized in vitro and in vivo efficacy. BAY X 1005 offers an alternative mechanism of action by targeting the upstream FLAP protein. The choice of inhibitor for research or therapeutic development will depend on the specific application, the desired mechanism of action, and the need for a targeted or broader anti-inflammatory effect. Further studies reporting the specific IC50 of this compound would be invaluable for a more complete comparative assessment.
References
- 1. Inhibition of 5-lipoxygenase suppresses vascular endothelial growth factor-induced angiogenesis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BindingDB BDBM50000541 (+-)-1-(1-Benzo[b]thien-2-ylethyl)-1-hydroxyurea::1-[1-(1-benzothien-2-yl)ethyl]-1-hydroxyurea::CHEMBL93::Leutrol::N-(1-Benzo(b)thien-2-ylethyl)-N-hydroxyurea::N-[1-(benzo[b]thiophen-2-yl)ethyl]-N-hydroxyurea::ZILEUTON::Zyflo (TN) [bindingdb.org]
- 6. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Lipoxygenase Inhibitors: SB 210661 and Zileuton
In the landscape of inflammatory disease research and drug development, the 5-lipoxygenase (5-LOX) pathway presents a critical target. This enzyme is pivotal in the biosynthesis of leukotrienes, potent lipid mediators implicated in a variety of inflammatory conditions, most notably asthma. This guide provides a comparative analysis of two 5-LOX inhibitors: Zileuton (B1683628), an FDA-approved therapeutic, and SB 210661, an investigational compound. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development efforts.
Introduction to the Comparators
Zileuton is an orally active inhibitor of 5-lipoxygenase, which prevents the formation of leukotrienes (LTB4, LTC4, LTD4, and LTE4).[1][2] It is clinically used for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[1] Its mechanism relies on inhibiting the 5-LOX enzyme, thereby reducing the inflammatory processes mediated by leukotrienes, such as bronchoconstriction, mucus secretion, and edema.[1][3]
This compound is described as a potent and selective 5-lipoxygenase inhibitor. However, detailed public information regarding its preclinical and clinical development is scarce, and the compound's development appears to have been discontinued. The specific reasons for the discontinuation are not publicly available.
Mechanism of Action: Targeting the 5-Lipoxygenase Pathway
Both Zileuton and this compound target the same key enzyme in the arachidonic acid cascade: 5-lipoxygenase. By inhibiting this enzyme, they block the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in leukotriene biosynthesis. This action effectively reduces the production of all downstream leukotrienes.
Quantitative Data Presentation
A direct quantitative comparison of the in vitro potency of this compound and Zileuton is challenging due to the limited availability of public data for this compound. While Zileuton's inhibitory activity has been well-characterized across various experimental systems, specific IC50 values for this compound are not readily found in the public domain.
| Parameter | This compound | Zileuton |
| Target | 5-Lipoxygenase | 5-Lipoxygenase |
| IC50 (5-LOX Inhibition) | Data not publicly available | ~0.3 - 0.9 µM (in various cell-based assays and whole blood)[4] |
| Clinical Development Stage | Discontinued | Approved for asthma |
| Administration Route | Not applicable | Oral |
Note: The IC50 values for Zileuton can vary depending on the experimental conditions, such as the cell type and stimulus used.
Experimental Protocols
The evaluation of 5-lipoxygenase inhibitors typically involves in vitro and ex vivo assays to determine their potency and selectivity. Below are generalized methodologies for key experiments.
In Vitro 5-Lipoxygenase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the 5-LOX enzyme activity.
Human Whole Blood Assay for LTB4 Formation
This ex vivo assay assesses the inhibitory activity of a compound in a more physiologically relevant matrix.
Discussion and Conclusion
Zileuton stands as a well-established benchmark for 5-LOX inhibition, with a clear mechanism of action and extensive clinical data supporting its use in asthma.[1] Its potency has been demonstrated in numerous in vitro and ex vivo studies.[4] The development of Zileuton, however, also highlights the challenges associated with 5-LOX inhibitors, including the potential for liver toxicity, which requires monitoring of liver function in patients.[1]
The case of this compound underscores the difficulties in drug development. While it was identified as a potent and selective 5-LOX inhibitor, the lack of publicly available data on its efficacy and safety profile, and its eventual discontinuation, suggest that it may have encountered hurdles in preclinical or early clinical stages. The reasons for such discontinuations can be multifaceted, ranging from unfavorable pharmacokinetic properties and off-target effects to strategic business decisions.
For researchers in the field, the story of these two compounds provides valuable lessons. Zileuton's success validates the 5-LOX pathway as a therapeutic target for inflammatory diseases. The journey of this compound, though less clear, serves as a reminder of the rigorous evaluation process that investigational drugs undergo. Future efforts in developing novel 5-LOX inhibitors will likely focus on improving potency, selectivity, and safety profiles to overcome the limitations of existing and previously investigated compounds.
References
A Comparative Analysis of 5-Lipoxygenase Inhibitors: SB 210661 and Zileuton
In the landscape of inflammatory disease research and drug development, the 5-lipoxygenase (5-LOX) pathway presents a critical target. This enzyme is pivotal in the biosynthesis of leukotrienes, potent lipid mediators implicated in a variety of inflammatory conditions, most notably asthma. This guide provides a comparative analysis of two 5-LOX inhibitors: Zileuton, an FDA-approved therapeutic, and SB 210661, an investigational compound. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development efforts.
Introduction to the Comparators
Zileuton is an orally active inhibitor of 5-lipoxygenase, which prevents the formation of leukotrienes (LTB4, LTC4, LTD4, and LTE4).[1][2] It is clinically used for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[1] Its mechanism relies on inhibiting the 5-LOX enzyme, thereby reducing the inflammatory processes mediated by leukotrienes, such as bronchoconstriction, mucus secretion, and edema.[1][3]
This compound is described as a potent and selective 5-lipoxygenase inhibitor. However, detailed public information regarding its preclinical and clinical development is scarce, and the compound's development appears to have been discontinued. The specific reasons for the discontinuation are not publicly available.
Mechanism of Action: Targeting the 5-Lipoxygenase Pathway
Both Zileuton and this compound target the same key enzyme in the arachidonic acid cascade: 5-lipoxygenase. By inhibiting this enzyme, they block the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in leukotriene biosynthesis. This action effectively reduces the production of all downstream leukotrienes.
Quantitative Data Presentation
A direct quantitative comparison of the in vitro potency of this compound and Zileuton is challenging due to the limited availability of public data for this compound. While Zileuton's inhibitory activity has been well-characterized across various experimental systems, specific IC50 values for this compound are not readily found in the public domain.
| Parameter | This compound | Zileuton |
| Target | 5-Lipoxygenase | 5-Lipoxygenase |
| IC50 (5-LOX Inhibition) | Data not publicly available | ~0.3 - 0.9 µM (in various cell-based assays and whole blood)[4] |
| Clinical Development Stage | Discontinued | Approved for asthma |
| Administration Route | Not applicable | Oral |
Note: The IC50 values for Zileuton can vary depending on the experimental conditions, such as the cell type and stimulus used.
Experimental Protocols
The evaluation of 5-lipoxygenase inhibitors typically involves in vitro and ex vivo assays to determine their potency and selectivity. Below are generalized methodologies for key experiments.
In Vitro 5-Lipoxygenase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the 5-LOX enzyme activity.
Human Whole Blood Assay for LTB4 Formation
This ex vivo assay assesses the inhibitory activity of a compound in a more physiologically relevant matrix.
Discussion and Conclusion
Zileuton stands as a well-established benchmark for 5-LOX inhibition, with a clear mechanism of action and extensive clinical data supporting its use in asthma.[1] Its potency has been demonstrated in numerous in vitro and ex vivo studies.[4] The development of Zileuton, however, also highlights the challenges associated with 5-LOX inhibitors, including the potential for liver toxicity, which requires monitoring of liver function in patients.[1]
The case of this compound underscores the difficulties in drug development. While it was identified as a potent and selective 5-LOX inhibitor, the lack of publicly available data on its efficacy and safety profile, and its eventual discontinuation, suggest that it may have encountered hurdles in preclinical or early clinical stages. The reasons for such discontinuations can be multifaceted, ranging from unfavorable pharmacokinetic properties and off-target effects to strategic business decisions.
For researchers in the field, the story of these two compounds provides valuable lessons. Zileuton's success validates the 5-LOX pathway as a therapeutic target for inflammatory diseases. The journey of this compound, though less clear, serves as a reminder of the rigorous evaluation process that investigational drugs undergo. Future efforts in developing novel 5-LOX inhibitors will likely focus on improving potency, selectivity, and safety profiles to overcome the limitations of existing and previously investigated compounds.
References
Validating the Specificity of SB 210661 for 5-Lipoxygenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SB 210661, a potent and selective inhibitor of 5-lipoxygenase (5-LOX), against other known inhibitors of the lipoxygenase and cyclooxygenase pathways. The specificity of a pharmacological inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. This document summarizes available data to objectively assess the specificity of this compound.
Executive Summary
This compound is consistently described in scientific literature as a potent and selective inhibitor of 5-lipoxygenase. However, a comprehensive, publicly available dataset of its inhibitory concentrations (IC50 values) across a panel of related enzymes, including other lipoxygenase isoforms (12-LOX, 15-LOX) and cyclooxygenase isoforms (COX-1, COX-2), is not readily found in the reviewed literature. This guide, therefore, presents the available data for well-characterized 5-LOX inhibitors, Zileuton and BAY X 1005, and the dual 5-LOX/COX inhibitor, Licofelone, to provide a framework for evaluating the specificity of novel compounds like this compound.
Comparative Inhibitor Specificity
The following table summarizes the available IC50 values for selected inhibitors against key enzymes in the arachidonic acid cascade. This data is crucial for understanding the selectivity profile of each compound.
| Compound | 5-LOX (IC50) | 12-LOX (IC50) | 15-LOX (IC50) | COX-1 (IC50) | COX-2 (IC50) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Zileuton | 0.3-0.5 µM | >100 µM | >100 µM | >100 µM | Data not available |
| BAY X 1005 | 0.22 µM (human)[1] | Inactive | Data not available | Data not available | Data not available |
| Licofelone | Dual Inhibitor | Data not available | Data not available | Dual Inhibitor | Dual Inhibitor |
Note: "Data not available" indicates that specific IC50 values were not found in the public domain during the literature search for this guide.
Signaling Pathway and Experimental Workflow
To understand the context of 5-LOX inhibition and the methods used to determine inhibitor specificity, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general experimental workflow for inhibitor screening.
Figure 1. 5-Lipoxygenase Signaling Pathway.
Figure 2. Workflow for Specificity Testing.
Experimental Protocols
To validate the specificity of an inhibitor like this compound, a series of in vitro enzyme assays are typically performed. Below are generalized protocols for assessing the inhibition of 5-lipoxygenase and cyclooxygenase enzymes.
5-Lipoxygenase Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of 5-LOX activity (IC50).
Materials:
-
Recombinant human 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and ATP)
-
Detection reagent for leukotriene B4 (LTB4) or other 5-LOX products (e.g., via ELISA or LC-MS/MS)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the 5-LOX enzyme to the assay buffer.
-
Add the different concentrations of the test compound or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution or by placing on ice).
-
Measure the amount of 5-LOX product (e.g., LTB4) formed using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Heme cofactor
-
Detection reagent for prostaglandin (B15479496) E2 (PGE2) (e.g., via EIA or LC-MS/MS)
Procedure:
-
Follow a similar serial dilution and incubation procedure as described for the 5-LOX assay, using the respective COX enzymes.
-
Initiate the reaction with arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced.
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
Specificity Determination: The specificity of this compound for 5-LOX is determined by comparing its IC50 value for 5-LOX with its IC50 values for 12-LOX, 15-LOX, COX-1, and COX-2. A significantly lower IC50 for 5-LOX indicates high specificity.
Conclusion
While this compound is recognized as a selective 5-LOX inhibitor, the absence of publicly available, quantitative data on its inhibitory activity against other key enzymes in the eicosanoid pathway makes a direct, evidence-based comparison challenging. The data provided for established inhibitors like Zileuton highlight the level of specificity that can be achieved. To fully validate the specificity of this compound, it is imperative for researchers to perform head-to-head comparative studies using standardized in vitro enzyme assays as outlined in this guide. Such data will be invaluable for the scientific community in accurately interpreting experimental results and advancing the development of targeted anti-inflammatory therapies.
References
Validating the Specificity of SB 210661 for 5-Lipoxygenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SB 210661, a potent and selective inhibitor of 5-lipoxygenase (5-LOX), against other known inhibitors of the lipoxygenase and cyclooxygenase pathways. The specificity of a pharmacological inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. This document summarizes available data to objectively assess the specificity of this compound.
Executive Summary
This compound is consistently described in scientific literature as a potent and selective inhibitor of 5-lipoxygenase. However, a comprehensive, publicly available dataset of its inhibitory concentrations (IC50 values) across a panel of related enzymes, including other lipoxygenase isoforms (12-LOX, 15-LOX) and cyclooxygenase isoforms (COX-1, COX-2), is not readily found in the reviewed literature. This guide, therefore, presents the available data for well-characterized 5-LOX inhibitors, Zileuton and BAY X 1005, and the dual 5-LOX/COX inhibitor, Licofelone, to provide a framework for evaluating the specificity of novel compounds like this compound.
Comparative Inhibitor Specificity
The following table summarizes the available IC50 values for selected inhibitors against key enzymes in the arachidonic acid cascade. This data is crucial for understanding the selectivity profile of each compound.
| Compound | 5-LOX (IC50) | 12-LOX (IC50) | 15-LOX (IC50) | COX-1 (IC50) | COX-2 (IC50) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Zileuton | 0.3-0.5 µM | >100 µM | >100 µM | >100 µM | Data not available |
| BAY X 1005 | 0.22 µM (human)[1] | Inactive | Data not available | Data not available | Data not available |
| Licofelone | Dual Inhibitor | Data not available | Data not available | Dual Inhibitor | Dual Inhibitor |
Note: "Data not available" indicates that specific IC50 values were not found in the public domain during the literature search for this guide.
Signaling Pathway and Experimental Workflow
To understand the context of 5-LOX inhibition and the methods used to determine inhibitor specificity, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general experimental workflow for inhibitor screening.
Figure 1. 5-Lipoxygenase Signaling Pathway.
Figure 2. Workflow for Specificity Testing.
Experimental Protocols
To validate the specificity of an inhibitor like this compound, a series of in vitro enzyme assays are typically performed. Below are generalized protocols for assessing the inhibition of 5-lipoxygenase and cyclooxygenase enzymes.
5-Lipoxygenase Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of 5-LOX activity (IC50).
Materials:
-
Recombinant human 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and ATP)
-
Detection reagent for leukotriene B4 (LTB4) or other 5-LOX products (e.g., via ELISA or LC-MS/MS)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the 5-LOX enzyme to the assay buffer.
-
Add the different concentrations of the test compound or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution or by placing on ice).
-
Measure the amount of 5-LOX product (e.g., LTB4) formed using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Heme cofactor
-
Detection reagent for prostaglandin E2 (PGE2) (e.g., via EIA or LC-MS/MS)
Procedure:
-
Follow a similar serial dilution and incubation procedure as described for the 5-LOX assay, using the respective COX enzymes.
-
Initiate the reaction with arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced.
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
Specificity Determination: The specificity of this compound for 5-LOX is determined by comparing its IC50 value for 5-LOX with its IC50 values for 12-LOX, 15-LOX, COX-1, and COX-2. A significantly lower IC50 for 5-LOX indicates high specificity.
Conclusion
While this compound is recognized as a selective 5-LOX inhibitor, the absence of publicly available, quantitative data on its inhibitory activity against other key enzymes in the eicosanoid pathway makes a direct, evidence-based comparison challenging. The data provided for established inhibitors like Zileuton highlight the level of specificity that can be achieved. To fully validate the specificity of this compound, it is imperative for researchers to perform head-to-head comparative studies using standardized in vitro enzyme assays as outlined in this guide. Such data will be invaluable for the scientific community in accurately interpreting experimental results and advancing the development of targeted anti-inflammatory therapies.
References
Cross-Validation of SB 210661's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual-action inhibitor SB 210661 with other selective inhibitors of 5-lipoxygenase (5-LOX) and retinaldehyde dehydrogenase 2 (RALDH2). The information is compiled from various studies to offer a cross-validated perspective on its performance in different cellular contexts.
This compound is a chemical inhibitor with demonstrated activity against two distinct enzyme targets: 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, and retinaldehyde dehydrogenase 2, an essential enzyme in the synthesis of retinoic acid, a critical regulator of gene expression. This dual inhibitory action makes this compound a compound of interest for investigating complex signaling pathways in various cell types.
Comparative Analysis of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and its alternatives against 5-LOX and RALDH2. It is important to note that the data has been compiled from different studies, and direct head-to-head comparisons in the same experimental setup are limited. Variations in cell types, assay conditions, and methodologies may contribute to differences in reported IC50 values.
5-Lipoxygenase (5-LOX) Inhibition
| Inhibitor | Target | Cell Type/Assay Condition | IC50 | Reference |
| This compound | 5-Lipoxygenase | Not specified in available abstracts | Data not available in direct comparative studies | General references to its potency |
| Zileuton | 5-Lipoxygenase | Rat basophilic leukemia cell supernatant | 0.5 µM | [1] |
| Zileuton | 5-Lipoxygenase | Rat polymorphonuclear leukocytes (PMNL) | 0.3 µM | [1] |
| Zileuton | 5-Lipoxygenase | Human polymorphonuclear leukocytes (PMNL) | 0.4 µM | [1] |
| Zileuton | 5-Lipoxygenase | Human whole blood | 0.9 µM | [1] |
| AA-861 | 5-Lipoxygenase | 5-LO-positive Capan-2 pancreatic cancer cells | 57 µM (viability) | [2] |
| Rev-5901 | 5-Lipoxygenase | 5-LO-positive Capan-2 pancreatic cancer cells | 76 µM (viability) | [2] |
Retinaldehyde Dehydrogenase 2 (RALDH2) Inhibition
| Inhibitor | Target | Cell Type/Assay Condition | IC50 | Reference |
| This compound | RALDH2 | Not specified in available abstracts | Data not available in direct comparative studies | Identified as a RALDH2 inhibitor |
| WIN 18,446 | ALDH1A2 (RALDH2) | Mouse testis S10 fractions | 59 ± 1 nM | [3] |
| WIN 18,446 | ALDH1A2 (RALDH2) | Mouse liver S10 fractions | 92 ± 2 nM | [3] |
| DEAB (Diethylaminobenzaldehyde) | RALDH2 | Covalent inhibition of RALDH2 | Time-dependent inhibition | [4] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by the inhibition of 5-lipoxygenase and retinaldehyde dehydrogenase 2.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SB 210661's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual-action inhibitor SB 210661 with other selective inhibitors of 5-lipoxygenase (5-LOX) and retinaldehyde dehydrogenase 2 (RALDH2). The information is compiled from various studies to offer a cross-validated perspective on its performance in different cellular contexts.
This compound is a chemical inhibitor with demonstrated activity against two distinct enzyme targets: 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, and retinaldehyde dehydrogenase 2, an essential enzyme in the synthesis of retinoic acid, a critical regulator of gene expression. This dual inhibitory action makes this compound a compound of interest for investigating complex signaling pathways in various cell types.
Comparative Analysis of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and its alternatives against 5-LOX and RALDH2. It is important to note that the data has been compiled from different studies, and direct head-to-head comparisons in the same experimental setup are limited. Variations in cell types, assay conditions, and methodologies may contribute to differences in reported IC50 values.
5-Lipoxygenase (5-LOX) Inhibition
| Inhibitor | Target | Cell Type/Assay Condition | IC50 | Reference |
| This compound | 5-Lipoxygenase | Not specified in available abstracts | Data not available in direct comparative studies | General references to its potency |
| Zileuton | 5-Lipoxygenase | Rat basophilic leukemia cell supernatant | 0.5 µM | [1] |
| Zileuton | 5-Lipoxygenase | Rat polymorphonuclear leukocytes (PMNL) | 0.3 µM | [1] |
| Zileuton | 5-Lipoxygenase | Human polymorphonuclear leukocytes (PMNL) | 0.4 µM | [1] |
| Zileuton | 5-Lipoxygenase | Human whole blood | 0.9 µM | [1] |
| AA-861 | 5-Lipoxygenase | 5-LO-positive Capan-2 pancreatic cancer cells | 57 µM (viability) | [2] |
| Rev-5901 | 5-Lipoxygenase | 5-LO-positive Capan-2 pancreatic cancer cells | 76 µM (viability) | [2] |
Retinaldehyde Dehydrogenase 2 (RALDH2) Inhibition
| Inhibitor | Target | Cell Type/Assay Condition | IC50 | Reference |
| This compound | RALDH2 | Not specified in available abstracts | Data not available in direct comparative studies | Identified as a RALDH2 inhibitor |
| WIN 18,446 | ALDH1A2 (RALDH2) | Mouse testis S10 fractions | 59 ± 1 nM | [3] |
| WIN 18,446 | ALDH1A2 (RALDH2) | Mouse liver S10 fractions | 92 ± 2 nM | [3] |
| DEAB (Diethylaminobenzaldehyde) | RALDH2 | Covalent inhibition of RALDH2 | Time-dependent inhibition | [4] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by the inhibition of 5-lipoxygenase and retinaldehyde dehydrogenase 2.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SB 210661 and Other Retinaldehyde Dehydrogenase 2 (RALDH2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB 210661 with other known inhibitors of Retinaldehyde Dehydrogenase 2 (RALDH2), a critical enzyme in the synthesis of retinoic acid. Retinoic acid is a vital signaling molecule involved in a myriad of physiological processes, including embryonic development, cell differentiation, and immune function. Consequently, the inhibition of its synthesis through RALDH2 modulation is a significant area of research for developmental biology, toxicology, and therapeutic development.
Quantitative Comparison of RALDH2 Inhibitors
The following table summarizes the available quantitative data for several key RALDH2 inhibitors, providing a clear comparison of their potency and selectivity.
| Inhibitor | Target(s) | IC50 Value (RALDH2) | Mechanism of Action | Key Characteristics & Selectivity Notes |
| This compound | RALDH2 | Data not publicly available | Not fully characterized | Associated with congenital diaphragmatic hernias in rat models, suggesting potent in vivo activity.[1][2] |
| WIN 18,446 | ALDH1A2 (RALDH2) | ~300 nM[3][4] | Irreversible[5] | A bis-(dichloroacetyl)-diamine that potently inhibits spermatogenesis by blocking retinoic acid synthesis in the testes.[3][4][6] It also shows inhibitory activity against ALDH1A1 and ALDH1A3.[7][8] |
| DEAB | ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, ALDH5A1 | 1.2 µM[9] | Irreversible (for ALDH1A2 and ALDH2)[10] | A widely used, non-selective ALDH inhibitor. It demonstrates potent inhibition across multiple ALDH isoforms.[9][10] |
| Citral | ALDH1, ALDH2, ALDH3 | Km = 1 µM (for E2 isozyme, analogous to ALDH2)[11] | Reversible, Non-competitive[12] | A natural monoterpene found in essential oils. It acts as both a substrate and an inhibitor for several ALDH isozymes.[11] |
| DAR | RALDH1, RALDH2, RALDH3 | 55.00 ± 10.71 nM (chick); 191.32 ± 36.77 nM (human)[12] | Irreversible[12][13] | A novel, potent, and selective inhibitor of the RALDH subfamily with no significant activity against mitochondrial ALDH2.[12][13] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for studying RALDH2 inhibitors, the following diagrams are provided.
Experimental Protocols
In Vitro RALDH2 Inhibition Assay (Spectrophotometric)
This protocol outlines a general method for determining the inhibitory activity of compounds against recombinant human RALDH2 by monitoring the production of NADH.
1. Materials and Reagents:
-
Recombinant Human RALDH2 (purified)
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.1, containing 2 mM DTT and 0.5 mM EDTA
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide) solution (e.g., 10 mM stock in assay buffer)
-
Retinaldehyde (substrate) solution (e.g., 10 mM stock in DMSO)
-
Test inhibitor (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO)
-
96-well, UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing the assay buffer and NAD+ at the desired final concentration (e.g., 300 µM).
-
Inhibitor Addition: Add the test inhibitor to the wells of the 96-well plate at various concentrations. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Enzyme Addition: Add the Reagent Mix to each well, followed by the addition of recombinant human RALDH2 to a final concentration of approximately 0.1-2 mg/mL.[14]
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-20 minutes) to allow the inhibitor to interact with the enzyme.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding retinaldehyde to each well to a final concentration of approximately 5 µM.[14]
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at 37°C. This measures the rate of NADH formation.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a recognized inhibitor of RALDH2, primarily characterized through its effects on developmental processes. While a direct quantitative comparison of its potency is currently limited by the lack of a published IC50 value, its biological impact is significant. In contrast, inhibitors such as WIN 18,446, DEAB, Citral, and the novel compound DAR have been more extensively characterized in terms of their potency and selectivity. DAR, in particular, emerges as a potent and selective irreversible inhibitor of the RALDH subfamily, offering a valuable tool for future research. The provided experimental protocol offers a standardized method for the in vitro evaluation of these and other potential RALDH2 inhibitors, facilitating further comparative studies in this important area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Retinoic Acid Biosynthesis by the Bisdichloroacetyldiamine WIN 18,446 Markedly Suppresses Spermatogenesis and Alters Retinoid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. axonmedchem.com [axonmedchem.com]
- 10. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of aldehyde dehydrogenase by citral, a retinoid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aldehyde Dehydrogenase (ALDH) | DC Chemicals [dcchemicals.com]
- 14. Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays [mdpi.com]
A Comparative Guide to SB 210661 and Other Retinaldehyde Dehydrogenase 2 (RALDH2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB 210661 with other known inhibitors of Retinaldehyde Dehydrogenase 2 (RALDH2), a critical enzyme in the synthesis of retinoic acid. Retinoic acid is a vital signaling molecule involved in a myriad of physiological processes, including embryonic development, cell differentiation, and immune function. Consequently, the inhibition of its synthesis through RALDH2 modulation is a significant area of research for developmental biology, toxicology, and therapeutic development.
Quantitative Comparison of RALDH2 Inhibitors
The following table summarizes the available quantitative data for several key RALDH2 inhibitors, providing a clear comparison of their potency and selectivity.
| Inhibitor | Target(s) | IC50 Value (RALDH2) | Mechanism of Action | Key Characteristics & Selectivity Notes |
| This compound | RALDH2 | Data not publicly available | Not fully characterized | Associated with congenital diaphragmatic hernias in rat models, suggesting potent in vivo activity.[1][2] |
| WIN 18,446 | ALDH1A2 (RALDH2) | ~300 nM[3][4] | Irreversible[5] | A bis-(dichloroacetyl)-diamine that potently inhibits spermatogenesis by blocking retinoic acid synthesis in the testes.[3][4][6] It also shows inhibitory activity against ALDH1A1 and ALDH1A3.[7][8] |
| DEAB | ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, ALDH5A1 | 1.2 µM[9] | Irreversible (for ALDH1A2 and ALDH2)[10] | A widely used, non-selective ALDH inhibitor. It demonstrates potent inhibition across multiple ALDH isoforms.[9][10] |
| Citral | ALDH1, ALDH2, ALDH3 | Km = 1 µM (for E2 isozyme, analogous to ALDH2)[11] | Reversible, Non-competitive[12] | A natural monoterpene found in essential oils. It acts as both a substrate and an inhibitor for several ALDH isozymes.[11] |
| DAR | RALDH1, RALDH2, RALDH3 | 55.00 ± 10.71 nM (chick); 191.32 ± 36.77 nM (human)[12] | Irreversible[12][13] | A novel, potent, and selective inhibitor of the RALDH subfamily with no significant activity against mitochondrial ALDH2.[12][13] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for studying RALDH2 inhibitors, the following diagrams are provided.
Experimental Protocols
In Vitro RALDH2 Inhibition Assay (Spectrophotometric)
This protocol outlines a general method for determining the inhibitory activity of compounds against recombinant human RALDH2 by monitoring the production of NADH.
1. Materials and Reagents:
-
Recombinant Human RALDH2 (purified)
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.1, containing 2 mM DTT and 0.5 mM EDTA
-
NAD+ (Nicotinamide adenine dinucleotide) solution (e.g., 10 mM stock in assay buffer)
-
Retinaldehyde (substrate) solution (e.g., 10 mM stock in DMSO)
-
Test inhibitor (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO)
-
96-well, UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing the assay buffer and NAD+ at the desired final concentration (e.g., 300 µM).
-
Inhibitor Addition: Add the test inhibitor to the wells of the 96-well plate at various concentrations. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Enzyme Addition: Add the Reagent Mix to each well, followed by the addition of recombinant human RALDH2 to a final concentration of approximately 0.1-2 mg/mL.[14]
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-20 minutes) to allow the inhibitor to interact with the enzyme.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding retinaldehyde to each well to a final concentration of approximately 5 µM.[14]
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at 37°C. This measures the rate of NADH formation.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a recognized inhibitor of RALDH2, primarily characterized through its effects on developmental processes. While a direct quantitative comparison of its potency is currently limited by the lack of a published IC50 value, its biological impact is significant. In contrast, inhibitors such as WIN 18,446, DEAB, Citral, and the novel compound DAR have been more extensively characterized in terms of their potency and selectivity. DAR, in particular, emerges as a potent and selective irreversible inhibitor of the RALDH subfamily, offering a valuable tool for future research. The provided experimental protocol offers a standardized method for the in vitro evaluation of these and other potential RALDH2 inhibitors, facilitating further comparative studies in this important area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Retinoic Acid Biosynthesis by the Bisdichloroacetyldiamine WIN 18,446 Markedly Suppresses Spermatogenesis and Alters Retinoid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. axonmedchem.com [axonmedchem.com]
- 10. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of aldehyde dehydrogenase by citral, a retinoid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aldehyde Dehydrogenase (ALDH) | DC Chemicals [dcchemicals.com]
- 14. Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays [mdpi.com]
A Head-to-Head Examination of SB 210661 and Pranlukast on Bronchial Hyperresponsiveness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SB 210661 and pranlukast (B1678047), two anti-inflammatory compounds investigated for their potential to mitigate bronchial hyperresponsiveness (BHR), a key characteristic of asthma. While direct head-to-head clinical trials are not available in the public domain, this document synthesizes preclinical comparative data and extensive clinical findings for pranlukast to offer a comprehensive overview for research and development professionals.
Mechanism of Action: Targeting the Leukotriene Pathway
Both this compound and pranlukast modulate the leukotriene signaling cascade, a critical pathway in the pathophysiology of asthma and BHR. However, they act at different points in this pathway.
-
This compound is an inhibitor of 5-lipoxygenase (5-LOX), the enzyme responsible for the initial step in the synthesis of all leukotrienes from arachidonic acid. By blocking 5-LOX, this compound prevents the production of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
-
Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3][4] It competitively blocks the binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to their receptor on airway smooth muscle cells and other inflammatory cells.[1][2][3][4] This action prevents the downstream effects of cysteinyl leukotrienes, which include bronchoconstriction, increased vascular permeability, and mucus secretion.[1][3]
Preclinical Head-to-Head Comparison
A study in eotaxin-induced bronchial hyperresponsiveness in mice provides the only known direct comparison of this compound and pranlukast.
Table 1: Preclinical Efficacy of this compound and Pranlukast on Eotaxin-Induced BHR in Mice
| Compound | LogPC50 (Acetylcholine) | Attenuation of BHR |
| Control | -0.43 ± 0.16 | N/A |
| This compound | 0.53 ± 0.10 | Significant (p < 0.05) [5] |
| Pranlukast | 0.39 ± 0.10 | Significant (p < 0.05) [5] |
LogPC50 represents the concentration of acetylcholine (B1216132) required to increase baseline insufflation pressure by 50%. A higher value indicates less severe BHR.
Experimental Protocol: Eotaxin-Induced BHR in Mice
-
Animal Model: Interleukin-5 (IL-5) transgenic mice were used.
-
Induction of BHR: Eotaxin, a selective chemoattractant for eosinophils, was administered intratracheally to the mice.
-
Intervention: Twenty-four hours after eotaxin administration, mice were treated with either this compound or pranlukast.
-
Measurement of BHR: Bronchial responsiveness to acetylcholine was measured, and the logPC50 was calculated.
-
Inflammation Assessment: Eosinophil influx was determined in bronchoalveolar lavage fluid (BALF) or lung tissue.[5]
Clinical Evidence: Pranlukast in the Management of BHR
Numerous clinical studies have evaluated the efficacy of pranlukast in treating asthma and reducing BHR.
Table 2: Summary of Clinical Studies on Pranlukast's Effect on BHR
| Study Design | Patient Population | Pranlukast Dosage | Key Findings on BHR | Reference |
| Randomized, double-blind, placebo-controlled, crossover | Healthy non-smoking men (n=8) | 450 mg twice daily for 5 days | A single dose produced a 10.6-fold increase in the concentration of LTD4 required to cause a 35% fall in sGaw. After 5 days, this increased to a 25.9-fold increase. | [6] |
| Double-blind, randomized, crossover | Mild or moderate bronchial asthma (n=32) | 225 mg twice daily for 4 weeks | Significantly improved PC20-methacholine values. | [7] |
| Open-label | Moderate to severe asthma | 450 mg/day for 4 weeks | Significantly decreased airway responsiveness to histamine. | [8] |
| Controlled clinical trial | Non-asthmatic patients with Japanese cedar pollinosis | Not specified | Inhibited the increase in airway hyperresponsiveness to acetylcholine during pollen season. | [9][10] |
Experimental Protocols: Clinical Assessment of BHR
The methodologies employed in clinical trials to assess the impact of pranlukast on BHR typically involve bronchial provocation tests.
-
Leukotriene D4 (LTD4) Challenge:
-
Objective: To determine the protective effect of pranlukast against a direct CysLT1 receptor agonist.
-
Procedure: Healthy volunteers received pranlukast or placebo for a specified duration. At set time points after dosing, subjects inhaled increasing concentrations of LTD4. Specific airways conductance (sGaw) was measured, and the provocative concentration of LTD4 causing a 35% fall in sGaw (PC35) was calculated.[6]
-
-
Methacholine (B1211447) Challenge:
-
Objective: To assess non-specific bronchial hyperresponsiveness.
-
Procedure: Patients with asthma received pranlukast or placebo. Before and after the treatment period, subjects inhaled nebulized methacholine at progressively increasing concentrations. Forced expiratory volume in one second (FEV1) was measured after each dose. The provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) was determined.[7]
-
-
Histamine Challenge:
-
Objective: To evaluate non-specific bronchial hyperresponsiveness.
-
Procedure: Similar to the methacholine challenge, patients inhaled increasing concentrations of histamine, and the effect on airway caliber was measured to determine airway responsiveness.[8]
-
Conclusion
The available evidence suggests that both this compound and pranlukast can attenuate bronchial hyperresponsiveness by targeting the leukotriene pathway, albeit at different enzymatic and receptor levels. While a single preclinical study indicates comparable efficacy in an animal model, the wealth of clinical data for pranlukast firmly establishes its role in reducing BHR in asthmatic and allergic rhinitis patients. Further head-to-head clinical trials would be necessary to definitively compare the clinical efficacy of these two compounds in the management of BHR.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Pranlukast Hydrate used for? [synapse.patsnap.com]
- 3. What is the mechanism of Pranlukast Hydrate? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SB-210661 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Effect of pranlukast, an oral leukotriene receptor antagonist, on leukotriene D4 (LTD4) challenge in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pranlukast on bronchial inflammation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Pranlukast Hydrate on Airway Hyperresponsiveness in Non-Asthmatic Patients with Japanese Cedar Pollinosis [jstage.jst.go.jp]
- 10. Effects of pranlukast hydrate on airway hyperresponsiveness in non-asthmatic patients with Japanese cedar pollinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of SB 210661 and Pranlukast on Bronchial Hyperresponsiveness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SB 210661 and pranlukast, two anti-inflammatory compounds investigated for their potential to mitigate bronchial hyperresponsiveness (BHR), a key characteristic of asthma. While direct head-to-head clinical trials are not available in the public domain, this document synthesizes preclinical comparative data and extensive clinical findings for pranlukast to offer a comprehensive overview for research and development professionals.
Mechanism of Action: Targeting the Leukotriene Pathway
Both this compound and pranlukast modulate the leukotriene signaling cascade, a critical pathway in the pathophysiology of asthma and BHR. However, they act at different points in this pathway.
-
This compound is an inhibitor of 5-lipoxygenase (5-LOX), the enzyme responsible for the initial step in the synthesis of all leukotrienes from arachidonic acid. By blocking 5-LOX, this compound prevents the production of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
-
Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3][4] It competitively blocks the binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to their receptor on airway smooth muscle cells and other inflammatory cells.[1][2][3][4] This action prevents the downstream effects of cysteinyl leukotrienes, which include bronchoconstriction, increased vascular permeability, and mucus secretion.[1][3]
Preclinical Head-to-Head Comparison
A study in eotaxin-induced bronchial hyperresponsiveness in mice provides the only known direct comparison of this compound and pranlukast.
Table 1: Preclinical Efficacy of this compound and Pranlukast on Eotaxin-Induced BHR in Mice
| Compound | LogPC50 (Acetylcholine) | Attenuation of BHR |
| Control | -0.43 ± 0.16 | N/A |
| This compound | 0.53 ± 0.10 | Significant (p < 0.05) [5] |
| Pranlukast | 0.39 ± 0.10 | Significant (p < 0.05) [5] |
LogPC50 represents the concentration of acetylcholine required to increase baseline insufflation pressure by 50%. A higher value indicates less severe BHR.
Experimental Protocol: Eotaxin-Induced BHR in Mice
-
Animal Model: Interleukin-5 (IL-5) transgenic mice were used.
-
Induction of BHR: Eotaxin, a selective chemoattractant for eosinophils, was administered intratracheally to the mice.
-
Intervention: Twenty-four hours after eotaxin administration, mice were treated with either this compound or pranlukast.
-
Measurement of BHR: Bronchial responsiveness to acetylcholine was measured, and the logPC50 was calculated.
-
Inflammation Assessment: Eosinophil influx was determined in bronchoalveolar lavage fluid (BALF) or lung tissue.[5]
Clinical Evidence: Pranlukast in the Management of BHR
Numerous clinical studies have evaluated the efficacy of pranlukast in treating asthma and reducing BHR.
Table 2: Summary of Clinical Studies on Pranlukast's Effect on BHR
| Study Design | Patient Population | Pranlukast Dosage | Key Findings on BHR | Reference |
| Randomized, double-blind, placebo-controlled, crossover | Healthy non-smoking men (n=8) | 450 mg twice daily for 5 days | A single dose produced a 10.6-fold increase in the concentration of LTD4 required to cause a 35% fall in sGaw. After 5 days, this increased to a 25.9-fold increase. | [6] |
| Double-blind, randomized, crossover | Mild or moderate bronchial asthma (n=32) | 225 mg twice daily for 4 weeks | Significantly improved PC20-methacholine values. | [7] |
| Open-label | Moderate to severe asthma | 450 mg/day for 4 weeks | Significantly decreased airway responsiveness to histamine. | [8] |
| Controlled clinical trial | Non-asthmatic patients with Japanese cedar pollinosis | Not specified | Inhibited the increase in airway hyperresponsiveness to acetylcholine during pollen season. | [9][10] |
Experimental Protocols: Clinical Assessment of BHR
The methodologies employed in clinical trials to assess the impact of pranlukast on BHR typically involve bronchial provocation tests.
-
Leukotriene D4 (LTD4) Challenge:
-
Objective: To determine the protective effect of pranlukast against a direct CysLT1 receptor agonist.
-
Procedure: Healthy volunteers received pranlukast or placebo for a specified duration. At set time points after dosing, subjects inhaled increasing concentrations of LTD4. Specific airways conductance (sGaw) was measured, and the provocative concentration of LTD4 causing a 35% fall in sGaw (PC35) was calculated.[6]
-
-
Methacholine Challenge:
-
Objective: To assess non-specific bronchial hyperresponsiveness.
-
Procedure: Patients with asthma received pranlukast or placebo. Before and after the treatment period, subjects inhaled nebulized methacholine at progressively increasing concentrations. Forced expiratory volume in one second (FEV1) was measured after each dose. The provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) was determined.[7]
-
-
Histamine Challenge:
-
Objective: To evaluate non-specific bronchial hyperresponsiveness.
-
Procedure: Similar to the methacholine challenge, patients inhaled increasing concentrations of histamine, and the effect on airway caliber was measured to determine airway responsiveness.[8]
-
Conclusion
The available evidence suggests that both this compound and pranlukast can attenuate bronchial hyperresponsiveness by targeting the leukotriene pathway, albeit at different enzymatic and receptor levels. While a single preclinical study indicates comparable efficacy in an animal model, the wealth of clinical data for pranlukast firmly establishes its role in reducing BHR in asthmatic and allergic rhinitis patients. Further head-to-head clinical trials would be necessary to definitively compare the clinical efficacy of these two compounds in the management of BHR.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Pranlukast Hydrate used for? [synapse.patsnap.com]
- 3. What is the mechanism of Pranlukast Hydrate? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SB-210661 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Effect of pranlukast, an oral leukotriene receptor antagonist, on leukotriene D4 (LTD4) challenge in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pranlukast on bronchial inflammation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Pranlukast Hydrate on Airway Hyperresponsiveness in Non-Asthmatic Patients with Japanese Cedar Pollinosis [jstage.jst.go.jp]
- 10. Effects of pranlukast hydrate on airway hyperresponsiveness in non-asthmatic patients with Japanese cedar pollinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of SB-210661: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-210661 is a synthetic compound that has garnered research interest due to its dual inhibitory action on two distinct and significant biological pathways: 5-lipoxygenase (5-LOX) and retinaldehyde dehydrogenase 2 (RALDH2). This unique characteristic suggests a broad therapeutic potential, spanning from inflammatory diseases like asthma to oncology. This guide provides a comparative assessment of SB-210661 against established or investigated inhibitors of these respective pathways, supported by available experimental data and detailed methodologies. The objective is to offer a clear, data-driven perspective on the translational potential of SB-210661 research.
Mechanism of Action and Therapeutic Rationale
SB-210661's therapeutic potential stems from its ability to modulate two separate signaling cascades:
-
5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, SB-210661 can reduce the production of leukotrienes, suggesting its utility in treating inflammatory conditions such as asthma, where leukotrienes play a crucial role in bronchoconstriction and airway inflammation.
-
Retinaldehyde Dehydrogenase 2 (RALDH2) Inhibition: RALDH2 is a critical enzyme in the synthesis of retinoic acid (RA), a metabolite of vitamin A that regulates cell differentiation, proliferation, and apoptosis. The inhibition of RALDH2 by SB-210661 points towards its potential application in oncology, particularly in targeting cancer stem cells that may rely on RA signaling for their maintenance and survival.
Comparative Data
To objectively assess the potential of SB-210661, its performance must be compared with other agents targeting the 5-LOX and RALDH2 pathways.
5-Lipoxygenase (5-LOX) Inhibitors
The primary comparator for 5-LOX inhibition is Zileuton , the only FDA-approved 5-LOX inhibitor for the treatment of asthma. Another relevant class of drugs for comparison are the leukotriene receptor antagonists, such as Montelukast , which act downstream of 5-LOX.
Table 1: Comparison of 5-LOX Inhibitors
| Feature | SB-210661 | Zileuton | Montelukast |
| Mechanism of Action | Direct inhibitor of 5-lipoxygenase | Direct inhibitor of 5-lipoxygenase | Cysteinyl leukotriene receptor 1 (CysLT1) antagonist |
| Target | 5-lipoxygenase | 5-lipoxygenase | CysLT1 Receptor |
| Reported IC50 for 5-LOX | Not Available | ~0.3 - 0.5 µM (in rat leukocytes and basophilic leukemia cells)[1][2] | Not Applicable |
| In Vivo Efficacy (Asthma Models) | Data not publicly available. | Demonstrated reduction in airway inflammation and hyperresponsiveness in animal models.[3] In humans, shown to improve FEV1 and reduce asthma exacerbations.[4] | Reduces airway eosinophilia and improves lung function in preclinical models and clinical trials.[5][6][7] |
| Clinical Status | Preclinical | Approved for asthma treatment | Approved for asthma and allergic rhinitis treatment |
Retinaldehyde Dehydrogenase 2 (RALDH2) Inhibitors
For the RALDH2 inhibitory activity, a relevant comparator is Disulfiram (B1670777) , an FDA-approved drug for alcoholism that also inhibits aldehyde dehydrogenases, including RALDHs.
Table 2: Comparison of RALDH2 Inhibitors
| Feature | SB-210661 | Disulfiram |
| Mechanism of Action | Inhibitor of retinaldehyde dehydrogenase 2 | Inhibitor of aldehyde dehydrogenases (including ALDH1 and ALDH2)[8] |
| Target | Retinaldehyde Dehydrogenase 2 (RALDH2) | Aldehyde Dehydrogenase 1 (ALDH1) and 2 (ALDH2) |
| Reported IC50 for RALDH2 | Not Available | IC50 for hALDH2 is 1.45 µM[8] |
| In Vivo Efficacy (Cancer Models) | Data not publicly available. | Shown to inhibit tumor growth in various cancer models, including breast and head and neck cancer.[1][5][9][10][11] |
| Clinical Status | Preclinical | Approved for alcoholism; under investigation for cancer treatment. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assessing the activity of 5-LOX and RALDH2 inhibitors.
5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Based)
This protocol describes a general method for measuring 5-LOX activity in a cellular context.
Objective: To determine the inhibitory effect of a test compound (e.g., SB-210661) on 5-LOX activity in a cell line expressing the enzyme.
Materials:
-
HEK293 cells stably expressing human 5-LOX.
-
Cell culture medium (e.g., RPMI 1640).
-
Arachidonic acid (AA).
-
Calcium ionophore (e.g., A23187).
-
Test compound (SB-210661) and vehicle control (e.g., DMSO).
-
Methanol for reaction termination.
-
Internal standard (e.g., Prostaglandin B2).
-
Solid-phase extraction columns.
-
HPLC system with a UV detector.
Protocol:
-
Cell Culture: Culture HEK293/5-LOX cells to a suitable density in 6-well plates.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period (e.g., 10 minutes) on ice.
-
Cell Stimulation: Stimulate the cells with arachidonic acid and a calcium ionophore at 37°C for a specific duration (e.g., 15 minutes) to induce 5-LOX activity.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.
-
Extraction: Add an internal standard and acidify the samples. Perform solid-phase extraction to isolate the lipoxygenase products.
-
Analysis: Elute the products, dry them down, and resuspend in a suitable solvent. Analyze the production of 5-LOX metabolites (e.g., 5-HETE, LTB4) using reverse-phase HPLC.
-
Data Analysis: Quantify the peak areas of the metabolites and normalize to the internal standard. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Retinaldehyde Dehydrogenase 2 (RALDH2) Inhibition Assay (Enzymatic)
This protocol outlines a general method for measuring the enzymatic activity of RALDH2 and its inhibition.
Objective: To determine the IC50 value of a test compound (e.g., SB-210661) for RALDH2.
Materials:
-
Recombinant human RALDH2 enzyme.
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0).
-
NAD+ (cofactor).
-
All-trans-retinal (substrate).
-
Test compound (SB-210661) and vehicle control (e.g., DMSO).
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer, NAD+, and varying concentrations of the test compound or vehicle.
-
Enzyme Addition: Add the recombinant RALDH2 enzyme to each well.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, all-trans-retinal.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Animal Model of Asthma (Ovalbumin-Induced)
This is a widely used model to study allergic airway inflammation and hyperresponsiveness.
Objective: To evaluate the in vivo efficacy of a test compound (e.g., SB-210661) in a mouse model of asthma.
Materials:
-
BALB/c mice.
-
Ovalbumin (OVA) as the allergen.
-
Aluminum hydroxide (B78521) (adjuvant).
-
Saline.
-
Test compound (SB-210661) and vehicle control.
-
Equipment for aerosol challenge.
-
Plethysmograph for measuring airway hyperresponsiveness.
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA).
-
Histology supplies.
Protocol:
-
Sensitization: Sensitize mice by intraperitoneal injections of OVA emulsified in aluminum hydroxide on specific days (e.g., day 0 and day 14).
-
Drug Administration: Administer the test compound or vehicle to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a defined time point before the allergen challenge.
-
Allergen Challenge: Challenge the sensitized mice with aerosolized OVA for a specific duration on consecutive days (e.g., days 21, 22, and 23).
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect airway inflammatory cells. Analyze the total and differential cell counts in the BAL fluid.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
Histology: Collect the lungs for histological analysis to assess airway inflammation and mucus production.
-
Data Analysis: Compare the AHR, inflammatory cell counts, cytokine levels, and histological scores between the vehicle-treated and drug-treated groups to determine the efficacy of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zileuton: the first 5-lipoxygenase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdlinx.com [mdlinx.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Zileuton use and phenotypic features in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Antabuse® (Disulfiram) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-cancer effects of disulfiram in head and neck squamous cell carcinoma via autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of SB-210661: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-210661 is a synthetic compound that has garnered research interest due to its dual inhibitory action on two distinct and significant biological pathways: 5-lipoxygenase (5-LOX) and retinaldehyde dehydrogenase 2 (RALDH2). This unique characteristic suggests a broad therapeutic potential, spanning from inflammatory diseases like asthma to oncology. This guide provides a comparative assessment of SB-210661 against established or investigated inhibitors of these respective pathways, supported by available experimental data and detailed methodologies. The objective is to offer a clear, data-driven perspective on the translational potential of SB-210661 research.
Mechanism of Action and Therapeutic Rationale
SB-210661's therapeutic potential stems from its ability to modulate two separate signaling cascades:
-
5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, SB-210661 can reduce the production of leukotrienes, suggesting its utility in treating inflammatory conditions such as asthma, where leukotrienes play a crucial role in bronchoconstriction and airway inflammation.
-
Retinaldehyde Dehydrogenase 2 (RALDH2) Inhibition: RALDH2 is a critical enzyme in the synthesis of retinoic acid (RA), a metabolite of vitamin A that regulates cell differentiation, proliferation, and apoptosis. The inhibition of RALDH2 by SB-210661 points towards its potential application in oncology, particularly in targeting cancer stem cells that may rely on RA signaling for their maintenance and survival.
Comparative Data
To objectively assess the potential of SB-210661, its performance must be compared with other agents targeting the 5-LOX and RALDH2 pathways.
5-Lipoxygenase (5-LOX) Inhibitors
The primary comparator for 5-LOX inhibition is Zileuton , the only FDA-approved 5-LOX inhibitor for the treatment of asthma. Another relevant class of drugs for comparison are the leukotriene receptor antagonists, such as Montelukast , which act downstream of 5-LOX.
Table 1: Comparison of 5-LOX Inhibitors
| Feature | SB-210661 | Zileuton | Montelukast |
| Mechanism of Action | Direct inhibitor of 5-lipoxygenase | Direct inhibitor of 5-lipoxygenase | Cysteinyl leukotriene receptor 1 (CysLT1) antagonist |
| Target | 5-lipoxygenase | 5-lipoxygenase | CysLT1 Receptor |
| Reported IC50 for 5-LOX | Not Available | ~0.3 - 0.5 µM (in rat leukocytes and basophilic leukemia cells)[1][2] | Not Applicable |
| In Vivo Efficacy (Asthma Models) | Data not publicly available. | Demonstrated reduction in airway inflammation and hyperresponsiveness in animal models.[3] In humans, shown to improve FEV1 and reduce asthma exacerbations.[4] | Reduces airway eosinophilia and improves lung function in preclinical models and clinical trials.[5][6][7] |
| Clinical Status | Preclinical | Approved for asthma treatment | Approved for asthma and allergic rhinitis treatment |
Retinaldehyde Dehydrogenase 2 (RALDH2) Inhibitors
For the RALDH2 inhibitory activity, a relevant comparator is Disulfiram , an FDA-approved drug for alcoholism that also inhibits aldehyde dehydrogenases, including RALDHs.
Table 2: Comparison of RALDH2 Inhibitors
| Feature | SB-210661 | Disulfiram |
| Mechanism of Action | Inhibitor of retinaldehyde dehydrogenase 2 | Inhibitor of aldehyde dehydrogenases (including ALDH1 and ALDH2)[8] |
| Target | Retinaldehyde Dehydrogenase 2 (RALDH2) | Aldehyde Dehydrogenase 1 (ALDH1) and 2 (ALDH2) |
| Reported IC50 for RALDH2 | Not Available | IC50 for hALDH2 is 1.45 µM[8] |
| In Vivo Efficacy (Cancer Models) | Data not publicly available. | Shown to inhibit tumor growth in various cancer models, including breast and head and neck cancer.[1][5][9][10][11] |
| Clinical Status | Preclinical | Approved for alcoholism; under investigation for cancer treatment. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assessing the activity of 5-LOX and RALDH2 inhibitors.
5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Based)
This protocol describes a general method for measuring 5-LOX activity in a cellular context.
Objective: To determine the inhibitory effect of a test compound (e.g., SB-210661) on 5-LOX activity in a cell line expressing the enzyme.
Materials:
-
HEK293 cells stably expressing human 5-LOX.
-
Cell culture medium (e.g., RPMI 1640).
-
Arachidonic acid (AA).
-
Calcium ionophore (e.g., A23187).
-
Test compound (SB-210661) and vehicle control (e.g., DMSO).
-
Methanol for reaction termination.
-
Internal standard (e.g., Prostaglandin B2).
-
Solid-phase extraction columns.
-
HPLC system with a UV detector.
Protocol:
-
Cell Culture: Culture HEK293/5-LOX cells to a suitable density in 6-well plates.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period (e.g., 10 minutes) on ice.
-
Cell Stimulation: Stimulate the cells with arachidonic acid and a calcium ionophore at 37°C for a specific duration (e.g., 15 minutes) to induce 5-LOX activity.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.
-
Extraction: Add an internal standard and acidify the samples. Perform solid-phase extraction to isolate the lipoxygenase products.
-
Analysis: Elute the products, dry them down, and resuspend in a suitable solvent. Analyze the production of 5-LOX metabolites (e.g., 5-HETE, LTB4) using reverse-phase HPLC.
-
Data Analysis: Quantify the peak areas of the metabolites and normalize to the internal standard. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Retinaldehyde Dehydrogenase 2 (RALDH2) Inhibition Assay (Enzymatic)
This protocol outlines a general method for measuring the enzymatic activity of RALDH2 and its inhibition.
Objective: To determine the IC50 value of a test compound (e.g., SB-210661) for RALDH2.
Materials:
-
Recombinant human RALDH2 enzyme.
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0).
-
NAD+ (cofactor).
-
All-trans-retinal (substrate).
-
Test compound (SB-210661) and vehicle control (e.g., DMSO).
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer, NAD+, and varying concentrations of the test compound or vehicle.
-
Enzyme Addition: Add the recombinant RALDH2 enzyme to each well.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, all-trans-retinal.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Animal Model of Asthma (Ovalbumin-Induced)
This is a widely used model to study allergic airway inflammation and hyperresponsiveness.
Objective: To evaluate the in vivo efficacy of a test compound (e.g., SB-210661) in a mouse model of asthma.
Materials:
-
BALB/c mice.
-
Ovalbumin (OVA) as the allergen.
-
Aluminum hydroxide (adjuvant).
-
Saline.
-
Test compound (SB-210661) and vehicle control.
-
Equipment for aerosol challenge.
-
Plethysmograph for measuring airway hyperresponsiveness.
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA).
-
Histology supplies.
Protocol:
-
Sensitization: Sensitize mice by intraperitoneal injections of OVA emulsified in aluminum hydroxide on specific days (e.g., day 0 and day 14).
-
Drug Administration: Administer the test compound or vehicle to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a defined time point before the allergen challenge.
-
Allergen Challenge: Challenge the sensitized mice with aerosolized OVA for a specific duration on consecutive days (e.g., days 21, 22, and 23).
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect airway inflammatory cells. Analyze the total and differential cell counts in the BAL fluid.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
Histology: Collect the lungs for histological analysis to assess airway inflammation and mucus production.
-
Data Analysis: Compare the AHR, inflammatory cell counts, cytokine levels, and histological scores between the vehicle-treated and drug-treated groups to determine the efficacy of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zileuton: the first 5-lipoxygenase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdlinx.com [mdlinx.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Zileuton use and phenotypic features in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Antabuse® (Disulfiram) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-cancer effects of disulfiram in head and neck squamous cell carcinoma via autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SB 210661: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for the research compound SB 210661 necessitates a cautious and compliant approach to its disposal. Researchers, scientists, and drug development professionals must adhere to general best practices for laboratory chemical waste management and consult with their institution's environmental health and safety (EHS) department for site-specific protocols.
For research chemicals without explicit disposal instructions, a conservative approach that treats the substance as hazardous is the recommended course of action. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the safe handling and disposal of laboratory waste.[1][2][3][4][5][6][7]
Core Principles of Chemical Waste Disposal
When a specific SDS is unavailable, the following general principles should guide the disposal process for a research compound like this compound:
-
Waste Characterization: Treat the unknown as hazardous. All waste materials, including neat compounds, solutions, and contaminated labware, should be considered hazardous waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is certain.[1] Incompatible chemicals, when mixed, can react violently or release toxic gases.[1] As a standard practice, always segregate waste by chemical class (e.g., flammables, corrosives, oxidizers, and poisons).[1]
-
Container Management: Use appropriate and clearly labeled containers for waste collection.[8][9] The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[4] The original container, if in good condition, is often a suitable choice for the neat compound.[1]
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and a clear description of the contents, including concentrations and volumes.[7][10] The label should also indicate the potential hazards.
Procedural Steps for Disposal
The following step-by-step process outlines the recommended procedure for the disposal of this compound in a laboratory setting:
-
Consult Your EHS Department: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) officer or department. They will provide guidance based on local, state, and federal regulations and may have specific protocols for unknown or novel compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Waste Collection:
-
Solid Waste: Collect solid this compound and any grossly contaminated items (e.g., weigh boats, contaminated gloves) in a designated, compatible, and properly labeled solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, compatible, and properly labeled liquid waste container. Do not fill liquid waste containers beyond 90% capacity to allow for expansion.[9]
-
Sharps: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container.[2][11]
-
-
Storage: Store the waste containers in a designated satellite accumulation area (SAA).[1][10] This area should be at or near the point of generation and under the control of the laboratory personnel.[6] Ensure that incompatible wastes are not stored together.[1]
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company for final disposal, which may involve methods like incineration or other approved treatments.[2][10]
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of a research chemical like this compound in a laboratory setting.
Caption: Generalized workflow for the disposal of research chemicals.
Disclaimer: This information is intended as a general guide. The absence of a specific Safety Data Sheet for this compound means that its chemical and toxicological properties are not fully characterized. Therefore, it is imperative to handle this compound with caution and to follow the specific disposal requirements mandated by your institution and local regulations.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. usbioclean.com [usbioclean.com]
- 3. solventwasher.com [solventwasher.com]
- 4. danielshealth.com [danielshealth.com]
- 5. osha.gov [osha.gov]
- 6. epa.gov [epa.gov]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Navigating the Disposal of SB 210661: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for the research compound SB 210661 necessitates a cautious and compliant approach to its disposal. Researchers, scientists, and drug development professionals must adhere to general best practices for laboratory chemical waste management and consult with their institution's environmental health and safety (EHS) department for site-specific protocols.
For research chemicals without explicit disposal instructions, a conservative approach that treats the substance as hazardous is the recommended course of action. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the safe handling and disposal of laboratory waste.[1][2][3][4][5][6][7]
Core Principles of Chemical Waste Disposal
When a specific SDS is unavailable, the following general principles should guide the disposal process for a research compound like this compound:
-
Waste Characterization: Treat the unknown as hazardous. All waste materials, including neat compounds, solutions, and contaminated labware, should be considered hazardous waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is certain.[1] Incompatible chemicals, when mixed, can react violently or release toxic gases.[1] As a standard practice, always segregate waste by chemical class (e.g., flammables, corrosives, oxidizers, and poisons).[1]
-
Container Management: Use appropriate and clearly labeled containers for waste collection.[8][9] The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[4] The original container, if in good condition, is often a suitable choice for the neat compound.[1]
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and a clear description of the contents, including concentrations and volumes.[7][10] The label should also indicate the potential hazards.
Procedural Steps for Disposal
The following step-by-step process outlines the recommended procedure for the disposal of this compound in a laboratory setting:
-
Consult Your EHS Department: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) officer or department. They will provide guidance based on local, state, and federal regulations and may have specific protocols for unknown or novel compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Waste Collection:
-
Solid Waste: Collect solid this compound and any grossly contaminated items (e.g., weigh boats, contaminated gloves) in a designated, compatible, and properly labeled solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, compatible, and properly labeled liquid waste container. Do not fill liquid waste containers beyond 90% capacity to allow for expansion.[9]
-
Sharps: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container.[2][11]
-
-
Storage: Store the waste containers in a designated satellite accumulation area (SAA).[1][10] This area should be at or near the point of generation and under the control of the laboratory personnel.[6] Ensure that incompatible wastes are not stored together.[1]
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company for final disposal, which may involve methods like incineration or other approved treatments.[2][10]
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of a research chemical like this compound in a laboratory setting.
Caption: Generalized workflow for the disposal of research chemicals.
Disclaimer: This information is intended as a general guide. The absence of a specific Safety Data Sheet for this compound means that its chemical and toxicological properties are not fully characterized. Therefore, it is imperative to handle this compound with caution and to follow the specific disposal requirements mandated by your institution and local regulations.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. usbioclean.com [usbioclean.com]
- 3. solventwasher.com [solventwasher.com]
- 4. danielshealth.com [danielshealth.com]
- 5. osha.gov [osha.gov]
- 6. epa.gov [epa.gov]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Essential Safety and Handling Guide for the Research Chemical SB 210661
Disclaimer: A specific Safety Data Sheet (SDS) for SB 210661 was not publicly available at the time of this writing. The following guidance is based on the safety protocols for a similar research chemical and established laboratory safety standards. Researchers must consult their institution's safety office and perform a risk assessment before handling this compound.
This guide provides essential safety, handling, and disposal information for laboratory professionals working with this compound, a 5-lipoxygenase inhibitor. The following procedures are designed to ensure the safe management of this compound from acquisition to disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Equipment | Standard/Requirement | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Follow manufacturer's specifications for chemical compatibility | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Standard lab attire | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | N/A | Minimizes inhalation of dust or aerosols. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
-
Safe Handling Practices: Avoid direct contact with the skin and eyes. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Spill and Disposal Procedures:
-
Spill Response: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Essential Safety and Handling Guide for the Research Chemical SB 210661
Disclaimer: A specific Safety Data Sheet (SDS) for SB 210661 was not publicly available at the time of this writing. The following guidance is based on the safety protocols for a similar research chemical and established laboratory safety standards. Researchers must consult their institution's safety office and perform a risk assessment before handling this compound.
This guide provides essential safety, handling, and disposal information for laboratory professionals working with this compound, a 5-lipoxygenase inhibitor. The following procedures are designed to ensure the safe management of this compound from acquisition to disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Equipment | Standard/Requirement | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Follow manufacturer's specifications for chemical compatibility | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Standard lab attire | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | N/A | Minimizes inhalation of dust or aerosols. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
-
Safe Handling Practices: Avoid direct contact with the skin and eyes. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Spill and Disposal Procedures:
-
Spill Response: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
